molecular formula C10H13N5 B15575171 DHFR-IN-19

DHFR-IN-19

Cat. No.: B15575171
M. Wt: 203.24 g/mol
InChI Key: ITKFRENCGKAVOT-UHFFFAOYSA-N
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Description

DHFR-IN-19 is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-5-3-7-8(4-6(5)2)14-10(13-7)15-9(11)12/h3-4H,1-2H3,(H5,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKFRENCGKAVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The DHFR 19-bp Deletion Polymorphism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Role in Folate Metabolism, Disease Susceptibility, and Therapeutic Response

Abstract

The dihydrofolate reductase (DHFR) 19-base pair (bp) deletion polymorphism, located in the first intron of the DHFR gene, is a common genetic variant with significant implications for folate metabolism and, consequently, human health. This polymorphism has been the subject of extensive research due to its potential influence on susceptibility to various diseases, including neural tube defects and certain cancers, as well as its role in modulating the efficacy and toxicity of antifolate drugs such as methotrexate. This technical guide provides a comprehensive overview of the DHFR 19-bp deletion polymorphism, including its molecular basis, functional consequences, and clinical relevance. Detailed experimental protocols for genotyping, quantitative data from key association studies, and visual representations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, making DHFR indispensable for DNA synthesis, repair, and methylation.[1][2] Given its central role, variations in DHFR gene expression or enzyme activity can have profound physiological consequences.

A functional 19-bp deletion polymorphism within intron-1 of the DHFR gene (also referred to as rs70991108) has been identified and extensively studied.[1][2] The presence (insertion, "ins" or "W") or absence (deletion, "del" or "D") of this 19-bp sequence has been hypothesized to alter gene expression, thereby affecting an individual's folate status and influencing disease risk and response to folate-based therapies.[2] This document synthesizes the current understanding of this polymorphism for a technical audience.

Molecular Biology and Functional Consequences

The DHFR 19-bp deletion polymorphism is located in intron-1 of the DHFR gene on chromosome 5q11.2-13.2.[1] The functional impact of this intronic deletion has been a subject of debate. One hypothesis suggests that the deleted sequence may contain a binding site for the Sp1 transcription factor, and its absence could lead to altered DHFR transcription.[1][2]

Studies have reported conflicting findings regarding the effect of the deletion on DHFR expression. Some research suggests the deletion allele is associated with increased DHFR mRNA levels, with a dose-dependent relationship observed.[3][4] For instance, individuals with a homozygous deletion genotype (-/- or D/D) were found to have significantly higher DHFR mRNA levels compared to those with the homozygous insertion genotype (+/+ or W/W).[3][4] Conversely, other studies have proposed that the deletion might decrease DHFR expression.[1] These inconsistencies may be attributable to differences in study populations, methodologies, and the influence of other genetic and environmental factors.[5]

Functionally, this polymorphism has been linked to variations in folate metabolism. Some studies have associated the deletion genotype with increased levels of unmetabolized folic acid in plasma and decreased red blood cell folate, suggesting it may limit the assimilation of folic acid into cellular folate stores.[6]

Association with Clinical Outcomes

The DHFR 19-bp deletion polymorphism has been investigated as a potential risk modifier for a variety of clinical conditions, with conflicting results across different studies and populations.

Neural Tube Defects (NTDs)

The role of the DHFR 19-bp deletion in NTD risk is controversial. Some early studies suggested that the homozygous deletion genotype in mothers was associated with an increased risk of having a child with spina bifida.[1][2][5] However, other research has indicated a protective effect, with the deletion allele being associated with a reduced risk of NTDs.[1][7] The reasons for these discrepancies are not fully understood but may involve ethnic differences in allele frequencies and gene-environment interactions.[5]

Cleft Lip and Palate

Several studies have explored the association between the DHFR 19-bp deletion and the risk of nonsyndromic cleft lip with or without cleft palate (NS-CL/P). One study in an Iranian population reported that the homozygous deletion (D/D) genotype was associated with a reduced risk of NS-CL/P, suggesting a protective role for this polymorphism.[1][8]

Cancer

The impact of the DHFR 19-bp deletion on cancer risk appears to be modulated by environmental factors, particularly multivitamin use. In a study on breast cancer, the deletion allele was associated with an increased risk of breast cancer among multivitamin users.[3][4] This suggests a potential gene-nutrient interaction where high folic acid intake from supplements may be detrimental in individuals with the deletion genotype.[9]

Response to Methotrexate

Methotrexate (MTX) is a DHFR inhibitor widely used in cancer chemotherapy and for the treatment of autoimmune diseases like rheumatoid arthritis.[10] Genetic variations in DHFR can influence an individual's response to MTX. The 19-bp deletion polymorphism has been investigated in this context, with some studies suggesting it may be associated with MTX-related toxicities, such as hepatotoxicity.[11] However, its predictive value for MTX efficacy and adverse events is still under investigation and appears to be influenced by other polymorphisms within the DHFR gene and other genes in the folate pathway.[10][11][12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the DHFR 19-bp deletion polymorphism.

Table 1: Allele and Genotype Frequencies in Different Populations

PopulationSample SizeW/W (%)W/D (%)D/D (%)W Allele Freq.D Allele Freq.Reference
Iranian (NS-CL/P Cases)1004542130.660.34[1]
Iranian (Controls)1003243250.530.47[1]
Mothers of DS Children (Brazil)1052648260.500.50[5]
Control Mothers (Brazil)1842346310.460.54[5]
JapaneseNot Specified11.940.148.00.320.68[13]

W: Wild-type (insertion); D: Deletion. Frequencies may not sum to 100% or 1.0 due to rounding.

Table 2: Association Studies of DHFR 19-bp Deletion Polymorphism with Clinical Outcomes

Clinical OutcomeStudy PopulationComparisonOdds Ratio (OR)95% Confidence Interval (CI)P-valueReference
Nonsyndromic Cleft Lip/PalateIranianD/D vs. W/W0.330.32–0.880.027[1]
Breast Cancer (Multivitamin Users)Long Island, USA+/- vs. +/+1.260.96–1.660.02 (trend)[3]
Breast Cancer (Multivitamin Users)Long Island, USA-/- vs. +/+1.521.08–2.130.02 (trend)[3]
Maternal Risk of NTDsIrishW/D vs. W/W0.590.39–0.890.01[7]
Maternal Risk of NTDsIrishD/D vs. W/W0.520.32–0.860.01[7]

+/- corresponds to W/D; -/- corresponds to D/D; +/+ corresponds to W/W.

Experimental Protocols

Genotyping of the DHFR 19-bp deletion polymorphism is typically performed using Polymerase Chain Reaction (PCR) based methods.

Allele-Specific PCR (AS-PCR)

This method utilizes allele-specific primers to differentiate between the insertion and deletion alleles.

Primers:

  • Forward Primer 1 (F1 - Insertion Specific): Sequence targets the 19-bp insertion.

  • Forward Primer 2 (F2 - Deletion Specific): Sequence spans the deletion junction.

  • Common Reverse Primer (R): Binds downstream of the polymorphic region.

Protocol:

  • DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).

  • PCR Amplification:

    • Set up two separate PCR reactions for each sample.

    • Reaction 1: Contains primers F1 and R to amplify the insertion allele.

    • Reaction 2: Contains primers F2 and R to amplify the deletion allele.

    • A typical PCR master mix includes DNA template, allele-specific forward primer, common reverse primer, dNTPs, Taq polymerase, and PCR buffer.

    • PCR cycling conditions (to be optimized):

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 58-62°C for 30 seconds (optimize for primer set).

        • Extension: 72°C for 30-60 seconds.

      • Final extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Analyze the PCR products on a 2-3% agarose (B213101) gel or a 6% polyacrylamide gel stained with an appropriate DNA dye.[5]

    • Interpretation:

      • W/W (Insertion/Insertion): A band is present only in the reaction with F1 primer.

      • D/D (Deletion/Deletion): A band is present only in the reaction with F2 primer.

      • W/D (Insertion/Deletion): A band is present in both reactions.

PCR with Fragment Size Analysis

This method uses a single pair of primers flanking the polymorphic region.

Primers:

  • Forward Primer: Binds upstream of the 19-bp deletion site.

  • Reverse Primer: Binds downstream of the 19-bp deletion site.

Protocol:

  • DNA Extraction: As described in 5.1.

  • PCR Amplification:

    • Perform a single PCR reaction for each sample using the forward and reverse primers.

    • PCR master mix and cycling conditions are similar to those in 5.1.

  • Gel Electrophoresis:

    • Separate the PCR products on a high-resolution gel (e.g., 6% polyacrylamide gel) to resolve the 19-bp size difference.[5]

    • Interpretation:

      • W/W (Insertion/Insertion): A single larger band corresponding to the insertion allele.

      • D/D (Deletion/Deletion): A single smaller band corresponding to the deletion allele (19-bp shorter).

      • W/D (Insertion/Deletion): Two bands, one for each allele.

Visualizations

Folate Metabolism Pathway

Folate_Metabolism cluster_DHFR DHFR-Catalyzed Reduction FA Folic Acid (from supplements) DHF Dihydrofolate (DHF) FA->DHF (slow) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR_Enzyme DHFR (Dihydrofolate Reductase) One_Carbon One-Carbon Metabolism THF->One_Carbon DNA_Synthesis DNA Synthesis (Purines, Thymidylate) One_Carbon->DNA_Synthesis DNA_Methylation DNA Methylation One_Carbon->DNA_Methylation MTX Methotrexate MTX->DHFR_Enzyme inhibits

Caption: The central role of DHFR in converting folic acid and DHF to the active THF form.

Experimental Workflow for Genotyping

Genotyping_Workflow cluster_pcr PCR Method Options cluster_genotypes Possible Genotypes Sample 1. Sample Collection (e.g., Whole Blood) DNA_Extraction 2. Genomic DNA Extraction Sample->DNA_Extraction PCR 3. PCR Amplification DNA_Extraction->PCR Gel 4. Gel Electrophoresis (Agarose or Polyacrylamide) PCR->Gel AS_PCR Allele-Specific PCR (Two reactions per sample) Fragment_PCR Fragment Size Analysis (One reaction per sample) Analysis 5. Genotype Determination Gel->Analysis WW W/W (Homozygous Insertion) Analysis->WW WD W/D (Heterozygous) Analysis->WD DD D/D (Homozygous Deletion) Analysis->DD

Caption: A generalized workflow for DHFR 19-bp deletion polymorphism genotyping.

Conclusion and Future Directions

The DHFR 19-bp deletion polymorphism is a functionally relevant genetic variant that can influence folate metabolism, disease susceptibility, and drug response. However, the existing body of research is marked by conflicting findings, highlighting the complexity of its biological effects. These inconsistencies underscore the importance of considering gene-environment and gene-gene interactions in future studies.

For drug development professionals, understanding the role of this polymorphism may aid in the personalization of therapies involving antifolates. For researchers and scientists, further investigation is warranted to elucidate the precise molecular mechanisms by which this intronic deletion affects DHFR expression and to clarify its role in various pathologies across different ethnic populations. Large-scale, well-designed studies that account for dietary folate intake and other relevant genetic markers are crucial to fully unravel the clinical significance of the DHFR 19-bp deletion polymorphism.

References

function of DHFR 19-bp deletion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of the DHFR 19-bp Deletion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dihydrofolate Reductase (DHFR) gene harbors a common 19-base pair (19-bp) insertion/deletion polymorphism within its first intron that has garnered significant attention for its functional implications on gene expression and its association with various clinical outcomes. This technical guide provides a comprehensive overview of the core function of this polymorphism, with a particular focus on its molecular mechanisms, impact on folate metabolism, and relevance in disease susceptibility and drug response. We present a synthesis of current quantitative data, detailed experimental methodologies for its study, and visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, making DHFR a critical component for DNA synthesis, repair, and methylation.[2] Given its pivotal role, variations in DHFR expression or function can have significant physiological consequences.

A widely studied polymorphism in the DHFR gene is a 19-base pair insertion/deletion located in intron 1.[2][3][4] While located in a non-coding region, this polymorphism is believed to be functional, influencing DHFR transcription and, consequently, cellular folate homeostasis.[1][5] Its prevalence varies across different populations, with the homozygous deletion (del/del) genotype found in approximately 10.5% to 48% of individuals.[3] This guide delves into the molecular and clinical ramifications of this intronic deletion.

Molecular Function of the 19-bp Deletion

Impact on DHFR Gene Transcription

The primary proposed mechanism by which the 19-bp deletion exerts its function is through the alteration of DHFR gene transcription. The deleted sequence is thought to contain a binding site for the Sp1 transcription factor, which is involved in the cell cycle regulation of DHFR transcription.[6][7] The removal of this binding site is hypothesized to affect the binding of transcriptional regulators, thereby modulating mRNA expression levels.

However, the reported effects of the deletion on transcription have been inconsistent across studies. Some research suggests that the deletion allele leads to increased DHFR mRNA expression. For instance, one study observed a dose-dependent relationship, with individuals homozygous for the deletion (-/-) exhibiting 4.8-fold higher DHFR mRNA levels compared to those with the insertion/insertion (+/+) genotype.[1] Conversely, other studies have proposed that the deletion might decrease DHFR expression or have no significant effect.[4][7] These conflicting findings may be attributable to differences in study populations, tissue types analyzed, and experimental methodologies.

Influence on Folate Metabolism

The 19-bp deletion has been shown to have a tangible impact on folate metabolism, particularly concerning the processing of synthetic folic acid from supplements and fortified foods.[1][6] DHFR is responsible for the slow reduction of folic acid to DHF, which is then rapidly converted to THF.[3]

Studies have indicated that individuals with the del/del genotype who consume high amounts of folic acid have a higher prevalence of unmetabolized folic acid in their plasma.[6][8] Furthermore, at low folic acid intakes, the del/del genotype is associated with lower red blood cell folate concentrations, suggesting an impaired ability to assimilate folic acid into cellular folate stores.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the DHFR 19-bp deletion, categorized by its effect on gene expression, disease risk, and folate metabolism.

Table 1: Effect of DHFR 19-bp Deletion on mRNA Expression
Genotype ComparisonFold Change in DHFR mRNATissue/Cell TypeReference
-/- vs. +/+4.8-fold increaseNot specified[1]
del/del vs. ins/ins50% higher expressionNot specified[5]
Table 2: Association of DHFR 19-bp Deletion with Disease Risk (Odds Ratios)
ConditionGenotypePopulationOdds Ratio (95% CI)P-valueReference
Breast Cancer (Multivitamin Users)+/- vs. +/+Long Island Breast Cancer Study1.26 (0.96, 1.66)0.02 (for trend)[1]
Breast Cancer (Multivitamin Users)-/- vs. +/+Long Island Breast Cancer Study1.52 (1.08, 2.13)0.02 (for trend)[1]
Nonsyndromic Cleft Lip/PalateD/D vs. W/WIranian0.33 (0.32, 0.88)0.027[4]
Nonsyndromic Cleft Lip/PalateD/D vs. W/W+W/DIranian0.45 (0.20, 0.99)0.046[4]
Autismdel/delNot specified2.69 (1.00, 7.28)<0.05[9]
Spina Bifida (Mothers)del/del vs. other genotypesNot specified2.035Significant[7]
Table 3: Impact of DHFR 19-bp Deletion on Folate Metabolites
ParameterGenotypeFolic Acid IntakeFindingP-valueReference
High Circulating Unmetabolized Folic Aciddel/del≥500 µg/d47.0% prevalenceP for interaction = 0.03[8]
High Circulating Unmetabolized Folic AcidWT/del≥500 µg/d21.4% prevalenceP for interaction = 0.03[8]
High Circulating Unmetabolized Folic AcidWT/WT≥500 µg/d24.4% prevalenceP for interaction = 0.03[8]
Red Blood Cell Folatedel/del<250 µg/d732.3 nmol/LP for interaction = 0.01[8]
Red Blood Cell FolateWT/WT<250 µg/d844.4 nmol/LP for interaction = 0.01[8]

Clinical Relevance and Implications for Drug Development

The functional consequences of the DHFR 19-bp deletion extend to several clinical areas, making it a point of interest for both disease risk assessment and pharmacogenetics.

Cancer Susceptibility

The association between the 19-bp deletion and cancer risk appears to be modulated by folate intake. The increased risk of breast cancer among multivitamin users with the deletion allele suggests a complex gene-nutrient interaction.[1] Conversely, a protective role has been suggested in adult acute lymphoblastic leukemia.[2] These findings highlight the importance of considering both genetic predisposition and dietary factors in cancer etiology.

Developmental Disorders

The conflicting reports regarding the role of the 19-bp deletion in neural tube defects (NTDs) underscore the complexity of folate-dependent developmental processes.[2][4] While some studies suggest an increased risk for mothers of children with spina bifida, others propose a protective effect.[4][7] The deletion has also been implicated as a risk factor for autism.[9]

Response to Antifolate Drugs

DHFR is the primary target of antifolate drugs like methotrexate (B535133) (MTX), which are widely used in chemotherapy.[10] Variations in DHFR expression can influence sensitivity to these drugs.[2][10] Although the direct impact of the 19-bp deletion on MTX resistance is still under investigation, polymorphisms affecting DHFR expression are known to be potential determinants of treatment outcome.[10][11] For drug development professionals, understanding how this polymorphism affects DHFR levels could inform strategies for personalized medicine and the development of novel antifolates.

Experimental Protocols

Genotyping of the DHFR 19-bp Deletion

a) Allele-Specific Polymerase Chain Reaction (AS-PCR)

This method utilizes primers specific to either the insertion or the deletion allele to selectively amplify the target sequence.

  • DNA Extraction: Genomic DNA is isolated from whole blood or other tissues using standard commercial kits (e.g., QIAamp DNA Blood Mini Kit).

  • Primer Design: Two forward primers are designed: one spanning the 19-bp insertion sequence and another flanking the deletion junction. A common reverse primer is also used.

  • PCR Amplification: Two separate PCR reactions are performed for each sample, one with the insertion-specific forward primer and the common reverse primer, and the other with the deletion-specific forward primer and the common reverse primer.

  • Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) or polyacrylamide gel. The presence of a band in a specific reaction indicates the presence of that allele. Homozygotes will show a band in only one of the reactions, while heterozygotes will show bands in both.

b) TaqMan Real-Time PCR Assay

This is a high-throughput method that uses fluorescently labeled probes to differentiate between the alleles.

  • DNA Preparation: Genomic DNA is extracted and quantified.

  • Assay Components:

    • Forward and reverse primers flanking the polymorphic region.

    • Two TaqMan probes, each specific to one allele (insertion or deletion). The probes are labeled with different fluorescent reporter dyes (e.g., FAM for the insertion allele and VIC for the deletion allele) and a common quencher.[3]

  • Real-Time PCR: The reaction is performed on a real-time PCR instrument. The instrument monitors the fluorescence emitted as the probes bind and are cleaved during amplification.

  • Genotype Calling: The software analyzes the fluorescence signals from each dye to determine the genotype of the sample.

Quantification of DHFR mRNA Expression

Reverse Transcription Quantitative PCR (RT-qPCR)

This is the gold standard for measuring gene expression levels.

  • RNA Extraction: Total RNA is isolated from the cells or tissues of interest using a suitable method (e.g., TRIzol reagent or commercial kits).

  • RNA Quality Control: The integrity and purity of the RNA are assessed using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

  • Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The cDNA is then used as a template for qPCR with primers specific for the DHFR gene. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization.

  • Data Analysis: The relative expression of DHFR mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression in samples with the deletion genotypes is compared to the expression in samples with the wild-type (insertion) genotype.

Visualizations

Diagram 1: Proposed Mechanism of Transcriptional Regulation

DHFR_Transcription Proposed Mechanism of DHFR Transcription Regulation by the 19-bp Deletion cluster_insertion Insertion Allele (+/+) cluster_deletion Deletion Allele (-/-) Sp1 Sp1 Transcription Factor BindingSite Sp1 Binding Site (within 19-bp sequence) Sp1->BindingSite Binds to DHFR_Gene_ins DHFR Gene BindingSite->DHFR_Gene_ins Regulates mRNA_ins Normal DHFR mRNA Level DHFR_Gene_ins->mRNA_ins Transcription Sp1_del Sp1 Transcription Factor NoBindingSite Sp1 Binding Site Absent (due to 19-bp deletion) Sp1_del->NoBindingSite Cannot bind effectively DHFR_Gene_del DHFR Gene NoBindingSite->DHFR_Gene_del Altered Regulation mRNA_del Increased DHFR mRNA Level (Hypothesized) DHFR_Gene_del->mRNA_del Transcription

Caption: Proposed impact of the 19-bp deletion on DHFR gene transcription via the Sp1 binding site.

Diagram 2: Experimental Workflow for Functional Analysis

Experimental_Workflow Workflow for Functional Analysis of DHFR 19-bp Deletion Start Sample Collection (e.g., Blood) DNA_RNA_Extraction DNA/RNA Extraction Start->DNA_RNA_Extraction Genotyping Genotyping (AS-PCR or TaqMan) DNA_RNA_Extraction->Genotyping Group_ins Insertion/Insertion (+/+) Genotyping->Group_ins Group_het Insertion/Deletion (+/-) Genotyping->Group_het Group_del Deletion/Deletion (-/-) Genotyping->Group_del Expression_Analysis DHFR mRNA Quantification (RT-qPCR) Group_ins->Expression_Analysis Folate_Analysis Folate Metabolite Analysis (e.g., Plasma Folic Acid, RBC Folate) Group_ins->Folate_Analysis Functional_Assay Cell-based Assays (e.g., MTX Sensitivity) Group_ins->Functional_Assay Group_het->Expression_Analysis Group_het->Folate_Analysis Group_het->Functional_Assay Group_del->Expression_Analysis Group_del->Folate_Analysis Group_del->Functional_Assay Data_Analysis Statistical Analysis and Correlation Studies Expression_Analysis->Data_Analysis Folate_Analysis->Data_Analysis Functional_Assay->Data_Analysis Conclusion Functional Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating the functional impact of the DHFR 19-bp deletion.

Diagram 3: Role of DHFR in Folate Metabolism

Folate_Metabolism Impact of DHFR 19-bp Deletion on Folate Metabolism cluster_pathway Folate Metabolic Pathway cluster_polymorphism Effect of 19-bp Deletion Folic_Acid Folic Acid (Synthetic Form) DHF Dihydrofolate (DHF) Folic_Acid->DHF Slow Reduction DHFR_Enzyme DHFR Enzyme DHF->Folic_Acid THF Tetrahydrofolate (THF) DHF->THF Fast Reduction One_Carbon_Pool One-Carbon Metabolism (Purine & Thymidylate Synthesis) THF->One_Carbon_Pool Altered_DHFR Altered DHFR Expression/Function Deletion 19-bp Deletion (del/del genotype) Deletion->Altered_DHFR Impaired_Reduction Impaired Folic Acid Reduction Altered_DHFR->Impaired_Reduction Consequences Consequences: - Increased Unmetabolized Folic Acid - Decreased RBC Folate Impaired_Reduction->Consequences

Caption: The central role of DHFR in folate metabolism and the potential consequences of the 19-bp deletion.

Conclusion

The 19-bp deletion polymorphism in the DHFR gene is a functional genetic variant with significant, albeit sometimes conflicting, implications for gene expression, folate metabolism, and clinical outcomes. Its impact appears to be highly context-dependent, often influenced by dietary factors such as folic acid intake. For researchers and drug development professionals, this polymorphism represents a key area of investigation for understanding disease etiology, identifying at-risk populations, and advancing personalized medicine, particularly in the realms of oncology and developmental biology. Further research is warranted to elucidate the precise molecular mechanisms and to reconcile the divergent findings across different studies.

References

mechanism of DHFR 19-bp deletion in folate metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the DHFR 19-bp Deletion and its Role in Folate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleotides and amino acids.[1][2] A common polymorphism within the DHFR gene, a 19-base pair (19-bp) insertion/deletion (rs70991108) in the first intron, has been the subject of extensive research due to its potential functional consequences on folate metabolism, disease susceptibility, and therapeutic response to antifolate drugs like methotrexate (B535133).[1][3] This technical guide provides a comprehensive overview of the proposed mechanisms by which this intronic deletion impacts DHFR function, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying biological and methodological pathways. The functional impact of this polymorphism remains a topic of debate, with studies suggesting it may alter gene expression and enzymatic efficiency, leading to significant downstream metabolic effects.[4][5]

The Role of DHFR in Folate Metabolism

The folate metabolic pathway is essential for one-carbon transfer reactions, which are required for DNA synthesis, DNA repair, and methylation.[1][6] DHFR catalyzes the NADPH-dependent reduction of DHF to THF.[7] THF and its derivatives are crucial for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] Consequently, DHFR activity is fundamental for cell proliferation and growth.[2] The enzyme also plays a role in converting synthetic folic acid, used in supplements and fortified foods, into a bioavailable form that can enter the folate cycle.[8] Due to its central role in DNA synthesis, DHFR is a key target for anticancer drugs like methotrexate (MTX), which act as competitive inhibitors of the enzyme, thereby depleting THF and halting cell division.[2][7]

The DHFR 19-bp Deletion Polymorphism (rs70991108)

A widely studied polymorphism in the DHFR gene involves the deletion of a 19-base pair sequence located in intron 1, approximately 60 bases from the splice donor site.[4] This polymorphism is highly prevalent, with the homozygous deletion (del/del) genotype found in 10.5% to 48% of various global populations.[9] Although located in a non-coding region, the intronic deletion has been hypothesized to be functional. One proposed mechanism is that the deleted sequence contains a binding site for the Sp1 transcription factor, and its absence could alter gene expression.[1][10]

Proposed Mechanism of Action

The precise molecular mechanism by which the 19-bp deletion affects folate metabolism is not fully resolved, with conflicting findings in the literature.

  • Altered Gene Expression: One hypothesis suggests the deletion impacts DHFR mRNA levels. The removal of a potential transcription factor binding site could theoretically decrease expression.[10] However, some studies have reported that the deletion allele is associated with a non-significant trend towards increased mRNA levels, or even a significant increase in DHFR expression with each copy of the deletion allele.[1] Conversely, other research has found no association between the deletion and mRNA levels.[1]

  • Impaired Folic Acid Reduction: A key functional consequence appears to be a diminished capacity of the enzyme to metabolize synthetic folic acid.[4] Studies have shown that individuals with the del/del genotype have a higher prevalence of unmetabolized folic acid in their plasma, particularly with high folic acid intake.[4][11] This suggests that while the enzyme may be expressed, its ability to efficiently reduce folic acid to DHF and subsequently to THF is compromised.[12][13] This inefficient conversion limits the assimilation of folic acid into cellular folate stores.[4][14]

The diagram below illustrates the central role of DHFR in the folate pathway.

Folate_Metabolism DHFR is a critical enzyme for converting both synthetic folic acid and endogenous DHF into THF. cluster_0 Folate Cycle cluster_1 Cellular Processes FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->DHF TS MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR DNA_Synth DNA Synthesis (Purines, Thymidylate) MethyleneTHF->DNA_Synth Methylation DNA Methylation MethylTHF->Methylation Methionine Cycle

Caption: The role of DHFR in the folate metabolic pathway.

Quantitative Impact on Folate Metabolism and Health

The functional consequences of the 19-bp deletion have been quantified across several studies, showing significant effects on folate biomarkers, particularly in the context of folic acid intake.

Table 1: Effect of DHFR 19-bp Deletion on Folate Biomarkers
BiomarkerGenotypeConditionFindingReference
Unmetabolized Folic Acid (UMFA) del/delFolic Acid Intake ≥500 µg/d47.0% prevalence of high UMFA[4][11]
WT/delFolic Acid Intake ≥500 µg/d21.4% prevalence of high UMFA[4][11]
WT/WTFolic Acid Intake ≥500 µg/d24.4% prevalence of high UMFA[4][11]
Red Blood Cell (RBC) Folate del/delFolic Acid Intake <250 µg/d732.3 nmol/L (significantly lower)[4][11]
WT/WTFolic Acid Intake <250 µg/d844.4 nmol/L[4][11]
Serum/Plasma Folate del/del-Higher levels reported in some studies[1]
Homocysteine del/del-Lower levels reported in some studies[1]

WT: Wild-Type (Insertion allele)

These findings suggest that individuals with the del/del genotype struggle to process high amounts of folic acid, leading to its accumulation in the plasma, and are less efficient at building cellular folate stores at lower intakes.[4][11]

Table 2: Association of DHFR 19-bp Deletion with Clinical Outcomes
ConditionAssociation with del/del GenotypeNotesReference
Breast Cancer 50% increased risk in multivitamin usersInteraction between genotype and high folic acid intake.[1][15]
Neural Tube Defects (NTDs) Conflicting results; some studies suggest increased risk, others a protective role or no association.The effect may be population-specific or influenced by other genetic/environmental factors.[1][10]
Acute Lymphoblastic Leukemia (ALL) Protective role reported, especially when combined with MTHFR C677T polymorphism.May relate to altered intracellular folate balance.[1][16]
Methotrexate (MTX) Response May influence MTX resistance and dose requirements.Altered DHFR levels can affect drug efficacy.[3][17]
Cognitive Function del/del carriers with high folate had worse memory scores.Suggests a potential negative gene-nutrient interaction in certain contexts.[9]

The logical flow from the genetic deletion to the observed metabolic consequences is visualized below.

Logical_Relationship Proposed mechanism from the DHFR 19-bp deletion to metabolic outcomes. Deletion DHFR Intron 1 19-bp Deletion TF_Binding Altered Transcription Factor Binding Site (e.g., Sp1) Deletion->TF_Binding Function Diminished Capacity to Reduce Folic Acid Deletion->Function Direct/Unknown Mechanism Expression Altered DHFR mRNA Expression (Controversial) TF_Binding->Expression Expression->Function UMFA Increased Unmetabolized Folic Acid (UMFA) in Plasma Function->UMFA RBC_Folate Decreased Red Blood Cell (RBC) Folate Function->RBC_Folate Outcomes Altered Disease Risk & Drug Response UMFA->Outcomes RBC_Folate->Outcomes

Caption: Proposed mechanism from genetic deletion to metabolic effect.

Experimental Protocols

The investigation of the DHFR 19-bp deletion relies on specific molecular and biochemical techniques.

Genotyping of the DHFR 19-bp Deletion

Genotyping is typically performed on genomic DNA extracted from whole blood or other tissues.

  • Method 1: Polymerase Chain Reaction (PCR) and Gel Electrophoresis

    • DNA Extraction: Standard protocols (e.g., salting out or commercial kits) are used to isolate genomic DNA.[8]

    • PCR Amplification: The region spanning the polymorphism is amplified using specific primers. Allele-specific PCR can also be used, employing different forward primers for the insertion and deletion alleles with a common reverse primer.[18]

    • Fragment Analysis: The PCR products are separated by size using polyacrylamide or agarose (B213101) gel electrophoresis.[8] The insertion allele will produce a larger fragment than the deletion allele, allowing for the determination of homozygous insertion (WT/WT), heterozygous (WT/del), and homozygous deletion (del/del) genotypes.

  • Method 2: TaqMan® Real-Time PCR Assay

    • Assay Components: This method uses a 7300 RT-PCR system with specific primers and two TaqMan® probes.[4][9]

      • Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[4]

      • Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[4]

      • Insertion (WT) Probe: FAM fluorescent dye-labeled (e.g., ACC TGG GCG GGA CGC G)[4][9]

      • Deletion (del) Probe: VIC fluorescent dye-labeled (e.g., TGG CCG ACT CCC GGC G)[4][9]

    • Reaction: The PCR reaction is prepared with template DNA, primers, probes, and TaqMan Universal PCR Master Mix.[4]

    • Allelic Discrimination: The instrument measures the change in fluorescence of the FAM and VIC dyes during the PCR cycles. The resulting fluorescence signals allow for automated and high-throughput genotyping.

The general workflow for genotyping is depicted below.

Experimental_Workflow Experimental workflow for DHFR 19-bp deletion genotyping. start Start: Blood Sample dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification (Allele-Specific or TaqMan) dna_extraction->pcr analysis Genotype Analysis pcr->analysis gel Gel Electrophoresis (Fragment Size) analysis->gel Method 1 rtpcr Real-Time PCR (Allelic Discrimination Plot) analysis->rtpcr Method 2 end Result: WT/WT, WT/del, or del/del gel->end rtpcr->end

Caption: Workflow for DHFR 19-bp deletion genotyping.

Measurement of Folate Metabolites
  • Plasma/Serum Folate: Typically measured using a microbial assay with Lactobacillus casei or by chemiluminescence.[4][8]

  • Red Blood Cell (RBC) Folate: Measured using a similar microbial assay after heat extraction to release folates from the cells.[4]

  • Unmetabolized Folic Acid (UMFA): Quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometry detection.[4]

  • Plasma Total Homocysteine (tHcy): Determined by HPLC with fluorometric detection or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8]

Conclusion and Future Directions

The DHFR 19-bp deletion polymorphism is a functional variant that appears to limit the efficient metabolism of synthetic folic acid, leading to higher levels of unmetabolized folic acid and lower cellular folate stores under specific intake conditions.[4][11] Its impact on disease risk and drug response is complex and likely involves interactions with other genetic and environmental factors, particularly high folic acid exposure from supplements and food fortification.[1][9]

For researchers and drug development professionals, understanding an individual's DHFR genotype may be crucial for personalizing nutrition and therapeutic strategies. This is particularly relevant for:

  • Optimizing Antifolate Therapy: The polymorphism may influence the required dose and predict the toxicity of drugs like methotrexate.[17]

  • Guiding Folic Acid Supplementation: Individuals with the del/del genotype might not benefit from high-dose folic acid and may require alternative forms of folate, such as 5-methyltetrahydrofolate (5-MTHF), which bypass the DHFR-dependent step.[19]

  • Assessing Disease Risk: The genotype could be a component of risk models for various health outcomes, including cancer and cognitive decline.[1][9]

Further research is needed to fully elucidate the molecular mechanism of the deletion, clarify its role across different ethnic populations, and establish clear clinical guidelines based on genotype.[19]

References

The DHFR 19-bp Insertion/Deletion Polymorphism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the 19-base pair (bp) insertion/deletion polymorphism (rs70991108) within the first intron of the Dihydrofolate Reductase (DHFR) gene. DHFR is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and several amino acids.[1][2] This polymorphism has been the subject of extensive research due to its potential functional consequences, including altered DHFR expression and associations with various diseases and responses to antifolate drugs like methotrexate.[2][3] This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows.

The Genetics and Functional Significance of the DHFR 19-bp Indel

The 19-bp insertion/deletion polymorphism is located in the first intron of the DHFR gene on chromosome 5q14.1.[4][5] Although situated in a non-coding region, this variation is considered functional. The deletion has been reported to result in elevated messenger RNA (mRNA) expression of DHFR.[4][6] One study observed that individuals with the homozygous deletion (del/del) genotype had 4.8-fold higher DHFR mRNA levels compared to those with the homozygous insertion (ins/ins) genotype.[6] The proposed mechanism involves the removal of a potential binding site for transcription factors, which may alter the regulation of gene expression.[4][6]

This alteration in DHFR expression can have significant implications for cellular processes dependent on folate metabolism. Increased DHFR levels may influence DNA synthesis and repair, as well as cellular proliferation.[2][3] Consequently, this polymorphism has been investigated as a potential modulator of risk for various conditions, including neural tube defects, certain cancers, and adverse drug reactions to methotrexate.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the DHFR 19-bp insertion/deletion polymorphism.

Table 1: Allele and Genotype Frequencies in Different Populations
PopulationInsertion (ins) Allele FrequencyDeletion (del) Allele Frequencyins/ins Genotype (%)ins/del Genotype (%)del/del Genotype (%)Reference
Japanese0.320.6811.940.148.0[5]
Brazilian (Control Mothers)0.460.5423.049.028.0[6]
Boston-based (US) Cohort----23.0 (del/del prevalence)[4]

Note: Frequencies can vary significantly between different ethnic groups.

Table 2: Association with Clinical Outcomes and Biomarkers
Clinical Outcome/BiomarkerGenotype ComparisonFindingp-valueReference
Breast Cancer Risk (in multivitamin users)del/del vs. ins/insOdds Ratio: 1.52 (95% CI: 1.08-2.13)0.02 (for trend)[3]
DHFR mRNA Expressiondel/del vs. ins/ins4.8-fold higher mRNA levels<0.001 (for trend)[6]
Memory Scoresdel/del vs. ins/ins + ins/delWorse memory scores (β ± SE = -0.24 ± 0.10)<0.05[4]
Executive Function Scoresdel/del vs. ins/ins + ins/delWorse executive scores (β = -0.19)<0.05[4]
Methotrexate (MTX) Dose (Pediatric ALL)-680AA vs. -680CC/CALower MTX dose percentage (44.08 vs. 77.98)0.01[8]
MTX-related Treatment Interruptions-680AA vs. -680CC/CGMore treatment interruptions0.03[8]
MTX-related Severe Neutropenia-680AA vs. -680CC/CG*More episodes of severe neutropenia0.04[8]

*Note: These findings are for a promoter polymorphism (-680C>A) that is in linkage disequilibrium with the 19-bp insertion/deletion, highlighting the importance of considering haplotypes.[3]

Experimental Protocols

This section provides detailed methodologies for the genotyping of the DHFR 19-bp insertion/deletion polymorphism.

DNA Extraction

Genomic DNA can be isolated from whole blood samples using commercially available kits, such as the QIAamp DNA Blood Mini Kit (Qiagen), following the manufacturer's instructions.[4]

Genotyping by TaqMan® Real-Time PCR

This is a commonly used method for high-throughput and accurate genotyping.

Primers and Probes: [1][4]

  • Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'

  • Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'

  • Insertion Allele Probe (FAM dye): 5'-ACCTGGGCGGGACGCG-TAMRA-3'

  • Deletion Allele Probe (VIC dye): 5'-TGGCCGACTCCCGGCG-TAMRA-3'

PCR Reaction Mixture (20 µL total volume): [1][4]

ComponentFinal Concentration/Amount
Genomic DNA3 ng
Forward Primer950 nmol/L
Reverse Primer950 nmol/L
Insertion Probe (FAM)250 nmol/L
Deletion Probe (VIC)250 nmol/L
TaqMan® Universal PCR Master Mix (2x)1X
Nuclease-free waterto 20 µL

Real-Time PCR Cycling Conditions: [4]

  • Initial Denaturation: 95°C for 10 minutes

  • Cycling (50 cycles):

    • 92°C for 15 seconds

    • 60°C for 1 minute

Data Analysis:

Genotypes are determined by the allele-specific fluorescence detected by the real-time PCR system. The software analyzes the endpoint fluorescence to cluster samples into three genotype groups: ins/ins (FAM signal only), del/del (VIC signal only), and ins/del (both FAM and VIC signals).

Genotyping by PCR and Gel Electrophoresis

This method relies on the size difference of the PCR products.

Primer Sequences: [6]

Primer sequences as described by Dulucq et al. (2008) can be used.

PCR Amplification:

Standard PCR protocols are employed using the specified primers.

Fragment Analysis:

The amplified PCR products are separated by electrophoresis on a 6% polyacrylamide gel. The genotypes are determined based on the size of the fragments: a larger fragment for the insertion allele and a smaller fragment (by 19 bp) for the deletion allele. Heterozygotes will show both bands.[6]

Visualizations

Folate Metabolism Pathway and the Role of DHFR

Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purines Purine Synthesis THF->Purines DHFR->THF Product Serine Serine Serine->MethyleneTHF + Glycine Glycine Glycine->THF - dTMP dTMP TS Thymidylate Synthase (TS) MethyleneTHF->TS MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF dUMP dUMP dUMP->dTMP Methylation TS->DHF Regenerates DHF Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine MTHFR MTHFR MS Methionine Synthase MethylTHF->MS MTHFR->MethylTHF MS->Methionine Polymorphism 19-bp Deletion Polymorphism (rs70991108) Polymorphism->DHFR Increases mRNA Expression

Caption: Folate metabolism pathway highlighting the central role of DHFR.

Experimental Workflow for DHFR 19-bp Indel Genotyping

Genotyping Workflow Start Blood Sample Collection DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction QC DNA Quantification and Quality Control DNA_Extraction->QC PCR_Setup Real-Time PCR Setup (TaqMan Assay) QC->PCR_Setup RT_PCR Real-Time PCR Amplification and Detection PCR_Setup->RT_PCR Analysis Data Analysis and Genotype Calling RT_PCR->Analysis Results Genotype Results (ins/ins, ins/del, del/del) Analysis->Results

Caption: Workflow for DHFR 19-bp indel genotyping using TaqMan Real-Time PCR.

Conclusion

The 19-bp insertion/deletion polymorphism in the DHFR gene is a functional variant with the potential to modulate DHFR expression and, consequently, impact folate metabolism. Its association with various clinical outcomes underscores its importance in pharmacogenetics and disease susceptibility research. The standardized protocols and compiled data presented in this guide offer a valuable resource for researchers investigating the role of this polymorphism in health and disease, as well as in the development of personalized medicine strategies. Further research is warranted to fully elucidate the complex interactions between this DHFR polymorphism, folate status, and clinical phenotypes.

References

The Prevalence and Implications of the DHFR 19-bp Deletion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 19-base pair (bp) deletion polymorphism (rs70991108) in the intron-1 of the Dihydrofolate Reductase (DHFR) gene. Dihydrofolate reductase is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in folate metabolism, which is essential for DNA synthesis and methylation.[1] This deletion has been the subject of extensive research due to its potential functional consequences and associations with various health outcomes, including neural tube defects, cancer risk, and response to antifolate drugs like methotrexate.[1][2]

Prevalence of the DHFR 19-bp Deletion Across Diverse Populations

The frequency of the DHFR 19-bp deletion, particularly the homozygous deletion (del/del) genotype, exhibits significant variation across different ethnic groups. This variability is a critical consideration in genetic association studies and for the development of targeted therapies. The table below summarizes the prevalence data from various studies.

PopulationSample Size (n)Genotype Frequencies (%)Allele Frequencies (%)Reference
ins/ins ins/del del/del
Japanese -11.940.148.0
Iranian (Controls) 100--25.0
Irish ---18.0
United States (Multi-ethnic cohort) 2018--23.0
Non-Hispanic White----
African American----
Puerto Rican----
Chinese (Hong Kong) -15.9--
Caucasians (United Kingdom) -36.1--
Brazilian (Control Mothers) 18423.053.024.0

Note: Some studies only reported the frequency of the homozygous deletion or the deletion allele.

Functional Impact of the 19-bp Deletion

The 19-bp deletion within the first intron of the DHFR gene is considered a functional polymorphism.[3][4] Although located in a non-coding region, this deletion has been shown to influence DHFR mRNA expression levels.[5][6] Studies have demonstrated that individuals with the homozygous deletion genotype (-/-) have significantly higher levels of DHFR mRNA compared to those with the insertion genotype (+/+).[6] This increased expression may be due to the loss of a binding site for a transcriptional repressor. The altered expression of DHFR can, in turn, affect the efficiency of folic acid metabolism.[4][7] Specifically, the deletion has been associated with higher plasma concentrations of unmetabolized folic acid and lower red blood cell folate concentrations, particularly with high folic acid intake.[4][7]

The clinical implications of this polymorphism are an active area of research. Associations have been reported with neural tube defects, though findings are conflicting, with some studies suggesting a protective role and others an increased risk.[2] In the context of cancer, the deletion has been linked to an increased risk of breast cancer in multivitamin users.[6] Furthermore, because DHFR is the primary target of the antifolate drug methotrexate, variations in its expression can influence treatment efficacy and toxicity in diseases like leukemia and rheumatoid arthritis.[2][8]

Experimental Protocols

The detection of the DHFR 19-bp deletion is most commonly performed using polymerase chain reaction (PCR) based methods. A widely used and robust technique is the TaqMan probe-based real-time PCR assay.

TaqMan Real-Time PCR for DHFR 19-bp Deletion Genotyping

This method utilizes allele-specific fluorescently labeled probes to differentiate between the insertion and deletion alleles.

1. DNA Extraction: Genomic DNA is isolated from whole blood or other appropriate tissue samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini kits).[5] The quality and concentration of the extracted DNA should be determined spectrophotometrically.

2. Primer and Probe Design:

  • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[5][9]

  • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[5][9]

  • Insertion Allele Probe (FAM): 5′-ACC TGG GCG GGA CGC G-3′[5][7]

  • Deletion Allele Probe (VIC): 5′-TGG CCG ACT CCCGGCG-3′[5][7]

Note: Probes are labeled with a reporter dye (FAM or VIC) at the 5' end and a quencher dye (e.g., TAMRA) at the 3' end.

3. PCR Reaction Mixture: A typical 20 µL reaction mixture includes:

  • Genomic DNA (e.g., 3 ng)[5][7]

  • Forward Primer (950 nmol/L)[5][7]

  • Reverse Primer (950 nmol/L)[5][7]

  • Insertion Allele Probe (250 nmol/L)[5][7]

  • Deletion Allele Probe (250 nmol/L)[5][7]

  • TaqMan Universal PCR Master Mix (2x)[5][7]

  • Nuclease-free water

4. Thermal Cycling Conditions: The reaction is performed in a real-time PCR system with the following cycling conditions:

  • Initial Denaturation: 95°C for 10 minutes[5][7]

  • Cycling (50 cycles):

    • 92°C for 15 seconds[5][7]

    • 60°C for 1 minute[5][7]

5. Data Analysis: The real-time PCR instrument measures the fluorescence emitted by each probe during the PCR reaction. The resulting amplification plots are used to determine the genotype of each sample based on which probe (FAM, VIC, or both) generates a signal.

Visualizations

Experimental Workflow for DHFR 19-bp Deletion Genotyping

experimental_workflow cluster_sample_prep Sample Preparation cluster_pcr Real-Time PCR cluster_analysis Data Analysis Sample Whole Blood Sample DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction QC DNA Quantification & Quality Control DNA_Extraction->QC PCR_Setup Prepare PCR Reaction Mix (Primers, Probes, Master Mix) QC->PCR_Setup RT_PCR Perform Real-Time PCR (Thermal Cycling) PCR_Setup->RT_PCR Fluorescence Detect Fluorescence Signal (FAM & VIC) RT_PCR->Fluorescence Genotyping Allelic Discrimination Plot Fluorescence->Genotyping Genotype_Call Genotype Calling (ins/ins, ins/del, del/del) Genotyping->Genotype_Call

Caption: Workflow for DHFR 19-bp deletion genotyping.

Logical Relationship of DHFR 19-bp Deletion and Folate Metabolism

logical_relationship cluster_genotype Genotype cluster_expression Gene Expression cluster_metabolism Folate Metabolism cluster_synthesis Cellular Processes Genotype DHFR 19-bp Deletion (del/del) mRNA Increased DHFR mRNA Expression Genotype->mRNA leads to DHFR_Enzyme DHFR Enzyme mRNA->DHFR_Enzyme results in more Folic_Acid Dietary Folic Acid Folic_Acid->DHFR_Enzyme is a substrate for THF Tetrahydrofolate (THF) DHFR_Enzyme->THF catalyzes conversion to Unmetabolized_FA Increased Unmetabolized Folic Acid in Plasma DHFR_Enzyme->Unmetabolized_FA inefficient conversion leads to RBC_Folate Decreased Red Blood Cell Folate DHFR_Enzyme->RBC_Folate inefficient conversion leads to DNA_Synth DNA Synthesis & Methylation THF->DNA_Synth

Caption: Impact of DHFR deletion on folate metabolism.

References

The Biological Significance of the DHFR Intron 1 Polymorphism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological significance of the dihydrofolate reductase (DHFR) intron 1 polymorphism, with a primary focus on the well-characterized 19-base pair (bp) insertion/deletion. Dihydrofolate reductase is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, making DHFR a key player in DNA synthesis, repair, and methylation. Consequently, variations in the DHFR gene can have significant implications for disease susceptibility and response to therapeutic agents, particularly antifolates like methotrexate.

The DHFR Intron 1 19-bp Deletion Polymorphism (rs70991108)

A prevalent polymorphism within the first intron of the DHFR gene involves the insertion or deletion of a 19-bp sequence. This variation is located approximately 60 bases from the splice donor site.[1] Although situated in a non-coding region, this polymorphism has been shown to be functional, influencing DHFR expression and subsequently impacting folate metabolism and clinical outcomes.

The proposed mechanism for its functional effect involves the alteration of a binding site for the Sp1 transcription factor.[2] The 19-bp sequence contains a putative Sp1 binding site, and its deletion may affect the transcriptional regulation of the DHFR gene.[3] However, the precise impact on DHFR expression has been a subject of debate in the literature, with some studies reporting increased expression with the deletion allele and others showing no significant effect.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the DHFR intron 1 19-bp deletion polymorphism from various studies.

Table 1: Association of DHFR 19-bp Deletion Polymorphism with Cancer Risk
Cancer TypeGenotypeOdds Ratio (OR)95% Confidence Interval (CI)Population/Study DetailsCitation
Breast Cancer+/- vs +/+1.260.96 - 1.66Multivitamin users[5]
Breast Cancer-/- vs +/+1.521.08 - 2.13Multivitamin users[5]
Breast Cancer-/- vs +/+1.180.93 - 1.51Overall population[6]
AutismDeletion carriers2.691.00 - 7.28-[7]
Nonsyndromic Cleft Lip with or without Cleft PalateD/D vs W/W0.330.32 - 0.88Recessive model[8]
Table 2: Effect of DHFR 19-bp Deletion Polymorphism on Folate Metabolism and Gene Expression
ParameterGenotypeEffectStudy DetailsCitation
DHFR mRNA Expression-/- vs +/+4.8-fold increaseLymphocytes[5]
DHFR mRNA Expressiondel/del vs ins/ins~1.5-fold increase (non-significant)-[4]
Red Blood Cell Folatedel/del vs WT/WTLower concentrations with low folic acid intakeFramingham Offspring Study[1]
Unmetabolized Folic Acid in Plasmadel/del vs WT/WTIncreased prevalence with high folic acid intakeFramingham Offspring Study[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate genotyping of the DHFR intron 1 polymorphism. Below are methodologies frequently cited in the literature.

Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)

While specific enzyme and fragment sizes are not consistently detailed across general literature, the PCR-RFLP method involves the following general steps:

  • DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes or other appropriate tissue samples using standard protocols (e.g., phenol-chloroform extraction or commercial kits).[9]

  • PCR Amplification: The region of intron 1 containing the 19-bp insertion/deletion is amplified using specific primers.

  • Restriction Enzyme Digestion: The PCR product is then digested with a restriction enzyme that has a recognition site altered by the presence or absence of the 19-bp sequence.

  • Gel Electrophoresis: The digested fragments are separated by size on an agarose (B213101) or polyacrylamide gel. The resulting banding pattern indicates the genotype (insertion/insertion, insertion/deletion, or deletion/deletion).[10]

TaqMan® Allelic Discrimination Assay

This real-time PCR method is a high-throughput and reliable technique for genotyping.

  • DNA Preparation: High-quality genomic DNA is extracted and quantified.

  • Assay Components:

    • Forward and Reverse Primers: To amplify the region containing the polymorphism. An example of primers used are:

      • Forward: 5′-TCGCTGTGTCCCAGAACATG-3′[1][11]

      • Reverse: 5′-AGCGCAGACCGCAAGTCTG-3′[1][11]

    • TaqMan® Probes: Two allele-specific probes, each labeled with a different fluorescent dye (e.g., FAM and VIC), are used. The probes are designed to hybridize specifically to either the insertion or the deletion sequence.[1][11]

      • Insertion Allele (FAM): ACC TGG GCG GGA CGC G[1]

      • Deletion Allele (VIC): TGG CCG ACT CCC GGC G[1]

  • Real-Time PCR: The reaction is performed in a real-time PCR instrument. The instrument monitors the fluorescence emitted by the probes during amplification.

  • Genotype Calling: The software analyzes the endpoint fluorescence to determine the genotype of each sample.

PCR Cycling Conditions (Example):

  • Initial Denaturation: 95°C for 10 minutes[1][11]

  • Cycling (50 cycles):

    • 92°C for 15 seconds[1][11]

    • 60°C for 1 minute[1][11]

Visualizations

Folate Metabolism Pathway

Folate Metabolism Simplified Folate Metabolism Pathway Folic Acid Folic Acid DHF DHF Folic Acid->DHF Reduction THF THF DHF->THF Reduction 5,10-MethyleneTHF 5,10-MethyleneTHF THF->5,10-MethyleneTHF 5-MethylTHF 5-MethylTHF THF->5-MethylTHF DNA Synthesis DNA Synthesis 5,10-MethyleneTHF->DNA Synthesis Amino Acid Metabolism Amino Acid Metabolism 5-MethylTHF->Amino Acid Metabolism DHFR DHFR DHFR->DHF DHFR Intron 1 Polymorphism Intron 1 Polymorphism (19-bp deletion) DHFR Intron 1 Polymorphism->DHFR affects expression

Caption: Simplified overview of the folate metabolism pathway highlighting the central role of DHFR.

Experimental Workflow for TaqMan Genotyping

TaqMan Genotyping Workflow TaqMan Allelic Discrimination Workflow cluster_0 Sample Preparation cluster_1 PCR Setup cluster_2 Real-Time PCR cluster_3 Data Analysis DNA_Extraction Genomic DNA Extraction Master_Mix Prepare PCR Master Mix (Primers, Probes, Polymerase) DNA_Extraction->Master_Mix Add_DNA Add DNA Template Master_Mix->Add_DNA RT_PCR Perform Real-Time PCR (Amplification & Detection) Add_DNA->RT_PCR Allelic_Discrimination Allelic Discrimination Plot Analysis RT_PCR->Allelic_Discrimination Genotype_Calling Genotype Calling (+/+, +/-, -/-) Allelic_Discrimination->Genotype_Calling

Caption: Workflow for genotyping the DHFR intron 1 polymorphism using the TaqMan assay.

Logical Relationship of the 19-bp Deletion and Gene Expression

DHFR Polymorphism Mechanism Proposed Mechanism of the DHFR 19-bp Deletion cluster_insertion Insertion Allele (+/+) cluster_deletion Deletion Allele (-/-) Intron1_Ins DHFR Intron 1 (with 19-bp sequence) Sp1_Binding_Site_Present Sp1 Binding Site Present Intron1_Ins->Sp1_Binding_Site_Present Sp1_Binds_Ins Sp1 Transcription Factor Binds Sp1_Binding_Site_Present->Sp1_Binds_Ins Normal_Transcription Normal DHFR Transcription Sp1_Binds_Ins->Normal_Transcription Intron1_Del DHFR Intron 1 (19-bp deletion) Sp1_Binding_Site_Absent Sp1 Binding Site Absent/Altered Intron1_Del->Sp1_Binding_Site_Absent Sp1_Binding_Altered Sp1 Binding Altered Sp1_Binding_Site_Absent->Sp1_Binding_Altered Altered_Transcription Altered DHFR Transcription (Potentially Increased) Sp1_Binding_Altered->Altered_Transcription

Caption: Logical diagram illustrating the potential impact of the 19-bp deletion on Sp1 binding and DHFR gene transcription.

References

The DHFR 19-bp Deletion: A Controversial Marker in Neural Tube Defect Etiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neural tube defects (NTDs), including spina bifida and anencephaly, are severe congenital malformations arising from the incomplete closure of the neural tube during early embryonic development. While periconceptional folic acid supplementation has been remarkably effective in reducing the incidence of NTDs, the precise molecular mechanisms underpinning their etiology remain multifaceted and incompletely understood. Genetic predisposition is a significant contributing factor, with genes involved in the folate metabolism pathway being prime candidates for investigation. One such gene is Dihydrofolate Reductase (DHFR), which encodes a crucial enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folate essential for nucleotide synthesis and methylation reactions.

A 19-base pair (bp) deletion polymorphism within the first intron of the DHFR gene has been the subject of numerous studies investigating its association with NTD risk. This intronic deletion has been hypothesized to affect DHFR expression, thereby influencing folate metabolism and potentially contributing to the risk of NTDs. However, the body of evidence presents a conflicting picture, with some studies suggesting an increased risk, others a protective effect, and some finding no association at all. This technical guide provides a comprehensive overview of the current state of research on the DHFR 19-bp deletion and its association with NTDs, summarizing key quantitative data, detailing experimental protocols for its detection, and visualizing the relevant biological and experimental pathways.

The Role of DHFR in Folate Metabolism and Neural Development

Dihydrofolate reductase is a pivotal enzyme in the one-carbon metabolic pathway. Its primary function is to catalyze the reduction of DHF to THF. THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA. This process is critical during periods of rapid cell division, such as the closure of the neural tube in the developing embryo. Furthermore, THF is involved in the methionine cycle, which generates S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and lipids. These methylation reactions are vital for the regulation of gene expression during embryogenesis.

The 19-bp deletion in intron 1 of the DHFR gene is thought to influence the enzyme's expression. The deletion may remove a binding site for transcription factors, potentially altering the rate of transcription and, consequently, the amount of DHFR protein produced. Dysregulation of DHFR activity could lead to a suboptimal supply of THF, impairing DNA synthesis and methylation processes, and thereby increasing the susceptibility to NTDs.

DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (Site of 19-bp deletion's influence) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purine_Synth Purine Synthesis THF->Purine_Synth MethyleneTHF->DHF Thymidylate_Synth Thymidylate Synthesis MethyleneTHF->Thymidylate_Synth Methionine_Synth Methionine Synthesis MethyleneTHF->Methionine_Synth DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Methylation DNA & Protein Methylation Methionine_Synth->Methylation

Folate Metabolism Pathway and the Role of DHFR

Association Studies: A Conflicting Landscape

Numerous case-control studies have been conducted across different populations to investigate the association between the DHFR 19-bp deletion and the risk of NTDs. The findings from these studies are summarized in the tables below, highlighting the conflicting results. The data is presented for both maternal and infant genotypes where available.

Table 1: Summary of Case-Control Studies on DHFR 19-bp Deletion and NTD Risk

Study (Year)PopulationCases (n)Controls (n)Genotype AnalyzedOdds Ratio (95% CI)P-valueConclusion
Johnson et al. (2004)[1][2]USA35 (Mothers)219del/del vs. ins/ins + ins/del2.035 (not specified)<0.05Increased maternal risk
Parle-McDermott et al. (2007)[3][4]Irish280 (Mothers)256del allele carriers0.59 (0.39-0.89) for ins/del0.52 (0.32-0.86) for del/del0.01Protective maternal effect
Unfried et al. (2008)Austrian69 (Mothers)168del/del vs. ins/ins2.4 (1.04-5.6)<0.05Increased maternal risk
Richter et al. (2011)German142 (Infants)523del/del vs. ins/ins1.2 (0.6-2.4)>0.05No association
Paul et al. (2018)[5]Eastern Indian62 (Mothers)73Not specifiedNot significant>0.05No association

Table 2: Genotype and Allele Frequencies of DHFR 19-bp Deletion in NTD Cases and Controls

Study (Year)PopulationGroupnins/ins (%)ins/del (%)del/del (%)ins Allele Freq.del Allele Freq.
Johnson et al. (2004)[1]USAMothers of NTD3511.445.742.90.340.66
Controls21928.351.120.50.540.46
Parle-McDermott et al. (2007)[3]IrishMothers of NTD28025.448.226.40.500.50
Controls25621.550.428.10.470.53
Unfried et al. (2008)AustrianMothers of NTD6924.640.634.80.450.55
Controls16829.852.417.80.560.44

Experimental Protocols for Genotyping the DHFR 19-bp Deletion

The most common method for genotyping the DHFR 19-bp deletion is a polymerase chain reaction (PCR)-based assay. A frequently used approach involves a TaqMan probe-based real-time PCR assay.

DNA Isolation

Genomic DNA is extracted from whole blood samples using a standard commercially available kit, such as the QIAamp DNA Blood Mini Kit (Qiagen), following the manufacturer's instructions. The concentration and purity of the extracted DNA are determined using spectrophotometry.

PCR Reaction Setup

A real-time PCR reaction is set up using specific primers and fluorescently labeled probes to differentiate between the insertion (ins) and deletion (del) alleles.

  • Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'

  • Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'

  • Insertion Allele Probe (FAM): 5'-ACC TGG GCG GGA CGC G-3'

  • Deletion Allele Probe (VIC): 5'-TGG CCG ACT CCC GGC G-3'

The reaction mixture typically contains:

  • Genomic DNA (e.g., 3 ng)

  • Forward and Reverse Primers (e.g., 950 nM each)

  • Insertion and Deletion Probes (e.g., 250 nM each)

  • TaqMan Universal PCR Master Mix (2x)

  • Nuclease-free water to a final volume of 20 µL

Thermal Cycling Conditions

The PCR is performed in a real-time PCR system with the following typical thermal cycling conditions:

  • Denaturation: 95°C for 10 minutes

  • Cycling (50 cycles):

    • 92°C for 15 seconds

    • 60°C for 1 minute

Data Analysis

During the PCR, the probes anneal to their specific target sequences. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal. The real-time PCR instrument detects the fluorescence from both the FAM (insertion) and VIC (deletion) dyes. The resulting data is analyzed using the instrument's software to determine the genotype of each sample (ins/ins, ins/del, or del/del) based on the allelic discrimination plot.

cluster_workflow Genotyping Workflow Sample Blood Sample Collection DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction QC DNA Quantification & Purity Check DNA_Extraction->QC PCR_Setup Real-Time PCR Setup (Primers & Probes) QC->PCR_Setup Amplification PCR Amplification & Signal Detection PCR_Setup->Amplification Analysis Allelic Discrimination Analysis Amplification->Analysis Genotype Genotype Calling (ins/ins, ins/del, del/del) Analysis->Genotype

References

The DHFR 19-bp Deletion: A Double-Edged Sword in Cancer Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 19-base pair (bp) insertion/deletion polymorphism (rs70991108) in the first intron of the dihydrofolate reductase (DHFR) gene has emerged as a significant modulator of cancer risk. This genetic variant, located within a critical enzyme of folate metabolism, presents a complex and often paradoxical role in carcinogenesis. Its influence appears to be cancer-type specific and is notably modulated by dietary folate intake, particularly the use of folic acid supplements. This technical guide provides a comprehensive overview of the current understanding of the DHFR 19-bp deletion, with a focus on its molecular mechanisms, association with various cancers, and detailed experimental protocols for its study.

The Central Role of DHFR in Folate Metabolism

Dihydrofolate reductase is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] This positions DHFR at the heart of cellular proliferation and growth. The synthetic form of folate, folic acid, found in supplements and fortified foods, requires reduction by DHFR to become biologically active within the cell.[3] Consequently, variations in DHFR expression or activity can have profound effects on DNA synthesis and repair, methylation reactions, and overall cellular homeostasis.[4][5]

The Molecular Impact of the 19-bp Deletion

The 19-bp deletion is located in the first intron of the DHFR gene. While intronic, this region appears to be functionally significant. The prevailing hypothesis is that this deletion removes a binding site for the Sp1 transcription factor, which is involved in the regulation of DHFR gene expression. The absence of this binding site is thought to lead to an increase in DHFR mRNA transcription.[3] One study reported that individuals homozygous for the deletion (-/-) had 4.8-fold higher DHFR mRNA levels compared to those with the insertion (+/+) genotype.[3] This increased expression is a key factor in understanding the downstream effects of the polymorphism.

cluster_gene DHFR Gene cluster_transcription Transcription Regulation cluster_expression Gene Expression Intron 1 Intron 1 19-bp Deletion 19-bp Deletion Intron 1->19-bp Deletion contains Sp1 Site Sp1 Site 19-bp Deletion->Sp1 Site removes DHFR mRNA DHFR mRNA Sp1 Site->DHFR mRNA regulates transcription of Increased DHFR mRNA Increased DHFR mRNA Sp1 Sp1 Sp1->Sp1 Site DHFR mRNA->Increased DHFR mRNA deletion leads to DHFR Protein DHFR Protein Increased DHFR mRNA->DHFR Protein translates to more

Figure 1: Molecular mechanism of the DHFR 19-bp deletion.

Association with Cancer Susceptibility: A Mixed Picture

The impact of the DHFR 19-bp deletion on cancer risk is not uniform across different cancer types. The available evidence, summarized in the tables below, highlights this heterogeneity.

Breast Cancer

Several studies have investigated the link between the DHFR 19-bp deletion and breast cancer risk, with a notable interaction with multivitamin or folic acid intake. In multivitamin users, the deletion allele is associated with an increased risk of breast cancer.[3]

Cancer TypeGenotypeOdds Ratio (OR)95% Confidence Interval (CI)p-valuePopulationReference
Breast Cancer (Multivitamin Users)+/- vs +/+1.260.96 - 1.66>0.05Long Island Breast Cancer Study Project[3]
Breast Cancer (Multivitamin Users)-/- vs +/+1.521.08 - 2.13<0.05Long Island Breast Cancer Study Project[3]
Acute Lymphoblastic Leukemia (ALL)

In contrast to breast cancer, research on ALL suggests a more complex role. While some studies have associated higher overall DHFR expression with a greater risk of relapse, the direct link between the 19-bp deletion and initial susceptibility is less clear and warrants further investigation.[6] One study found that other DHFR polymorphisms, but not specifically the 19-bp deletion, were associated with ALL risk.[7][8]

Cancer TypeGenotypeOdds Ratio (OR)95% Confidence Interval (CI)p-valuePopulationReference
Acute Lymphoblastic Leukemia-317 A/G or G/G--0.041 and 0.017 (for risk of relapse)Mexican[7][8]
Acute Lymphoblastic Leukemia829 C/T or T/T--0.015 and 0.049 (for risk of relapse)Mexican[7][8]
Acute Lymphoblastic Leukemia-317 G/G vs A/A2.891.22 - 6.86<0.05Mexican[7][8]
Acute Lymphoblastic Leukemia829 C/T vs C/C2.831.03 - 4.88<0.05Mexican[7][8]

Note: The data for ALL risk pertains to other DHFR polymorphisms, as direct odds ratios for the 19-bp deletion and ALL susceptibility were not found in the provided search results.

Colorectal Cancer

Studies on colorectal cancer have not found a significant association between the DHFR 19-bp deletion and disease risk. However, other polymorphisms within the DHFR gene have been linked to a decreased risk of colorectal cancer.[9][10]

Cancer TypePolymorphismOdds Ratio (OR)95% Confidence Interval (CI)p-valuePopulationReference
Colorectal Cancerrs16776930.870.71 - 0.940.029Colon Cancer Family Registry[9]
Colorectal Cancerrs16436590.870.71 - 0.950.034Colon Cancer Family Registry[9]

Note: The data for colorectal cancer pertains to other DHFR polymorphisms, as direct odds ratios for the 19-bp deletion and colorectal cancer were not consistently reported as significant.

Signaling Pathways and Experimental Workflows

The primary pathway affected by the DHFR 19-bp deletion is the folate metabolism pathway. Altered DHFR levels can impact the entire one-carbon metabolism network, which is crucial for DNA synthesis and methylation.

cluster_folate Folate Metabolism cluster_synthesis Downstream Effects Folic Acid Folic Acid DHF DHF Folic Acid->DHF reduction THF THF DHF->THF reduction Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis Methylation Methylation THF->Methylation DHFR DHFR DHFR->DHF catalyzes 19-bp Deletion 19-bp Deletion 19-bp Deletion->DHFR increases expression of DNA Synthesis & Repair DNA Synthesis & Repair Purine Synthesis->DNA Synthesis & Repair Thymidylate Synthesis->DNA Synthesis & Repair

Figure 2: The DHFR 19-bp deletion's impact on the folate metabolism pathway.

The workflow for investigating the role of the DHFR 19-bp deletion in cancer susceptibility typically involves several key experimental stages.

Study Population Study Population Genomic DNA Extraction Genomic DNA Extraction Study Population->Genomic DNA Extraction mRNA Extraction mRNA Extraction Study Population->mRNA Extraction Protein Extraction Protein Extraction Study Population->Protein Extraction Genotyping Genotyping Genomic DNA Extraction->Genotyping Statistical Analysis Statistical Analysis Genotyping->Statistical Analysis RT-qPCR RT-qPCR mRNA Extraction->RT-qPCR RT-qPCR->Statistical Analysis Enzyme Activity Assay Enzyme Activity Assay Protein Extraction->Enzyme Activity Assay Enzyme Activity Assay->Statistical Analysis Cancer Risk Assessment Cancer Risk Assessment Statistical Analysis->Cancer Risk Assessment

Figure 3: Experimental workflow for studying the DHFR 19-bp deletion.

Detailed Experimental Protocols

Genotyping of the DHFR 19-bp Deletion

Method: Allele-specific Polymerase Chain Reaction (PCR) or TaqMan SNP Genotyping Assay.

DNA Extraction: Genomic DNA is extracted from whole blood or buccal cells using standard commercial kits.

PCR Primers and Probes (TaqMan Assay):

  • Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[1]

  • Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[1]

  • Insertion Allele Probe (FAM): 5'-ACCTGGGCGGGACGCG-TAMRA-3'[1]

  • Deletion Allele Probe (VIC): 5'-TGGCCGACTCCCGGCG-TAMRA-3'[1]

PCR Conditions (Allele-Specific PCR): The PCR-amplified fragments can be analyzed by electrophoresis on a 6% polyacrylamide gel.

PCR Conditions (TaqMan Assay): A typical reaction mixture (20 µL total volume) includes:

  • Genomic DNA: ~3 ng

  • Forward and Reverse Primers: 950 nmol/L each

  • FAM and VIC Probes: 250 nmol/L each

  • TaqMan Universal PCR Master Mix: 2x concentration

Thermal Cycling Protocol (TaqMan):

  • Initial Denaturation: 95°C for 10 minutes

  • Cycling (50 cycles):

    • Denaturation: 92°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute

Quantification of DHFR mRNA Expression

Method: Real-Time Quantitative Reverse Transcription PCR (RT-qPCR).

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues, followed by reverse transcription to synthesize cDNA using a commercial kit.

qPCR Primers: Commercially available, pre-validated primer pairs for human DHFR are recommended for SYBR Green-based qPCR. For example:

  • OriGene (HP200732):

    • Forward Sequence: 5'-CATGGTCTGGATAGTTGGTGGC-3'[11]

    • Reverse Sequence: 5'-GTGTCACTTTCAAAGTCTTGCATG-3'[11]

  • Sino Biological (HP103014): These are also available and validated for qPCR.[12]

qPCR Reaction Mix (SYBR Green): A typical reaction includes cDNA template, SYBR Green master mix, and the forward and reverse primers.

Thermal Cycling Protocol (SYBR Green):

  • Initial Activation: 95°C for 10 minutes

  • Cycling (40 cycles):

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute

  • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis: The relative expression of DHFR mRNA is calculated using the ΔΔCt method, with a stable housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

DHFR Enzyme Activity Assay

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Reagents:

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • DHFR Enzyme (from cell or tissue lysate)

  • NADPH solution

  • DHF Substrate solution

Procedure:

  • Prepare cell or tissue lysates.

  • In a 96-well plate, add the assay buffer, lysate, and NADPH.

  • Initiate the reaction by adding the DHF substrate.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • The rate of decrease in absorbance is proportional to the DHFR activity.

Conclusion and Future Directions

The DHFR 19-bp deletion is a functional polymorphism with a tangible impact on DHFR expression and, consequently, on folate metabolism. Its role in cancer susceptibility is nuanced, highlighting the importance of considering both the specific cancer type and the individual's dietary habits, particularly folic acid intake. For researchers and drug development professionals, this polymorphism represents a potential biomarker for identifying individuals at altered risk for certain cancers and may also influence the efficacy and toxicity of antifolate chemotherapies like methotrexate.

Future research should focus on elucidating the precise regulatory mechanisms by which this intronic deletion upregulates DHFR transcription. Furthermore, large-scale, prospective studies are needed to clarify its role in a wider range of cancers and to explore its potential as a predictive biomarker in personalized medicine. A deeper understanding of how this genetic variant interacts with dietary and other environmental factors will be paramount in translating this knowledge into effective cancer prevention and treatment strategies.

References

Understanding the Genetic Basis of Dihydrofolate Reductase (DHFR) Variability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell growth and proliferation.[1][3] This pivotal role has established DHFR as a key target for a range of therapeutics, including anticancer drugs like methotrexate (B535133) and antibacterial agents such as trimethoprim.[1]

Genetic variability within the DHFR gene can significantly impact enzyme expression and function, leading to variations in drug efficacy and toxicity, as well as influencing susceptibility to certain diseases. This guide provides a comprehensive overview of the genetic basis of DHFR variability, detailing common polymorphisms and mutations, their functional consequences, and the experimental protocols used for their characterization.

The Human DHFR Gene

The functional human DHFR gene is located on chromosome 5q14.1 and is comprised of 6 exons separated by 5 introns.[1][2] In addition to the functional gene, the human genome contains several intronless processed pseudogenes.[1] The expression of DHFR is tightly regulated, with levels peaking at the G1/S phase of the cell cycle.[1]

Genetic Variations in DHFR

Variability in the DHFR gene can arise from single nucleotide polymorphisms (SNPs), insertions/deletions, and copy number variations. These variations can occur in coding regions, leading to altered protein structure and function, or in non-coding regions, affecting gene expression.

Promoter Polymorphisms

Polymorphisms in the promoter region of the DHFR gene can alter transcription factor binding and, consequently, the rate of DHFR mRNA synthesis.[1] This can lead to inter-individual differences in DHFR protein levels, potentially influencing both disease risk and response to antifolate drugs.[1]

Intronic and 3' UTR Polymorphisms

A well-studied polymorphism is a 19-base pair insertion/deletion (rs70991108) within the first intron.[4] While its functional consequence is still under investigation, some studies suggest it may influence DHFR expression.[4]

Polymorphisms in the 3' untranslated region (3' UTR) can affect mRNA stability and regulation by microRNAs. For instance, the SNP 829C>T (rs1650697) is located near a binding site for miR-24.[5] The 'T' allele has been shown to impair miR-24 binding, leading to increased DHFR mRNA stability, higher protein levels, and consequently, resistance to methotrexate.[5]

Data Presentation: Quantitative Insights into DHFR Variability

The following tables summarize key quantitative data related to DHFR genetic variations, including allele frequencies, enzyme kinetics, and inhibitor sensitivity.

Table 1: Allele Frequencies of Common DHFR Polymorphisms in Different Ethnic Populations

Polymorphism (rsID)Allele ChangePopulationAllele FrequencyReference
DHFRP1 PseudogenePresence/AbsenceMediterraneans0.94 (Present)[6][7]
Asian Indians0.77 (Present)[6][7]
Chinese0.67 (Present)[6][7]
Southeast Asians0.57 (Present)[6][7]
American Blacks0.32 (Present)[6][7]
19-bp deletion (rs70991108)del/insJapanese0.68 (del)[8]
Irish0.45 (del)[8]
European Americans0.177 (del/del genotype)[9]
African Americans0.310 (del/del genotype)[9]

Table 2: Kinetic Parameters of Wild-Type and Mutant Human DHFR

DHFR VariantSubstrateKm (μM)kcat (s-1)kcat/Km (μM-1s-1)Reference
Wild-TypeDHF0.3 - 1.512 - 31.5~20[10][11]
Wild-TypeNADPH0.3 - 2.012 - 31.5~10[10][11]
L22RDHF->250-fold lower than WT-[12]
L22FDHF-~3-fold lower than WT-[12]
F32L-PP26N-PEKN62GDHF1.1 ± 0.112.3 ± 0.311.2[10]
F32L-PP26N-PEKN62GNADPH1.5 ± 0.112.3 ± 0.38.2[10]

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, buffer composition).

Table 3: Inhibitor Sensitivity (IC50/Ki) of Wild-Type and Mutant DHFR

DHFR VariantInhibitorIC50 / Ki (nM)Fold Change vs. WTReference
Wild-TypeMethotrexate0.08 - 0.29-[13][14]
Wild-TypeTrimethoprim55,260-[15][16]
L22FMethotrexateKi increased 88-fold88[12]
L22FAminopterinKi increased 118-fold118[12]
L22FPiritreximNo significant change~1[12]
P. jirovecii WTTrimethoprimKi ~2-5-[17]
P. jirovecii S31FTrimethoprimKi ~10~4[17]
P. jirovecii F36CTrimethoprimKi ~200~100[17]
P. jirovecii L65PTrimethoprimKi ~40~10[17]

Note: IC50 and Ki values are highly dependent on the assay conditions. Data from different species are included for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate DHFR variability.

DHFR Genotyping from Human Genomic DNA

This protocol outlines the general steps for identifying DHFR polymorphisms from a blood sample.

  • DNA Extraction: Isolate genomic DNA from whole blood using a commercially available DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification: Amplify the specific region of the DHFR gene containing the polymorphism of interest using polymerase chain reaction (PCR).

    • Reaction Mixture:

      • Genomic DNA (50-100 ng)

      • Forward Primer (10 pmol)

      • Reverse Primer (10 pmol)

      • dNTPs (200 µM each)

      • Taq DNA Polymerase (1-2 units)

      • PCR Buffer (1X)

      • MgCl₂ (1.5-2.5 mM)

      • Nuclease-free water to a final volume of 25-50 µL.

    • PCR Cycling Conditions (example):

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C for 30 seconds (primer-dependent).

        • Extension: 72°C for 30-60 seconds (product size-dependent).

      • Final extension: 72°C for 5-10 minutes.[18]

  • Genotype Analysis:

    • Restriction Fragment Length Polymorphism (RFLP): If the polymorphism creates or abolishes a restriction enzyme site, digest the PCR product with the appropriate enzyme and analyze the resulting fragments by gel electrophoresis.

    • Sanger Sequencing: For definitive genotyping, purify the PCR product and sequence it using a capillary sequencing platform. Compare the resulting sequence to the reference DHFR sequence to identify the alleles.

    • Real-time PCR with Allele-Specific Probes: Use TaqMan or other probe-based real-time PCR assays for high-throughput genotyping.

Site-Directed Mutagenesis of DHFR

This protocol describes the creation of specific mutations in a DHFR expression vector.

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.[19]

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the DHFR expression plasmid as the template and the mutagenic primers.

    • Reaction Mixture:

      • Template DNA (5-50 ng)

      • Forward Mutagenic Primer (125 ng)

      • Reverse Mutagenic Primer (125 ng)

      • dNTPs

      • High-Fidelity DNA Polymerase

      • Polymerase Buffer

      • Nuclease-free water.

    • PCR Cycling Conditions (example):

      • Initial denaturation: 98°C for 30 seconds.

      • 16-18 cycles of:

        • Denaturation: 98°C for 30 seconds.

        • Annealing: 55-68°C for 60 seconds.

        • Extension: 72°C for 60-75 seconds per kb of plasmid length.

      • Final extension: 72°C for 10 minutes.[19]

  • Template DNA Digestion: Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.[19][20]

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective agar (B569324) plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Recombinant Human DHFR Expression and Purification

This protocol details the production and purification of recombinant human DHFR from E. coli.

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the human DHFR coding sequence, often with an affinity tag (e.g., 6xHis-tag).[21][22]

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of culture medium and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM and continue to grow for 3-4 hours at 30-37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[21]

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), with protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography (for His-tagged DHFR):

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged DHFR with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Protein Purity and Concentration:

    • Assess the purity of the eluted fractions by SDS-PAGE.

    • Determine the protein concentration using a Bradford or BCA assay.

    • If necessary, perform further purification steps like size-exclusion chromatography.

    • Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM DTT, 30% glycerol) and store at -80°C.[3]

DHFR Enzyme Activity Assay

This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Reaction Mixture Preparation (in a quartz cuvette or 96-well UV-transparent plate):

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • NADPH (final concentration 100-200 µM)

    • Purified DHFR enzyme or cell lysate

    • Nuclease-free water to bring to the desired volume.

  • Reaction Initiation: Start the reaction by adding the substrate, dihydrofolate (DHF), to a final concentration of 50-100 µM.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹). One unit of DHFR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations: Pathways and Workflows

Folate Metabolism Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway.

Folate_Metabolism Folate Metabolism Pathway cluster_cycle Folate Cycle cluster_synthesis Nucleotide Synthesis Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF Folic Acid Reductase THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Methylene_THF->DHF Thymidylate Synthase (TS) Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Methyl_THF->THF MS Purines Purine Synthesis Formyl_THF->Purines dUMP dUMP dTMP dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA Methionine Methionine Homocysteine Homocysteine Methotrexate Methotrexate Methotrexate->DHF Inhibits DHFR Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits DHFR DHFR_Variability_Workflow Workflow for Characterizing DHFR Variability cluster_discovery Genetic Variation Discovery cluster_functional Functional Characterization cluster_cellular Cellular and Clinical Correlation Patient_Sample Patient Sample (e.g., Blood, Tissue) DNA_Extraction Genomic DNA Extraction Patient_Sample->DNA_Extraction Genotyping DHFR Genotyping (Sequencing, RFLP, etc.) DNA_Extraction->Genotyping Identify_Variant Identify Genetic Variant (SNP, Deletion, etc.) Genotyping->Identify_Variant Cloning Cloning of WT and Variant DHFR into Expression Vector Identify_Variant->Cloning Known Variant Mutagenesis Site-Directed Mutagenesis (if not naturally occurring) Identify_Variant->Mutagenesis Novel Variant Clinical_Data Correlate with Clinical Data (Drug response, Disease risk) Identify_Variant->Clinical_Data Protein_Expression Recombinant Protein Expression and Purification Cloning->Protein_Expression Mutagenesis->Cloning Enzyme_Assay Enzyme Kinetic Assays (Km, kcat) Protein_Expression->Enzyme_Assay Inhibitor_Assay Inhibitor Sensitivity Assays (IC50, Ki) Protein_Expression->Inhibitor_Assay Functional_Consequence Determine Functional Consequence (Altered activity, Drug resistance) Enzyme_Assay->Functional_Consequence Inhibitor_Assay->Functional_Consequence Cell_Culture Cell-based Assays (Transfection, Drug sensitivity) Functional_Consequence->Cell_Culture Functional_Consequence->Clinical_Data Personalized_Medicine Implications for Personalized Medicine Cell_Culture->Personalized_Medicine Clinical_Data->Personalized_Medicine SNP_Impact_Diagram Mechanism of Drug Resistance via a 3' UTR SNP SNP DHFR 3' UTR SNP (e.g., 829C>T) miR24_Binding Impaired miR-24 Binding SNP->miR24_Binding mRNA_Stability Increased DHFR mRNA Stability miR24_Binding->mRNA_Stability mRNA_Levels Higher DHFR mRNA Levels mRNA_Stability->mRNA_Levels Protein_Levels Increased DHFR Protein Levels mRNA_Levels->Protein_Levels MTX_Binding More DHFR available to bind Methotrexate Protein_Levels->MTX_Binding Drug_Resistance Methotrexate Resistance MTX_Binding->Drug_Resistance

References

Methodological & Application

Application Notes and Protocols for Genotyping of the Dihydrofolate Reductase (DHFR) 19-bp Deletion Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of purines, thymidylate, and several amino acids, which are fundamental for DNA synthesis, repair, and methylation. A common polymorphism within the first intron of the DHFR gene involves a 19-base pair (bp) insertion/deletion (rs70991108).

This 19-bp deletion has been investigated for its functional consequences, with some studies suggesting it may alter DHFR expression and activity. The presence of the deletion has been linked to variations in response to methotrexate, a DHFR inhibitor widely used in cancer chemotherapy and for autoimmune diseases. Consequently, accurate genotyping of this polymorphism is of significant interest in pharmacogenomics and clinical research to potentially predict patient response to therapy and risk of toxicity.

These application notes provide detailed protocols for the genotyping of the DHFR 19-bp deletion polymorphism using several common molecular biology techniques.

Genotyping Methodologies

Several polymerase chain reaction (PCR)-based methods can be employed to determine the genotype of the DHFR 19-bp deletion. The choice of method may depend on available equipment, throughput requirements, and cost considerations. The primary methods include:

  • Real-Time PCR with TaqMan® Probes: A high-throughput and reliable method that uses fluorescently labeled probes to discriminate between the insertion and deletion alleles in a single reaction.

  • Conventional PCR with Fragment Size Analysis: This method involves amplifying the region containing the polymorphism and differentiating the alleles based on the size of the PCR products using gel electrophoresis.

  • Allele-Specific PCR (AS-PCR): This technique utilizes primers designed to specifically anneal to either the insertion or the deletion allele, allowing for genotype determination based on the presence or absence of PCR products.

Protocol 1: Real-Time PCR using TaqMan® Probes

This protocol is adapted from a validated method for genotyping the DHFR 19-bp deletion using a 7300 Real-Time PCR system.[1][2][3]

Materials
  • Genomic DNA (gDNA) extracted from whole blood or other appropriate tissue.

  • TaqMan® Universal PCR Master Mix

  • Forward and Reverse Primers

  • TaqMan® Probes (FAM and VIC labeled)

  • Nuclease-free water

  • Real-Time PCR instrument

Primer and Probe Sequences
OligonucleotideSequence (5' to 3')Reporter/Quencher
Forward Primer TCG CTG TGT CCC AGA ACA TG-
Reverse Primer AGC GCA GAC CGC AAG TCT G-
Insertion Probe ACC TGG GCG GGA CGC GFAM-TAMRA
Deletion Probe TGG CCG ACT CCC GGC GVIC-TAMRA
PCR Reaction Mixture
ComponentFinal ConcentrationVolume for 1 reaction (20 µL)
TaqMan® Universal PCR Master Mix (2x)1x10 µL
Forward Primer900 nMVariable
Reverse Primer900 nMVariable
Insertion Probe (FAM)250 nMVariable
Deletion Probe (VIC)250 nMVariable
Genomic DNA-3 ng
Nuclease-free water-To 20 µL

Note: The volumes of primers and probes should be calculated based on their stock concentrations to achieve the specified final concentrations.

PCR Cycling Conditions
StepTemperatureTimeCycles
Enzyme Activation 95°C10 minutes1
Denaturation 92°C15 seconds50
Annealing/Extension 60°C1 minute
Data Analysis and Expected Results

The genotype is determined by the fluorescence signals detected by the real-time PCR instrument.

GenotypeExpected Fluorescence
Insertion/Insertion (ins/ins) FAM signal only
Insertion/Deletion (ins/del) Both FAM and VIC signals
Deletion/Deletion (del/del) VIC signal only

Protocol 2: Conventional PCR with Fragment Size Analysis

This method distinguishes genotypes based on the 19-bp size difference of the amplicons.

Materials
  • Genomic DNA (gDNA)

  • Taq DNA Polymerase and corresponding buffer

  • dNTPs

  • Forward and Reverse Primers (flanking the deletion)

  • Nuclease-free water

  • Agarose gel (3%) or polyacrylamide gel (6%)[1]

  • DNA ladder

  • Gel electrophoresis system and imaging equipment

Primer Sequences
OligonucleotideSequence (5' to 3')
Forward Primer TGG GCA TCG GCA AGA AC
Reverse Primer TCT GGC CCC ATC CTC TC

Note: These primers are designed to flank the 19-bp deletion site.

PCR Reaction Mixture (Generalized)
ComponentFinal ConcentrationVolume for 1 reaction (25 µL)
PCR Buffer (10x)1x2.5 µL
dNTP Mix (10 mM)200 µM0.5 µL
Forward Primer (10 µM)0.4 µM1.0 µL
Reverse Primer (10 µM)0.4 µM1.0 µL
Taq DNA Polymerase (5 U/µL)1.25 U0.25 µL
Genomic DNA-50-100 ng
Nuclease-free water-To 25 µL
PCR Cycling Conditions (Generalized)
StepTemperatureTimeCycles
Initial Denaturation 94°C4 minutes1
Denaturation 94°C60 seconds35
Annealing 55-65°C*30 seconds
Extension 72°C30 seconds
Final Extension 72°C7 minutes1

*The annealing temperature should be optimized based on the specific primers and thermal cycler used.

Data Analysis and Expected Results

The PCR products are resolved by gel electrophoresis. The expected amplicon sizes will differ by 19 bp.

GenotypeExpected Amplicon Size(s)
Insertion/Insertion (ins/ins) Larger fragment
Insertion/Deletion (ins/del) Both larger and smaller fragments
Deletion/Deletion (del/del) Smaller fragment

Note: The exact size of the amplicons will depend on the specific primer pair used. It is crucial to run known controls for each genotype.

Protocol 3: Allele-Specific PCR (AS-PCR)

This method uses primers that are specific to each allele. Two separate PCR reactions are often performed for each sample.

Primer Design Principle

For AS-PCR, a common reverse primer is used with two different forward primers. One forward primer is specific for the insertion allele, and the other is specific for the deletion allele. The 3' end of the allele-specific primers corresponds to the polymorphic site.

Data Analysis and Expected Results

The presence or absence of a PCR product in each of the two reactions determines the genotype.

GenotypeReaction with Insertion-Specific PrimerReaction with Deletion-Specific Primer
Insertion/Insertion (ins/ins) AmplificationNo Amplification
Insertion/Deletion (ins/del) AmplificationAmplification
Deletion/Deletion (del/del) No AmplificationAmplification

Experimental Workflow

The following diagram illustrates the general workflow for genotyping the DHFR 19-bp deletion polymorphism.

DHFR_Genotyping_Workflow DHFR 19-bp Deletion Genotyping Workflow cluster_sample_prep Sample Preparation cluster_genotyping Genotyping cluster_analysis Data Analysis cluster_methods Specific Methods Sample_Collection Sample Collection (e.g., Whole Blood) DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction QC DNA Quality & Quantity Control DNA_Extraction->QC PCR_Setup PCR Reaction Setup QC->PCR_Setup Amplification PCR Amplification PCR_Setup->Amplification Detection Detection Method Amplification->Detection Real_Time Real-Time PCR Amplification->Real_Time Fragment_Analysis Fragment Analysis (Gel Electrophoresis) Amplification->Fragment_Analysis Genotype_Calling Genotype Calling Detection->Genotype_Calling Results Results Interpretation Genotype_Calling->Results Real_Time->Genotype_Calling Fragment_Analysis->Genotype_Calling

Caption: Workflow for DHFR 19-bp deletion genotyping.

Signaling Pathway Context: Folate Metabolism

The DHFR enzyme plays a crucial role in the folate metabolic pathway, which is interconnected with DNA synthesis and methylation.

Folate_Pathway Role of DHFR in Folate Metabolism Folic_Acid Folic Acid (FA) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methyl_THF 5,10-Methylene-THF THF->Methyl_THF Methyl_THF->THF dUMP dUMP Methyl_THF->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Methotrexate Methotrexate DHFR DHFR (Dihydrofolate Reductase) Methotrexate->DHFR

Caption: DHFR's role in the folate metabolic pathway.

References

Application Notes and Protocols for DHFR 19-bp Deletion Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and other cellular processes.[1][2] A 19-base pair (bp) deletion polymorphism within the first intron of the DHFR gene has been identified and is the subject of extensive research due to its potential functional consequences.[1][3] This polymorphism has been associated with altered DHFR mRNA expression, which may influence susceptibility to various diseases and response to antifolate drugs.[1][2][4] This document provides detailed protocols for the analysis of the DHFR 19-bp deletion using two common polymerase chain reaction (PCR) based methods: Allele-Specific PCR (AS-PCR) and a TaqMan probe-based Real-Time PCR assay.

Data Summary

The prevalence of the DHFR 19-bp deletion varies among different populations. The homozygous deletion (del/del) genotype has been reported at frequencies ranging from 10.5% to 48%.[5] The functional significance of this polymorphism is an active area of investigation, with studies suggesting associations with conditions such as nonsyndromic cleft lip with or without cleft palate, Down syndrome, and breast cancer, as well as influencing folate metabolism.[3][4][6]

GenotypeFrequency in Iranian Population (NS-CL/P Study)[6][7]Frequency in Boston-based Cohorts (Cognitive Study)[5][8]Association with Nonsyndromic Cleft Lip/Palate (NS-CL/P)[6][7]
W/W (Wild-Type) Controls: Not specified, Patients: Not specifiedNot specifiedReference group
W/D (Heterozygous) Controls: Not specified, Patients: Not specifiedNot specifiedNot specified
D/D (Homozygous Deletion) Controls: 25%, Patients: 13%23%Reduced risk (OR=0.45, 95% CI=0.20–0.99)

Experimental Protocols

Two primary methods for genotyping the DHFR 19-bp deletion are detailed below. The choice of method may depend on available equipment, throughput requirements, and desired sensitivity.

Method 1: Allele-Specific PCR (AS-PCR)

This method utilizes two different forward primers, one specific for the wild-type allele and one for the deleted allele, with a common reverse primer.[6]

1. DNA Extraction: Genomic DNA should be extracted from whole blood or other appropriate tissue samples using a standard commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

2. PCR Primer Design: The following primers are used for the AS-PCR reaction.[6][7]

Primer NameSequence (5' to 3')Allele Specificity
F1 (Forward) TCGCTGTGTCCCAGAACATGNon-deleted (Wild-Type)
F2 (Forward) Not explicitly provided in search resultsDeleted
R (Reverse) AGCGCAGACCGCAAGTCTGCommon

Note: The exact sequence for the F2 primer specific to the deleted allele was not available in the provided search results. Researchers should design and validate a primer that specifically anneals to the junction created by the 19-bp deletion.

3. PCR Reaction Mixture: The following components should be combined for a final reaction volume of 20 µL.

ComponentConcentration/Amount
Template DNA (~100 ng/µL)1 µL
Allele-Specific Forward Primer (F1 or F2) (10 pmol/µL)0.7 µL
Common Reverse Primer (R) (10 pmol/µL)0.7 µL
Prime Taq Premix (2X)10 µL
DNase-free Water7.6 µL

4. Thermocycling Conditions: The PCR amplification is performed using the following cycling conditions.

StepTemperatureDurationCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds35
AnnealingTo be optimized30 seconds35
Extension72°C30 seconds35
Final Extension72°C7 minutes1

Note: The optimal annealing temperature will depend on the specific primers used and should be determined empirically.

5. Genotype Determination: The PCR products are analyzed by electrophoresis on a 6% polyacrylamide gel.[3] The presence or absence of a band for each allele-specific reaction will determine the genotype.

Method 2: TaqMan Probe-Based Real-Time PCR

This method uses a single pair of primers and two allele-specific TaqMan probes labeled with different fluorescent dyes.[5][9]

1. DNA Extraction: Genomic DNA is extracted as described in Method 1.

2. Primers and Probes: The following primers and TaqMan probes are used.[5][9]

NameSequence (5' to 3')Dye
Forward Primer TCGCTGTGTCCCAGAACATG-
Reverse Primer AGCGCAGACCGCAAGTCTG-
Insertion Allele Probe ACC TGG GCG GGA CGC GFAM
Deletion Allele Probe TGG CCG ACT CCC GGC GVIC

3. Real-Time PCR Reaction Mixture: The reaction is set up in a total volume of 20 µL.[5][9]

ComponentFinal Concentration/Amount
Genomic DNA3 ng
Forward Primer950 nmol/L
Reverse Primer950 nmol/L
Insertion Allele Probe (FAM)250 nmol/L
Deletion Allele Probe (VIC)250 nmol/L
TaqMan Universal PCR Master Mix (2X)10 µL
Nuclease-free WaterTo 20 µL

4. Real-Time PCR Thermocycling Conditions: The assay is performed on a real-time PCR system (e.g., Applied Biosystems 7300).

StepTemperatureDuration
UNG Activation50°C2 minutes
Initial Denaturation95°C10 minutes
Denaturation95°C15 seconds
Annealing/Extension60°C1 minute

Number of cycles: Typically 40 cycles.

5. Genotype Determination: The genotypes are determined by analyzing the change in fluorescence of the FAM and VIC dyes. The real-time PCR software will automatically call the genotypes based on the allelic discrimination plot.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for DHFR 19-bp deletion analysis and a simplified representation of the folate metabolism pathway.

DHFR_Deletion_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Genotype Analysis cluster_result Result Sample Blood/Tissue Sample DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction QC DNA Quality & Quantity Control DNA_Extraction->QC AS_PCR Allele-Specific PCR QC->AS_PCR RT_PCR Real-Time PCR (TaqMan) QC->RT_PCR Gel Polyacrylamide Gel Electrophoresis AS_PCR->Gel Fluorescence Fluorescence Detection RT_PCR->Fluorescence Genotype Genotype Determination (W/W, W/D, D/D) Gel->Genotype Fluorescence->Genotype

Caption: Experimental workflow for DHFR 19-bp deletion genotyping.

Folate_Metabolism_Pathway cluster_folate_cycle Folate Cycle cluster_downstream Downstream Processes DHF Dihydrofolate (DHF) DHFR DHFR (Dihydrofolate Reductase) DHF->DHFR Reduction THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide Amino_Acid Amino Acid Metabolism (e.g., Homocysteine -> Methionine) THF->Amino_Acid DHFR->THF Folic_Acid Folic Acid (Synthetic) Folic_Acid->DHF Reduction

Caption: Simplified folate metabolism pathway highlighting the role of DHFR.

References

Application Notes & Protocols for DHFR 19-bp Deletion Genotyping

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dihydrofolate reductase (DHFR) gene encodes a crucial enzyme for folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of nucleotides and amino acids. A common polymorphism within the first intron of the DHFR gene is a 19-base pair (bp) insertion/deletion (I/D), officially designated as rs70991108. This polymorphism has been investigated for its potential functional consequences, including altered DHFR mRNA expression and its association with various health outcomes.[1][2][3] Accurate genotyping of this 19-bp deletion is therefore critical for research into folate metabolism, pharmacogenetics, and disease susceptibility.

These application notes provide detailed protocols and primer information for the genotyping of the DHFR 19-bp deletion using conventional PCR, allele-specific PCR, and real-time PCR with fluorescent probes.

Data Presentation

Table 1: Primer Sequences for DHFR 19-bp Deletion Genotyping

PCR MethodPrimer NameSequence (5' to 3')Target AlleleReference
Conventional PCR / Real-Time PCR (TaqMan) ForwardTCGCTGTGTCCCAGAACATGCommon[4][5][6]
ReverseAGCGCAGACCGCAAGTCTGCommon[4][5][6]
Real-Time PCR (Melting Curve Analysis) ForwardTGGGCATCGGCAAGAACCommon[7]
ReverseTCTGGCCCCATCCTCTCCommon[7]
Allele-Specific PCR (bi-PASA) Outer Forward (FO)Not explicitly provided in search results.Common[8]
Outer Reverse (RO)Not explicitly provided in search results.Common[8]
Inner Forward (FI)Not explicitly provided in search results.Insertion[8]
Inner Reverse (RI)Not explicitly provided in search results.Deletion[8]
TaqMan Probes Insertion Probe (FAM)ACC TGG GCG GGA CGC GInsertion[4][5]
Deletion Probe (VIC)TGG CCG ACT CCC GGC GDeletion[4][5]
Melting Curve Probes Sensor Probe (Fluorescein)CCAGGTACCCCGACCGTG-FluoresceinCommon[7]
Anchor Probe (BODIPY 630/650)BODIPY 630/650-CAGCCTGCGCCCGTTTGGG-PhosphateCommon[7]

Table 2: Summary of PCR Reaction Conditions

MethodDNA TemplatePrimer ConcentrationProbe ConcentrationMaster MixTotal VolumeReference
Real-Time PCR (TaqMan) 3 ng950 nmol/L250 nmol/L eachTaqMan Universal PCR Master Mix20 µL[4]
Real-Time PCR (Melting Curve Analysis) Not Specified0.75 µM (Fwd), 0.25 µM (Rev)0.25 µM eachNot SpecifiedNot Specified[7]
Allele-Specific PCR (bi-PASA) ~100 ng0.7 µL of 10 pmol/mLNot ApplicablePrime Taq premix20 µL[9]
Conventional PCR 75 ng200 nmol/LNot ApplicableContains 200 µmol/L dNTPs, 0.5 U Taq polymerase, PCR buffer, 5% DMSO, 1.0-4.0 mmol/L MgCl₂Not Specified[3]

Experimental Protocols

Protocol 1: Genotyping using Real-Time PCR with TaqMan Probes

This protocol is adapted from studies utilizing a TaqMan probe-based assay for allelic discrimination.[4][5]

1. Materials:

  • Genomic DNA

  • Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'

  • Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'

  • Insertion Probe (FAM): 5'-ACC TGG GCG GGA CGC G-TAMRA-3'

  • Deletion Probe (VIC): 5'-TGG CCG ACT CCC GGC G-TAMRA-3'

  • TaqMan Universal PCR Master Mix

  • Nuclease-free water

  • Real-Time PCR instrument

2. Reaction Setup: Prepare the following reaction mixture on ice:

ComponentVolume per reactionFinal Concentration
TaqMan Universal PCR Master Mix (2x)10 µL1x
Forward Primer (19 µM)1 µL950 nmol/L
Reverse Primer (19 µM)1 µL950 nmol/L
Insertion Probe (5 µM)1 µL250 nmol/L
Deletion Probe (5 µM)1 µL250 nmol/L
Genomic DNA (e.g., 1.5 ng/µL)2 µL3 ng
Nuclease-free water3 µL-
Total Volume 20 µL

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C10 minutes1
Denaturation92°C15 seconds50
Annealing/Extension60°C1 minute

4. Data Analysis: Genotypes are determined by the allelic discrimination plot generated by the real-time PCR software based on the fluorescence of the FAM and VIC probes.

Protocol 2: Genotyping using Conventional PCR and Gel Electrophoresis

This protocol is based on the principle of detecting size differences in PCR amplicons due to the 19-bp deletion.[1]

1. Materials:

  • Genomic DNA

  • Forward Primer: (e.g., 5'-TCGCTGTGTCCCAGAACATG-3')

  • Reverse Primer: (e.g., 5'-AGCGCAGACCGCAAGTCTG-3')

  • Taq DNA Polymerase and buffer

  • dNTPs

  • MgCl₂

  • Nuclease-free water

  • Agarose (B213101) or Polyacrylamide gel

  • DNA loading dye

  • DNA ladder

2. Reaction Setup: Prepare the following reaction mixture:

ComponentVolume per reactionFinal Concentration
PCR Buffer (10x)2.5 µL1x
dNTPs (10 mM)0.5 µL200 µmol/L
Forward Primer (10 µM)0.5 µL200 nmol/L
Reverse Primer (10 µM)0.5 µL200 nmol/L
MgCl₂ (50 mM)1.5 µL1.5 mmol/L (optimize as needed)
Taq DNA Polymerase (5 U/µL)0.1 µL0.5 U
Genomic DNA (e.g., 50 ng/µL)1.5 µL75 ng
Nuclease-free waterto 25 µL-

3. Thermal Cycling Conditions: (Cycling conditions may require optimization)

StepTemperatureTimeCycles
Initial Denaturation95°C5 minutes1
Denaturation94°C30 seconds35
Annealing58-62°C (optimize)30 seconds
Extension72°C30-60 seconds
Final Extension72°C7 minutes1

4. Data Analysis: Analyze the PCR products by electrophoresis on a 6% polyacrylamide gel or a high-resolution agarose gel.[1] The expected fragment sizes will differ by 19 bp, allowing for the determination of the genotype (Insertion/Insertion, Insertion/Deletion, Deletion/Deletion).

Visualizations

DHFR_Genotyping_Workflow cluster_sample_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Genotyping Analysis cluster_results Results start Biological Sample (Blood/Saliva) dna_extraction Genomic DNA Extraction start->dna_extraction qc DNA Quantification & Quality Control dna_extraction->qc pcr_setup PCR Reaction Setup qc->pcr_setup pcr_amp Thermal Cycling pcr_setup->pcr_amp analysis_choice Select Analysis Method pcr_amp->analysis_choice gel Gel Electrophoresis analysis_choice->gel Conventional PCR realtime Real-Time PCR Analysis analysis_choice->realtime TaqMan Assay melt Melting Curve Analysis analysis_choice->melt HybProbe Assay genotype Genotype Determination (I/I, I/D, D/D) gel->genotype realtime->genotype melt->genotype DHFR_Folate_Metabolism cluster_folate Folate Metabolism cluster_genotype DHFR Genotype Effect FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Metabolism One-Carbon Metabolism (DNA/RNA Synthesis) THF->Metabolism Genotype 19-bp Deletion Polymorphism (rs70991108) Expression Altered DHFR mRNA Expression Genotype->Expression Association Expression->DHF Potentially alters conversion rate

References

Application Notes and Protocols for Cell-Based Assays to Study DHFR 19-bp Deletion Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and amino acids, and thus for cell proliferation. A common polymorphism in the DHFR gene is a 19-base pair deletion in intron 1 (rs70991108). This deletion has been associated with altered DHFR expression and may influence an individual's susceptibility to certain diseases and response to DHFR inhibitors like methotrexate (B535133) (MTX). These application notes provide detailed protocols for cell-based assays to investigate the functional consequences of this 19-bp deletion.

Data Presentation

Quantitative Data on DHFR Expression

The 19-bp deletion in intron 1 of the DHFR gene has been reported to affect its mRNA expression levels. Below is a summary of findings from published studies. It is important to note that creating isogenic cell lines (identical except for the 19-bp deletion) would provide the most definitive quantitative data on protein expression and enzyme activity.

Genotype ComparisonFold Change in DHFR mRNA ExpressionReference Study
Homozygous deletion vs. Wild-type~4.8-fold increase[1]
Heterozygous/Homozygous deletion vs. Wild-type~1.5-fold increase (non-significant)[2]

Note: Further studies with isogenic cell lines are required to definitively quantify the impact of the 19-bp deletion on DHFR protein levels and enzymatic activity.

Methotrexate IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeMethotrexate IC50
DaoyMedulloblastoma9.5 x 10⁻² µM
Saos-2Osteosarcoma3.5 x 10⁻² µM to >1,000 nM
MCF-7Breast Cancer114.31 ± 5.34 nM
AGSGastric Adenocarcinoma6.05 ± 0.81 nM
HCT-116Colorectal Carcinoma13.56 ± 3.76 nM
NCI-H23Non-small cell lung cancer38.25 ± 4.91 nM
A549Non-small cell lung cancer38.33 ± 8.42 nM

Data compiled from multiple sources.[3][4]

Experimental Protocols

Generation of a DHFR 19-bp Deletion Cell Line using CRISPR/Cas9

This protocol provides a general workflow for creating a cell line with the specific 19-bp deletion in intron 1 of the DHFR gene. This will enable direct comparison with a wild-type control.

Workflow Diagram:

G cluster_0 Design and Cloning cluster_1 Transfection and Selection cluster_2 Screening and Validation Design sgRNAs Design sgRNAs Clone sgRNAs Clone sgRNAs Design sgRNAs->Clone sgRNAs Transfect Cells Transfect Cells Clone sgRNAs->Transfect Cells Select Clones Select Clones Transfect Cells->Select Clones Genomic DNA Extraction Genomic DNA Extraction Select Clones->Genomic DNA Extraction PCR Screening PCR Screening Genomic DNA Extraction->PCR Screening Sanger Sequencing Sanger Sequencing PCR Screening->Sanger Sequencing G Seed Cells Seed Cells Treat with MTX Treat with MTX Seed Cells->Treat with MTX Add MTT Reagent Add MTT Reagent Treat with MTX->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis G Prepare Cell Lysate Prepare Cell Lysate Prepare Reaction Mix Prepare Reaction Mix Prepare Cell Lysate->Prepare Reaction Mix Initiate Reaction Initiate Reaction Prepare Reaction Mix->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate Activity Calculate Activity Measure Absorbance->Calculate Activity G Folic Acid Folic Acid DHF DHF Folic Acid->DHF THF THF DHF->THF DHFR dUMP dUMP THF->dUMP Purine Synthesis Purine Synthesis THF->Purine Synthesis DHFR DHFR dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Purine Synthesis->DNA Synthesis

References

Application Notes: Clinical Implications of Screening for DHFR 19-bp Deletion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key player in DNA synthesis, repair, and methylation.[1][2][3] A 19-base pair (19-bp) insertion/deletion polymorphism (rs70991108) within the first intron of the DHFR gene has been identified and is the subject of extensive research due to its potential functional and clinical consequences.[4][5] These application notes summarize the clinical implications of screening for this genetic variant, providing insights for research and drug development.

Molecular and Cellular Impact of the 19-bp Deletion

The 19-bp deletion is located in a non-coding region of the DHFR gene.[4] Despite its intronic location, evidence suggests it is a functional polymorphism that can influence DHFR expression.[5][6] The deletion has been associated with altered mRNA levels, which may in turn affect the intracellular pool of reduced folates.[5][7] This can have significant downstream effects on cellular processes that are dependent on folate metabolism.[8]

Clinical Significance

Screening for the DHFR 19-bp deletion has several potential clinical applications, primarily centered around disease susceptibility and response to pharmacotherapy, particularly with antifolate drugs.

Pharmacogenomics of Antifolate Drugs (e.g., Methotrexate)

Methotrexate (B535133) (MTX) is a potent inhibitor of DHFR and is widely used in the treatment of various cancers, including acute lymphoblastic leukemia (ALL), as well as autoimmune diseases like rheumatoid arthritis (RA).[3][9] The efficacy and toxicity of MTX can be influenced by genetic variations in the folate pathway, including the DHFR 19-bp deletion.[9]

  • Treatment Efficacy and Resistance : Altered DHFR expression levels associated with the 19-bp deletion may contribute to inter-individual differences in MTX response.[5] Some studies suggest that variations in DHFR expression can be a mechanism of MTX resistance.[9][10] For instance, in pediatric ALL, polymorphisms in the DHFR promoter region, which are in linkage disequilibrium with the 19-bp deletion, have been associated with differences in MTX dose requirements.[11]

  • Toxicity : The 19-bp deletion has been investigated as a potential predictor of MTX-induced toxicity.[12] Screening for this polymorphism could aid in identifying patients at a higher risk for adverse events, allowing for personalized dosing strategies.

Disease Susceptibility

The DHFR 19-bp deletion has been implicated in the risk of developing several conditions, often in the context of gene-nutrient interactions with folic acid intake.

  • Neural Tube Defects (NTDs) : The role of the DHFR 19-bp deletion in NTD risk is complex and has yielded conflicting results across different studies.[4][5][13] Some studies suggest a protective role of the deletion allele, possibly by increasing DHFR expression, while others have found no association or an increased risk.[13][14]

  • Cancer Risk : The deletion has been associated with an increased risk of certain cancers, such as breast cancer, particularly in individuals with high folic acid intake from supplements.[6][15] It has also been investigated in relation to retinoblastoma.[15]

  • Cognitive Function : There is emerging evidence that the DHFR 19-bp deletion may modify the association between folate status and cognitive function, particularly in older adults.[16][17] Individuals with the deletion genotype may not derive the same cognitive benefits from high folate status.[16][18]

  • Pregnancy Outcomes : The deletion allele has been studied as a potential risk factor for adverse pregnancy outcomes, such as preterm delivery and low birth weight, especially in the context of low folate intake.[19]

Data Presentation

Table 1: Summary of Genotype Frequencies of DHFR 19-bp Deletion in Different Populations

PopulationWild-Type (ins/ins) FrequencyHeterozygous (ins/del) FrequencyHomozygous Deletion (del/del) FrequencyReference
Japanese11.9%40.1%48.0%[14]
Boston-based (pooled cohorts)--23%[17]
Iranian--13% (in NS-CL/P patients), 25% (in controls)[13]
Framingham Offspring Study32.6%53.2%17.8%[4]

Table 2: Association of DHFR 19-bp Deletion with Clinical Outcomes

Clinical OutcomeGenotypeOdds Ratio (OR) / Relative Risk (RR)95% Confidence Interval (CI)P-valueReference
Preterm DeliveryDeletion alleleAOR: 3.01.0, 8.8< 0.05[19]
Preterm Delivery (with low folate intake)Deletion alleleAOR: 5.51.5, 20.40.01[19]
Low Birth Weight (with low folate intake)Deletion alleleAOR: 8.31.8, 38.60.01[19]
Breast Cancer (in multivitamin users)+/-OR: 1.260.96, 1.66-[6]
Breast Cancer (in multivitamin users)-/-OR: 1.521.08, 2.13(for trend) = 0.02[6]
Nonsyndromic Cleft Lip/PalateD/D vs. W/WOR: 0.33-0.027[20]

Experimental Protocols

Protocol 1: Genotyping of the DHFR 19-bp Deletion using Real-Time PCR (TaqMan Assay)

This protocol is adapted from methodologies described in the literature.[4][17]

1. DNA Extraction:

  • Extract genomic DNA from whole blood or other appropriate tissue samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

  • Assess DNA quality and quantity using spectrophotometry or fluorometry.

2. Real-Time PCR:

  • Primer and Probe Sequences:

    • Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[4][17]

    • Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[4][17]

    • Insertion Allele Probe (FAM): 5'-ACC TGG GCG GGA CGC G-3'[4][17]

    • Deletion Allele Probe (VIC): 5'-TGG CCG ACT CCC GGC G-3'[4]

  • Reaction Mixture:

    • Template DNA: ~3 ng

    • Forward and Reverse Primers: 950 nmol/L each

    • FAM and VIC Probes: 250 nmol/L each

    • TaqMan Universal PCR Master Mix (2x)

    • Nuclease-free water to a final volume of 20 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40-50 cycles of:

      • Denaturation: 92°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Data Analysis:

    • Perform allelic discrimination analysis on a real-time PCR system (e.g., Applied Biosystems 7300).

    • The software will plot the fluorescence signals to determine the genotype of each sample (ins/ins, ins/del, or del/del).

Protocol 2: Genotyping of the DHFR 19-bp Deletion using Allele-Specific PCR (AS-PCR)

This protocol is based on a method described for the detection of the deletion.[13]

1. DNA Extraction:

  • As described in Protocol 1.

2. Allele-Specific PCR:

  • Primer Sequences:

    • Forward Primer 1 (Non-deleted allele): Sequence specific to the insertion.

    • Forward Primer 2 (Deleted allele): Sequence spanning the deletion junction.

    • Common Reverse Primer: Sequence downstream of the polymorphic region. (Note: Specific primer sequences for AS-PCR can be designed based on the reference sequence of the DHFR gene.)

  • Reaction Mixture (per reaction):

    • Template DNA: ~100 ng

    • Allele-specific Forward Primer: 0.7 µL (10 pmol/mL)

    • Common Reverse Primer: 0.7 µL (10 pmol/mL)

    • PCR Master Mix (e.g., Prime Taq Premix): 10 µL

    • DNase-free water to a final volume of 20 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: (Temperature to be optimized based on primer design) for 30 seconds

      • Extension: 72°C for 30-60 seconds

    • Final Extension: 72°C for 5-10 minutes

  • Data Analysis:

    • Analyze the PCR products by agarose (B213101) gel electrophoresis.

    • The presence and size of the amplified fragments will indicate the genotype.

Mandatory Visualizations

Folate_Metabolism_Pathway Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism Methylation Methylation Cycle THF->Methylation DHFR_Enzyme DHFR Deletion 19-bp Deletion (rs70991108) Deletion->DHFR_Enzyme affects expression

Caption: Folate metabolism pathway highlighting the central role of the DHFR enzyme.

Experimental_Workflow_DHFR_Genotyping Sample 1. Sample Collection (e.g., Whole Blood) DNA_Extraction 2. Genomic DNA Extraction Sample->DNA_Extraction QC 3. DNA Quality & Quantity Control DNA_Extraction->QC PCR_Setup 4. Real-Time PCR Setup (Primers, Probes, Master Mix) QC->PCR_Setup Amplification 5. PCR Amplification & Detection PCR_Setup->Amplification Analysis 6. Allelic Discrimination Analysis Amplification->Analysis Genotype 7. Genotype Determination (ins/ins, ins/del, del/del) Analysis->Genotype Clinical_Implications_Logic_Diagram Screening Screening for DHFR 19-bp Deletion Pharmacogenomics Pharmacogenomics Screening->Pharmacogenomics Disease_Susceptibility Disease Susceptibility Screening->Disease_Susceptibility MTX_Response Methotrexate Response (Efficacy & Toxicity) Pharmacogenomics->MTX_Response NTD_Risk Neural Tube Defect Risk Disease_Susceptibility->NTD_Risk Cancer_Risk Cancer Risk (e.g., Breast Cancer) Disease_Susceptibility->Cancer_Risk Cognitive_Function Cognitive Function Disease_Susceptibility->Cognitive_Function Personalized_Medicine Personalized Medicine MTX_Response->Personalized_Medicine NTD_Risk->Personalized_Medicine Cancer_Risk->Personalized_Medicine Cognitive_Function->Personalized_Medicine

References

Application Notes and Protocols: DHFR 19-bp Deletion as a Biomarker for Methotrexate Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a cornerstone therapy for a variety of diseases, including rheumatoid arthritis (RA), psoriasis, and certain cancers like acute lymphoblastic leukemia (ALL). It functions as a folate antagonist, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is crucial for DNA synthesis and cellular replication. However, patient response to MTX can be highly variable, with some experiencing excellent efficacy and others suffering from significant toxicity with little therapeutic benefit. This variability has prompted research into pharmacogenetic markers that could predict treatment outcomes. One such promising biomarker is a 19-base pair (bp) insertion/deletion polymorphism within the first intron of the DHFR gene. This application note provides a comprehensive overview of the current evidence, quantitative data, and detailed protocols for assessing the DHFR 19-bp deletion as a predictive biomarker for MTX response.

The Role of DHFR in Methotrexate's Mechanism of Action

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Methotrexate, due to its structural similarity to DHF, competitively inhibits DHFR, leading to a depletion of intracellular THF. This, in turn, disrupts DNA synthesis and repair, thereby exerting its cytotoxic and anti-inflammatory effects. The 19-bp deletion polymorphism in DHFR is hypothesized to alter gene expression, potentially influencing the levels of the DHFR enzyme and, consequently, the efficacy and toxicity of MTX.

Quantitative Data Summary

The association between the DHFR 19-bp deletion and methotrexate response has been investigated in various diseases. The following tables summarize the quantitative findings from key studies.

Rheumatoid Arthritis (RA)
Study PopulationGenotypeNumber of PatientsResponse to MethotrexateAdverse Events (AEs)Odds Ratio (OR) [95% CI] for AEs
North Indianins/ins91 (65.0%)-32 (54.2%)Reference
ins/del42 (30.0%)-19 (32.2%)-
del/del7 (5.0%)-8 (13.6%)1.68 (1.03-2.75) for del allele carriers

Data suggests that the deletion allele may be associated with an increased risk of adverse events in RA patients treated with methotrexate.

Acute Lymphoblastic Leukemia (ALL)
Study PopulationGenotypeNumber of PatientsClinical OutcomeOdds Ratio (95% CI)
Pediatric ALLins/del + del/del-Increased risk of severe leucopenia5.4 (1.6–17.8)[1]
Adult ALLins/del + del/del-Increased risk of hepatic toxicity>2-fold increase[1]

Studies in ALL suggest a link between the DHFR 19-bp deletion and increased methotrexate-related toxicities, particularly hematological and hepatic adverse events.

Signaling Pathways and Experimental Workflows

To visualize the critical pathways and experimental procedures, the following diagrams are provided in DOT language script.

Methotrexate Metabolic and Signaling Pathway

Methotrexate_Pathway cluster_cell Cell MTX_in Methotrexate (MTX) RFC1 RFC1 (SLC19A1) MTX_in->RFC1 Uptake MTX_cell Intracellular MTX RFC1->MTX_cell FPGS FPGS MTX_cell->FPGS DHFR DHFR MTX_cell->DHFR Inhibition MTX_PG MTX Polyglutamates (MTX-PGs) FPGS->MTX_PG GGH GGH MTX_PG->GGH Hydrolysis MTX_PG->DHFR Stronger Inhibition GGH->MTX_cell THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Pyrimidine_Synth->DNA_Synth Cell_Proliferation Cell Proliferation & Inflammation DNA_Synth->Cell_Proliferation Impacts DHFR_gene DHFR Gene (with 19-bp deletion) DHFR_mRNA DHFR mRNA DHFR_gene->DHFR_mRNA Transcription DHFR_mRNA->DHFR Translation

Caption: Methotrexate pathway and the central role of DHFR.

Experimental Workflow for DHFR 19-bp Deletion Genotyping

Genotyping_Workflow cluster_pcr Genotyping Method start Patient Blood Sample dna_extraction Genomic DNA Extraction start->dna_extraction pcr_setup PCR Reaction Setup dna_extraction->pcr_setup rt_pcr Real-Time PCR (TaqMan) pcr_setup->rt_pcr as_pcr Allele-Specific PCR pcr_setup->as_pcr data_analysis Data Analysis rt_pcr->data_analysis as_pcr->data_analysis genotype_call Genotype Call (ins/ins, ins/del, del/del) data_analysis->genotype_call

Caption: Workflow for DHFR 19-bp deletion genotyping.

Experimental Protocols

Protocol 1: Real-Time PCR for DHFR 19-bp Deletion Genotyping (TaqMan Assay)

This protocol is adapted from a method used in several studies for the accurate genotyping of the DHFR 19-bp deletion.[2][3]

1. Materials:

  • Genomic DNA isolated from whole blood.

  • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[2]

  • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[2]

  • Insertion Allele Probe (FAM): 5'-ACC TGG GCG GGA CGC G-TAMRA-3'[3]

  • Deletion Allele Probe (VIC): 5'-TGG CCG ACT CCC GGC G-TAMRA-3'[3]

  • TaqMan Universal PCR Master Mix (or equivalent).

  • Nuclease-free water.

  • Real-time PCR instrument.

2. PCR Reaction Setup (per 20 µL reaction):

  • Genomic DNA (template): ~3 ng

  • Forward Primer: 950 nM

  • Reverse Primer: 950 nM

  • Insertion Allele Probe (FAM): 250 nM

  • Deletion Allele Probe (VIC): 250 nM

  • TaqMan Universal PCR Master Mix: 1X

  • Nuclease-free water: to a final volume of 20 µL

3. PCR Cycling Conditions:

  • Denaturation: 95°C for 10 minutes.

  • Cycling (50 cycles):

    • 92°C for 15 seconds.

    • 60°C for 1 minute.

4. Data Analysis:

  • Analyze the fluorescence data using the software provided with the real-time PCR instrument.

  • The software will generate allele discrimination plots to determine the genotype of each sample (ins/ins, ins/del, or del/del) based on the relative fluorescence of the FAM and VIC probes.

Protocol 2: Allele-Specific PCR for DHFR 19-bp Deletion Genotyping

This protocol provides an alternative method for genotyping using conventional PCR followed by gel electrophoresis.

1. Materials:

  • Genomic DNA isolated from whole blood.

  • Forward Primer (Common): 5'-GGC TGA GGC TCC CCT GCT-3'

  • Reverse Primer (Insertion-specific): 5'-GGC GTC TCC CCT TCC TTT-3'

  • Reverse Primer (Deletion-specific): 5'-GGC GTC TCC CCT TCC GAG-3'

  • Taq DNA Polymerase and corresponding buffer.

  • dNTPs.

  • Nuclease-free water.

  • Agarose (B213101) gel and electrophoresis equipment.

  • DNA ladder.

2. PCR Reaction Setup (two separate reactions per sample):

  • Reaction 1 (Insertion Allele):

    • Genomic DNA: 50-100 ng

    • Forward Primer (Common): 10 pmol

    • Reverse Primer (Insertion-specific): 10 pmol

    • Taq DNA Polymerase, Buffer, dNTPs: as per manufacturer's instructions.

    • Nuclease-free water: to final volume.

  • Reaction 2 (Deletion Allele):

    • Genomic DNA: 50-100 ng

    • Forward Primer (Common): 10 pmol

    • Reverse Primer (Deletion-specific): 10 pmol

    • Taq DNA Polymerase, Buffer, dNTPs: as per manufacturer's instructions.

    • Nuclease-free water: to final volume.

3. PCR Cycling Conditions:

  • Initial Denaturation: 95°C for 5 minutes.

  • Cycling (35 cycles):

    • 95°C for 30 seconds.

    • 60°C for 30 seconds.

    • 72°C for 30 seconds.

  • Final Extension: 72°C for 7 minutes.

4. Data Analysis:

  • Run the PCR products on a 2% agarose gel.

  • Expected Results:

    • ins/ins: A band will be present only in the "Insertion Allele" reaction.

    • del/del: A band will be present only in the "Deletion Allele" reaction.

    • ins/del: A band will be present in both reactions.

Conclusion and Future Directions

The DHFR 19-bp deletion polymorphism shows potential as a biomarker to predict methotrexate response, particularly in terms of toxicity. The available data, primarily from studies in rheumatoid arthritis and acute lymphoblastic leukemia, suggest that individuals carrying the deletion allele may be at an increased risk for adverse events. However, further large-scale, prospective studies are needed across different diseases to validate these findings and to establish clear guidelines for dose adjustments based on genotype. The standardized protocols provided here offer a robust methodology for genotyping this polymorphism, which will be crucial for future research and potential clinical implementation. As our understanding of the pharmacogenetics of methotrexate continues to grow, personalized treatment strategies based on markers like the DHFR 19-bp deletion may become a reality, leading to improved therapeutic outcomes and enhanced patient safety.

References

Application Notes and Protocols for Measuring Dihydrofolate Reductase (DHFR) Enzyme Activity in Deletion Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the enzymatic activity of Dihydrofolate Reductase (DHFR), with a specific focus on applications for samples from individuals who may carry genetic deletions in the DHFR gene.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR vital for DNA synthesis and cell proliferation.[3][4] Genetic variations, such as deletions in the DHFR gene, can potentially alter enzyme expression or function, impacting folate metabolism and influencing susceptibility to certain diseases and responses to therapies.[5][6] Therefore, accurate measurement of DHFR activity in individuals carrying such deletions is critical for both basic research and clinical applications.

The most common method for determining DHFR activity is a continuous spectrophotometric assay.[7] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[1][8] This method is robust, relatively simple, and can be adapted for use with various sample types, including cell lysates and tissue homogenates.[9][10]

Principles of DHFR Activity Measurement

The enzymatic activity of DHFR is determined by monitoring the consumption of one of its substrates, NADPH. NADPH has a distinct absorbance peak at 340 nm, while NADP+ does not. As the DHFR-catalyzed reaction proceeds, the concentration of NADPH decreases, leading to a corresponding decrease in absorbance at this wavelength.[8][11] The rate of this decrease is directly proportional to the DHFR activity in the sample.

For samples from deletion carriers, it is important to consider that a deletion may result in reduced or absent protein expression, or the expression of a truncated, non-functional, or less active enzyme. The spectrophotometric assay can quantify this potential reduction in activity.

Experimental Workflow for DHFR Activity Measurement

The following diagram outlines the general workflow for measuring DHFR activity in biological samples, particularly from subjects who may be deletion carriers.

DHFR_Activity_Workflow cluster_sample_prep Sample Preparation cluster_assay_prep Assay Preparation cluster_measurement Measurement and Analysis SampleCollection Collect Cells or Tissue Homogenization Homogenize in Lysis Buffer SampleCollection->Homogenization Centrifugation Centrifuge to Pellet Debris Homogenization->Centrifugation Supernatant Collect Supernatant (Lysate) Centrifugation->Supernatant ProteinQuant Quantify Total Protein (e.g., BCA Assay) Supernatant->ProteinQuant AddLysate Add Sample Lysate to Reaction Mixture ProteinQuant->AddLysate ReagentPrep Prepare Assay Buffer, NADPH, and DHF Solutions ReactionMix Prepare Reaction Mixture in Cuvette/Plate ReagentPrep->ReactionMix ReactionMix->AddLysate SpectroRead Measure Absorbance at 340 nm (Kinetic) AddLysate->SpectroRead CalcActivity Calculate DHFR Activity SpectroRead->CalcActivity DataAnalysis Compare Activity Levels CalcActivity->DataAnalysis

Caption: Experimental workflow for measuring DHFR enzyme activity.

DHFR Signaling Pathway

The diagram below illustrates the central role of DHFR in the folate metabolic pathway.

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) OneCarbon One-Carbon Donors THF->OneCarbon NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Biosynthesis Purine & Thymidylate Synthesis (DNA Replication) OneCarbon->Biosynthesis

Caption: The role of DHFR in folate metabolism.

Quantitative Data for Spectrophotometric DHFR Assay

ParameterValueReference
Wavelength for Measurement340 nm[1][8]
Molar Extinction Coefficient (ε) of NADPH6220 M⁻¹cm⁻¹ at 340 nm[12]
Change in ε for NADPH oxidation12,300 M⁻¹cm⁻¹ (NADPH to NADP+)[1][13]
Typical pH of Assay Buffer6.5 - 7.5[1][12]
Typical Reaction Temperature22 - 37 °C[1][14]
Typical DHF Concentration0.07 - 0.1 mM[12]
Typical NADPH Concentration0.1 - 0.2 mM[12]

Detailed Experimental Protocol: Spectrophotometric DHFR Activity Assay

This protocol is designed for measuring DHFR activity in cell lysates or tissue homogenates and is suitable for investigating samples from potential deletion carriers.

Materials and Reagents
  • DHFR Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.[1]

  • NADPH Stock Solution: 10 mM in ultrapure water. Prepare fresh and keep on ice.[1]

  • DHF Stock Solution: 10 mM in DHFR Assay Buffer. Prepare fresh as it is unstable.[1]

  • Cell Lysis Buffer: e.g., RIPA buffer or a buffer compatible with enzyme assays.

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • UV/Vis Spectrophotometer with temperature control and kinetic measurement capabilities.

  • Quartz cuvettes or 96-well UV-transparent plates.

Procedure

1. Sample Preparation (Cell or Tissue Lysate)

  • For Cultured Cells: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

  • For Tissues: Mince the tissue on ice and homogenize in ice-cold lysis buffer with protease inhibitors.[10]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

  • Carefully transfer the supernatant to a new, pre-chilled tube. This is the enzyme extract.

  • Determine the total protein concentration of the extract using a BCA protein assay.

  • For deletion carriers, it is advisable to normalize the amount of lysate used in the assay to the total protein concentration.

2. Assay Reaction Setup

It is recommended to run samples in triplicate and include a blank control (without enzyme extract).

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the measurement chamber to the desired temperature (e.g., 25°C).[12]

  • In a quartz cuvette or a well of a UV-plate, prepare the reaction mixture. The final volume is typically 1 mL. For a 1 mL reaction:

    • 880 µL DHFR Assay Buffer

    • 100 µL of 1 mM NADPH (diluted from 10 mM stock)

    • 10 µL of sample lysate (adjust volume and buffer accordingly to have 50-200 µg of total protein)

  • Mix gently by inversion or pipetting and incubate for 2-3 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of 10 mM DHF stock solution.[1]

  • Immediately mix and start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[15]

3. Data Analysis and Calculation of DHFR Activity

  • Plot the absorbance at 340 nm versus time. The initial, linear portion of the curve represents the rate of the reaction.

  • Calculate the change in absorbance per minute (ΔA340/min) from the linear slope of the plot.

  • Calculate the DHFR activity using the Beer-Lambert law:

    Activity (µmol/min/mg) = (ΔA340/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * mg of protein in assay)

    • ΔA340/min: The rate of change in absorbance at 340 nm.

    • Total Reaction Volume: The final volume of the reaction mixture in the cuvette (e.g., 1 mL).

    • ε (Molar Extinction Coefficient of NADPH): 6.22 mM⁻¹cm⁻¹ or 0.00622 µM⁻¹cm⁻¹.

    • Path Length: The light path of the cuvette (typically 1 cm).

    • mg of protein in assay: The amount of total protein from the lysate added to the reaction.

4. Considerations for Deletion Carriers

  • Low Activity: Samples from individuals with homozygous deletions may exhibit very low to no detectable DHFR activity. Heterozygous carriers may show intermediate activity levels.

  • Confirmation of Deletion: It is crucial to correlate the enzyme activity data with genetic analysis to confirm the presence and nature of the DHFR gene deletion.

  • Alternative Assays: For very low activity levels, more sensitive methods like HPLC-based assays that directly measure the formation of THF might be considered.[13][14]

Troubleshooting

IssuePossible CauseSolution
No change in absorbanceInactive enzyme; missing reagent.Check enzyme source and reagent preparation. Use a positive control (recombinant DHFR).
Non-linear reaction rateSubstrate depletion; enzyme instability.Use less enzyme extract or dilute the sample. Ensure the assay is performed within the initial linear range.
High background absorbanceContaminants in the lysate or reagents.Run a blank control without the enzyme extract and subtract this rate from the sample rate.
Precipitate formationReagent incompatibility or concentration issues.Ensure all reagents are fully dissolved and at the correct pH.

By following these detailed protocols and considering the specific challenges associated with deletion carriers, researchers can obtain reliable and meaningful measurements of DHFR enzyme activity. This data is invaluable for understanding the functional consequences of genetic variations in the DHFR gene and their implications for human health and disease.

References

Application Notes and Protocols for Investigating the DHFR 19-bp Deletion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and amino acids, and therefore, for cell proliferation. The gene encoding DHFR is a key target for antifolate drugs like methotrexate (B535133) (MTX), which are widely used in cancer chemotherapy.

A 19-base pair deletion polymorphism within the first intron of the DHFR gene has been a subject of considerable research. While its precise functional impact remains a topic of debate, studies suggest it may influence DHFR expression and modulate the response to antifolate therapies.[1][2][3] Investigating the molecular and cellular consequences of this 19-bp deletion is crucial for understanding its role in disease and for the development of personalized medicine approaches.

These application notes provide detailed protocols for creating and characterizing experimental models of the DHFR 19-bp deletion, as well as for assessing the functional consequences of this genetic variation.

In Vitro Models: Engineering and Characterization of the DHFR 19-bp Deletion

A primary approach to studying the DHFR 19-bp deletion involves the use of cultured cell lines. Chinese Hamster Ovary (CHO) cells, particularly DHFR-deficient strains (CHO/dhFr-), serve as an excellent model system.[4] These cells lack endogenous DHFR activity, providing a clean background to introduce and study the effects of the wild-type DHFR and the 19-bp deletion variant. Human cell lines, such as HEK293 or cancer cell lines (e.g., U-2OS, Saos-2), can also be genetically engineered to harbor this specific deletion.

Protocol 1: Generation of a DHFR 19-bp Deletion Cell Line using CRISPR-Cas9

This protocol outlines the generation of a specific 19-bp deletion in the first intron of the DHFR gene in a DHFR-deficient CHO cell line (CHO/dhFr-). The strategy involves the use of two single-guide RNAs (sgRNAs) that target sequences flanking the 19-bp region, leading to its excision by the Cas9 nuclease.

Materials:

  • CHO/dhFr- cells

  • Culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and hypoxanthine-thymidine (HT) supplement

  • Plasmids:

    • Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP)

    • sgRNA expression plasmid (e.g., pU6-(BbsI)_sgRNA)

  • Lipofectamine 3000 or other suitable transfection reagent

  • Phosphate-Buffered Saline (PBS)

  • Genomic DNA extraction kit

  • PCR reagents, including primers flanking the target region

  • Agarose gel electrophoresis system

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting the regions immediately upstream and downstream of the 19-bp deletion site in the hamster DHFR gene. Ensure high on-target scores and minimal off-target effects using a design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the sgRNA expression vector according to the manufacturer's protocol.

  • Transfection:

    • One day before transfection, seed CHO/dhFr- cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the Cas9 plasmid and the two sgRNA plasmids using Lipofectamine 3000, following the manufacturer's instructions. A GFP-expressing plasmid can be included to monitor transfection efficiency.

  • Single-Cell Cloning:

    • 48 hours post-transfection, detach the cells and perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells.

    • Alternatively, perform serial dilution to seed single cells into 96-well plates.

    • Expand the single-cell clones in HT-supplemented medium.

  • Genomic DNA Extraction and PCR Screening:

    • Once the clones have expanded sufficiently, harvest a portion of the cells and extract genomic DNA.

    • Perform PCR using primers that flank the targeted 19-bp region. The expected product size for the wild-type allele will be larger than the product from the allele with the 19-bp deletion.

  • Verification by Sanger Sequencing:

    • For clones showing the expected smaller PCR product, purify the PCR product and send it for Sanger sequencing to confirm the precise 19-bp deletion.

  • Expansion and Cryopreservation:

    • Expand the confirmed homozygous 19-bp deletion clones and cryopreserve them for future experiments.

CRISPR_Workflow cluster_design Design & Cloning cluster_cell_engineering Cell Engineering cluster_verification Verification sgRNA_design sgRNA Design oligo_synthesis Oligo Synthesis & Annealing sgRNA_design->oligo_synthesis cloning Cloning into Vector oligo_synthesis->cloning transfection Co-transfection of CHO/dhFr- cells cloning->transfection single_cell_cloning Single-Cell Cloning transfection->single_cell_cloning expansion Clonal Expansion single_cell_cloning->expansion gDNA_extraction gDNA Extraction expansion->gDNA_extraction pcr_screening PCR Screening gDNA_extraction->pcr_screening sequencing Sanger Sequencing pcr_screening->sequencing final_clone Validated DHFR 19-bp Deletion Cell Line sequencing->final_clone Confirmed Clone

CRISPR-Cas9 workflow for generating the DHFR 19-bp deletion.
Protocol 2: Methotrexate (MTX) Cytotoxicity Assay

This protocol is used to determine the sensitivity of cells to the DHFR inhibitor, methotrexate. The IC50 value, the concentration of MTX that inhibits cell growth by 50%, is a key parameter.

Materials:

  • Wild-type and DHFR 19-bp deletion cell lines

  • Complete culture medium

  • Methotrexate (MTX) stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • MTX Treatment:

    • Prepare a serial dilution of MTX in complete culture medium. A typical concentration range would be from 1 nM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the MTX dilutions to the respective wells. Include a vehicle control (medium with no MTX).

    • Incubate the plate for 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the MTX concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: DHFR Enzyme Activity Assay

This colorimetric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[5][6]

Materials:

  • Cell lysates from wild-type and DHFR 19-bp deletion cell lines

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Harvest cells and prepare cell lysates by sonication or freeze-thaw cycles in cold DHFR Assay Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Cell lysate (containing a known amount of protein)

      • DHFR Assay Buffer

      • NADPH solution

    • Incubate for 5-10 minutes at room temperature to allow the temperature to equilibrate.

  • Initiation of Reaction:

    • Initiate the reaction by adding the DHF solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance (ΔAbs/min).

    • Using the molar extinction coefficient of NADPH, convert the rate of absorbance change to the rate of NADPH consumed, which is proportional to DHFR activity.

    • Normalize the activity to the amount of protein in the lysate to get the specific activity.

Data Presentation

Table 1: Methotrexate IC50 Values in Various Cell Lines
Cell LineDHFR Genotype/StatusMethotrexate IC50 (nM)Reference
AGSMTX-sensitive6.05 ± 0.81[7]
HCT-116MTX-sensitive13.56 ± 3.76[7]
NCI-H23MTX-sensitive38.25 ± 4.91[7]
A549MTX-sensitive38.33 ± 8.42[7]
MCF-7MTX-resistant114.31 ± 5.34[7]
Saos-2MTX-resistant> 1,000[7]
DaoyMTX-sensitive~10[8]
U3A-0.12 ± 0.07 µM[9]
Table 2: Effect of DHFR 19-bp Deletion on DHFR mRNA Expression
GenotypeRelative DHFR mRNA Expression (fold change)Reference
+/+ (Wild-type)1.0[2]
+/- (Heterozygous)~2.5[2]
-/- (Homozygous Deletion)4.8[2]

Signaling Pathway and Experimental Logic

The DHFR pathway is central to cell proliferation. Its inhibition by drugs like methotrexate leads to a depletion of tetrahydrofolate, which in turn inhibits the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis. The 19-bp deletion in DHFR may alter the efficiency of its transcription, leading to changes in DHFR protein levels and, consequently, altering the cell's sensitivity to methotrexate.

DHFR_Pathway cluster_folate_metabolism Folate Metabolism cluster_nucleotide_synthesis Nucleotide Synthesis cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation MTX Methotrexate (MTX) MTX->DHFR inhibition Apoptosis Apoptosis MTX->Apoptosis induces Deletion 19-bp Deletion Deletion->DHFR Alters Expression

DHFR signaling pathway and the impact of methotrexate and the 19-bp deletion.

References

Troubleshooting & Optimization

Technical Support Center: DHFR 19-bp Deletion PCR Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Dihydrofolate Reductase (DHFR) 19-bp deletion PCR assay.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

1. No PCR Product or Weak Amplification

  • Question: I am not seeing any bands on my agarose (B213101) gel, or the bands are very faint. What could be the cause?

  • Answer: This issue can arise from several factors:

    • Poor DNA Quality or Quantity: Ensure the DNA template is of high purity and integrity. Contaminants like salts, phenol, or ethanol (B145695) can inhibit PCR. Quantify your DNA and use the recommended amount (e.g., 3 ng of genomic DNA)[1][2].

    • Incorrect PCR Component Concentrations: Verify the concentrations of primers, dNTPs, MgCl₂, and Taq polymerase. Refer to the recommended concentrations in the experimental protocols below.

    • Suboptimal Annealing Temperature: The annealing temperature may be too high. Try a temperature gradient PCR to determine the optimal annealing temperature for your specific primers.

    • Issues with PCR Cycling Parameters: Ensure the denaturation, annealing, and extension times and temperatures are correct. For instance, a common protocol uses denaturation at 95°C for 10 minutes, followed by 50 cycles of 92°C for 15 seconds and 60°C for 1 minute[2].

    • Primer Degradation: Primers may have degraded due to multiple freeze-thaw cycles. Use fresh primer aliquots.

2. Non-Specific Bands on the Gel

  • Question: My gel shows multiple bands in addition to the expected product sizes. How can I resolve this?

  • Answer: Non-specific amplification can be caused by:

    • Annealing Temperature is Too Low: A low annealing temperature can lead to primers binding to non-target sequences. Increase the annealing temperature in increments of 1-2°C.

    • Excessive Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and other non-specific products. Use the recommended primer concentrations.

    • Too Much Template DNA: An excess of DNA template can sometimes contribute to non-specific amplification.

    • Contamination: Contamination of your PCR reaction with other DNA can lead to unexpected bands. Ensure you are using dedicated PCR workstations and aerosol-resistant pipette tips.

3. Difficulty Distinguishing Between Homozygous and Heterozygous Samples

  • Question: I am having trouble differentiating between the wild-type (insertion/insertion), heterozygous (insertion/deletion), and homozygous (deletion/deletion) genotypes. What can I do?

  • Answer: Clear differentiation is crucial for accurate genotyping.

    • For Agarose Gel Electrophoresis: The 19-bp difference can be difficult to resolve on a standard agarose gel. Use a high-percentage polyacrylamide gel (e.g., 6%) for better resolution of the small size difference between the amplicons[3].

    • Allele-Specific PCR (AS-PCR): This method uses primers specific to each allele (insertion and deletion), which can provide a clearer distinction between genotypes[4].

    • Real-Time PCR with Probes: TaqMan assays using fluorescently labeled probes specific for the insertion and deletion alleles offer a more robust and high-throughput method for genotyping[1][2]. A FAM fluorescent probe can be used to identify the insertion allele, and a VIC fluorescent probe for the deleted allele[1][2].

Frequently Asked Questions (FAQs)

Q1: What are the expected product sizes for the DHFR 19-bp deletion PCR assay?

A1: The expected product sizes will depend on the specific primers used. The 19-bp deletion polymorphism means that the PCR product for the deletion allele will be 19 base pairs smaller than the product for the insertion allele. It is essential to refer to the specific protocol and primer set you are using to know the exact expected sizes.

Q2: Can I use a standard agarose gel to resolve the PCR products?

A2: While possible, resolving a 19-bp difference on a standard agarose gel can be challenging. For more reliable results, it is recommended to use a high-resolution gel, such as a 6% polyacrylamide gel, which provides better separation of small DNA fragments[3].

Q3: What are the advantages of using a TaqMan probe-based real-time PCR assay?

A3: A TaqMan probe-based assay offers several advantages over traditional PCR with gel electrophoresis, including:

  • Higher Throughput: It is more suitable for analyzing a large number of samples.

  • Increased Specificity: The use of specific probes enhances the accuracy of genotype calling.

  • Quantitative Data: It provides quantitative data on the change in fluorescence for each allele[1][2].

  • Reduced Risk of Contamination: It is a closed-tube system, which minimizes the risk of carryover contamination.

Q4: Where is the 19-bp deletion located within the DHFR gene?

A4: The 19-base pair deletion polymorphism is located in intron 1 of the DHFR gene[3].

Experimental Protocols

1. Conventional PCR for DHFR 19-bp Deletion Genotyping

This protocol is a general guideline and may require optimization.

  • Primer Sequences:

    • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[1][2][5]

    • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[1][2][5]

  • PCR Reaction Mix:

ComponentFinal Concentration
Genomic DNA~50-100 ng
Forward Primer0.5 µM
Reverse Primer0.5 µM
dNTP Mix200 µM each
Taq Polymerase Buffer1X
Taq Polymerase1.25 units
Nuclease-free waterto final volume
  • PCR Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds35
Annealing58-62°C (optimize with gradient)30 seconds
Extension72°C30 seconds
Final Extension72°C5 minutes1
Hold4°C
  • Product Analysis: Analyze the PCR products on a 6% polyacrylamide gel stained with a suitable DNA dye[3].

2. TaqMan Real-Time PCR for DHFR 19-bp Deletion Genotyping

This protocol is based on published methods and uses specific probes for each allele[1][2].

  • Primers and Probes:

ComponentSequenceReporter/Quencher
Forward Primer5′-TCGCTGTGTCCCAGAACATG-3′-
Reverse Primer5′-AGCGCAGACCGCAAGTCTG-3′-
Insertion Allele Probe5′-ACC TGG GCG GGA CGC G-3′FAM/TAMRA
Deletion Allele Probe5′-TGG CCG ACT CCC GGC G-3′VIC/TAMRA
  • Real-Time PCR Reaction Mix:

ComponentConcentration
Genomic DNA3 ng
Forward Primer950 nM
Reverse Primer950 nM
Insertion Probe (FAM)250 nM
Deletion Probe (VIC)250 nM
TaqMan Universal PCR Master Mix1X
Nuclease-free waterto 20 µL
  • Real-Time PCR Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation95°C10 minutes1
Denaturation92°C15 seconds50
Annealing/Extension60°C1 minute
  • Data Analysis: Genotypes are determined by analyzing the fluorescence signals for FAM and VIC.

Visualizations

DHFR_Folate_Metabolism Folic_Acid Folic Acid (from supplements) DHF Dihydrofolate (DHF) Folic_Acid->DHF Reduction DHFR_enzyme DHFR (Dihydrofolate Reductase) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_Synthesis DNA Synthesis (Thymidylate Synthesis) THF->DNA_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism (e.g., Methionine Synthesis) THF->Amino_Acid_Metabolism DHFR_enzyme->DHF DHFR_enzyme->THF Polymorphism 19-bp Deletion Polymorphism (in intron 1) Polymorphism->DHFR_enzyme Affects Expression

Caption: The role of DHFR in folate metabolism and its potential impact by the 19-bp deletion polymorphism.

PCR_Troubleshooting_Workflow Start Start PCR Assay Check_Results Analyze PCR Results (Gel or Real-Time) Start->Check_Results No_Product No/Weak Product Check_Results->No_Product Issue Non_Specific Non-Specific Bands Check_Results->Non_Specific Issue Good_Results Clear & Expected Results Check_Results->Good_Results Success Troubleshoot_No_Product Check: - DNA Quality/Quantity - PCR Components - Annealing Temp - Cycling Parameters No_Product->Troubleshoot_No_Product Troubleshoot_Non_Specific Check: - Increase Annealing Temp - Primer Concentration - Template Amount - Contamination Non_Specific->Troubleshoot_Non_Specific End Proceed with Analysis Good_Results->End Troubleshoot_No_Product->Start Re-run Troubleshoot_Non_Specific->Start Re-run

Caption: A logical workflow for troubleshooting common issues in the DHFR 19-bp deletion PCR assay.

References

Technical Support Center: Optimizing Primer Concentration for DHFR Genotyping

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize primer concentration for Dihydrofolate Reductase (DHFR) genotyping experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for primers in a standard DHFR genotyping PCR?

A typical starting concentration for primers in a PCR is between 0.1 and 1.0 µM for each primer.[1][2] For many standard DHFR genotyping assays, a final concentration of 200 nM for each primer is a good starting point.[3] However, the optimal concentration can vary depending on the specific primers, template DNA, and polymerase used.

Q2: What are the potential consequences of using a primer concentration that is too high or too low?

Using an inappropriate primer concentration can lead to several issues in your DHFR genotyping experiment:

  • Too High: Excessively high primer concentrations can lead to the formation of primer-dimers and other non-specific amplification products.[2][4][5] This can reduce the yield of the desired amplicon and complicate data interpretation.

  • Too Low: Insufficient primer concentration can result in low or no amplification of the target DHFR sequence, leading to weak or absent bands on a gel or high Ct values in qPCR.[1][4]

Q3: How does primer concentration relate to other components in the PCR mix?

Primer concentration is interconnected with other components of the PCR reaction, particularly MgCl₂ and dNTPs. Magnesium ions are essential for the activity of the DNA polymerase, and they also form complexes with dNTPs and primers.[6] Therefore, any significant change in primer concentration may require re-optimization of the MgCl₂ concentration to maintain optimal polymerase function.[6]

Troubleshooting Guide

Problem 1: No amplification or very weak amplification of the DHFR target.

  • Possible Cause: The primer concentration may be too low.

  • Solution:

    • Verify the current working concentration of your primers.

    • Increase the primer concentration in a stepwise manner. You can test a range of concentrations, for example, from 0.2 µM to 1.0 µM.[1]

    • Ensure that the template DNA is of good quality and quantity, as degraded or insufficient template can also lead to poor amplification.[1][7]

Problem 2: Presence of non-specific bands or a smear on the agarose (B213101) gel.

  • Possible Cause: The primer concentration may be too high, leading to non-specific binding and amplification.[2][4]

  • Solution:

    • Decrease the primer concentration incrementally. For instance, if you are using 1.0 µM, try reducing it to 0.5 µM, 0.2 µM, and 0.1 µM.

    • Optimize the annealing temperature. Increasing the annealing temperature can enhance primer specificity and reduce non-specific binding.[1][8] A gradient PCR is an efficient way to determine the optimal annealing temperature.

    • Review your primer design to check for potential complementarity between primers, which can lead to primer-dimer formation.[1][2]

Problem 3: Formation of primer-dimers.

  • Possible Cause: This is often a result of high primer concentrations and/or sub-optimal annealing temperatures.[2][5]

  • Solution:

    • Reduce the primer concentration. This is one of the most effective ways to minimize primer-dimer formation.[5]

    • Increase the annealing temperature.[4][5]

    • Consider using a "hot-start" Taq polymerase, which remains inactive during the initial setup and prevents non-specific amplification and primer-dimer formation at lower temperatures.[1]

Data Presentation

Table 1: Recommended Primer Concentration Ranges for DHFR Genotyping PCR

ParameterRecommended RangeNotes
Forward Primer 0.1 - 1.0 µMStart with 0.2 µM and optimize as needed.
Reverse Primer 0.1 - 1.0 µMStart with 0.2 µM and optimize as needed.
Ratio 1:1An equimolar ratio of forward to reverse primer is generally recommended.

Table 2: Troubleshooting Primer Concentration Issues

IssuePotential CauseRecommended Action
No/Weak Amplification Primer concentration too lowIncrease primer concentration in 0.1-0.2 µM increments.
Non-specific Bands Primer concentration too highDecrease primer concentration in 0.1-0.2 µM decrements.
Primer-Dimers Primer concentration too highDecrease primer concentration; consider a hot-start polymerase.

Experimental Protocols

Protocol: Optimizing Primer Concentration for DHFR Genotyping

This protocol outlines a method for determining the optimal primer concentration for a DHFR genotyping PCR assay using a gradient PCR approach.

  • Prepare a Master Mix: Prepare a master mix containing all PCR components except the primers. This should include water, PCR buffer, dNTPs, MgCl₂, and Taq polymerase.

  • Set up Primer Dilutions: Prepare a series of reactions with varying final primer concentrations. A common range to test is 0.1 µM, 0.2 µM, 0.5 µM, and 1.0 µM for each primer.

  • Assemble Reactions: Aliquot the master mix into separate PCR tubes and add the corresponding primer dilutions to each tube. Finally, add a constant amount of your template DNA to each reaction. Include a no-template control (NTC) for each primer concentration.

  • Perform Gradient PCR: Run the reactions on a thermal cycler with a temperature gradient for the annealing step. A typical gradient might range from 55°C to 65°C.

  • Analyze Results: Visualize the PCR products by agarose gel electrophoresis. The optimal primer concentration will be the one that gives a strong, specific band for the DHFR target with minimal or no non-specific products or primer-dimers across the widest range of annealing temperatures.

Visualizations

DHFR_Primer_Optimization_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_pcr PCR Amplification cluster_analysis Analysis prep_master_mix Prepare Master Mix (w/o primers) assemble_reactions Assemble Reactions (add primers & template) prep_master_mix->assemble_reactions prep_primer_dilutions Prepare Primer Dilutions (e.g., 0.1, 0.2, 0.5, 1.0 µM) prep_primer_dilutions->assemble_reactions include_ntc Include No-Template Controls (NTC) assemble_reactions->include_ntc gradient_pcr Run Gradient PCR (e.g., 55-65°C annealing) include_ntc->gradient_pcr gel_electrophoresis Agarose Gel Electrophoresis gradient_pcr->gel_electrophoresis determine_optimal Determine Optimal Concentration & Temperature gel_electrophoresis->determine_optimal

Caption: Workflow for optimizing primer concentration in DHFR genotyping.

DHFR_Troubleshooting_Tree cluster_issues Observed Issues cluster_solutions Potential Solutions start PCR Result Analysis no_band No/Weak Amplification start->no_band non_specific Non-Specific Bands start->non_specific primer_dimer Primer-Dimers start->primer_dimer increase_primer Increase Primer Concentration no_band->increase_primer Primary Action check_dna Check DNA Quality/ Quantity no_band->check_dna Secondary Check decrease_primer Decrease Primer Concentration non_specific->decrease_primer Primary Action increase_annealing Increase Annealing Temperature non_specific->increase_annealing Also Consider primer_dimer->decrease_primer Primary Action hot_start Use Hot-Start Polymerase primer_dimer->hot_start Also Consider

Caption: Troubleshooting decision tree for DHFR genotyping PCR issues.

References

Technical Support Center: Interpreting DHFR 19-bp Deletion Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of the Dihydrofolate Reductase (DHFR) 19-base pair (bp) deletion polymorphism. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental interpretation of this common genetic variant.

Frequently Asked Questions (FAQs)

Q1: What is the DHFR 19-bp deletion?

The DHFR 19-bp deletion (rs70991108) is a common polymorphism located in the first intron of the dihydrofolate reductase gene.[1][2] This enzyme plays a critical role in folate metabolism by converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of nucleotides and amino acids.[3] The deletion has been investigated for its potential functional consequences on DHFR expression and its association with various health outcomes.

Q2: What are the potential functional consequences of the 19-bp deletion?

The functional impact of the DHFR 19-bp deletion is still a subject of ongoing research, with some conflicting findings in the literature. Some studies suggest that the deletion allele leads to increased DHFR mRNA expression.[4] This is hypothesized to occur because the deleted region may contain a binding site for a transcriptional repressor. Conversely, other studies have not found a significant effect on mRNA levels. The clinical implications are also varied, with associations reported for neural tube defects, response to antifolate drugs like methotrexate, and risk for certain cancers, though these associations can be population-dependent.

Q3: What is the clinical relevance of genotyping the DHFR 19-bp deletion?

Genotyping the DHFR 19-bp deletion is relevant in several research and clinical contexts:

  • Pharmacogenomics: The deletion may influence the efficacy and toxicity of antifolate drugs such as methotrexate, which is used in cancer and autoimmune disease treatment.[5]

  • Nutritional Genetics: It may affect an individual's folate status, particularly in the context of folic acid supplementation.[6]

  • Disease Susceptibility: The polymorphism has been studied as a potential risk factor for various conditions, including neural tube defects, certain cancers, and adverse pregnancy outcomes, although the associations are not always consistent across different populations.

Q4: Which experimental methods are commonly used to detect the DHFR 19-bp deletion?

The most common methods for genotyping the DHFR 19-bp deletion are:

  • Polymerase Chain Reaction (PCR) followed by Gel Electrophoresis: This method uses primers flanking the deletion site. The PCR products will have different sizes depending on the presence (insertion allele) or absence (deletion allele) of the 19-bp fragment, which can be resolved on an agarose (B213101) or polyacrylamide gel.[4]

  • Real-Time PCR (qPCR) with Allele-Specific Probes (e.g., TaqMan™ assays): This high-throughput method uses fluorescently labeled probes that are specific to either the insertion or the deletion allele, allowing for accurate genotype determination without the need for gel electrophoresis.[2][6]

Troubleshooting Guides

PCR and Gel Electrophoresis-Based Assays

Q: I am not getting any PCR product (no bands on the gel). What should I do?

A: This is a common issue that can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Check your reagents and setup:

    • Ensure all PCR components (primers, dNTPs, polymerase, buffer, and template DNA) were added to the reaction mix.

    • Verify the concentration and quality of your template DNA. Poor DNA quality or the presence of PCR inhibitors can prevent amplification.

    • Confirm that your primers are correctly designed, synthesized, and at the optimal concentration.

  • Review your PCR cycling conditions:

    • Annealing Temperature: If the annealing temperature is too high, the primers may not bind efficiently to the template. Try lowering the annealing temperature in 2°C increments.

    • Extension Time: Ensure the extension time is sufficient for the polymerase to synthesize the entire amplicon. A general rule is 1 minute per kb for standard Taq polymerase.

  • Positive Control: Always include a positive control (a DNA sample with a known genotype) to confirm that the PCR reaction itself is working. If the positive control fails, the issue is likely with the reagents or cycling conditions.

Q: I see multiple bands or a smear on my gel. How can I resolve this?

A: Non-specific amplification can obscure your results. Consider the following solutions:

  • Optimize Annealing Temperature: Increasing the annealing temperature in 2°C increments can enhance primer specificity and reduce off-target binding.

  • Reduce Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and other non-specific products.

  • Decrease Template Amount: Too much template DNA can sometimes lead to non-specific amplification.

  • Hot-Start PCR: Using a hot-start Taq polymerase can prevent non-specific amplification that may occur at lower temperatures during reaction setup.

Q: The bands on the gel are faint. How can I improve the yield?

A: Low PCR product yield can be addressed by:

  • Increasing the number of PCR cycles: An additional 5-10 cycles can help to increase the product yield.

  • Optimizing MgCl2 concentration: The concentration of magnesium chloride is critical for polymerase activity. You may need to titrate the concentration to find the optimal level for your assay.

  • Checking for PCR inhibitors: If your DNA sample is impure, inhibitors can reduce PCR efficiency. Consider re-purifying your DNA.

Q: I am having trouble distinguishing between the homozygous and heterozygous genotypes on the gel.

A: Clear resolution of the different-sized amplicons is key.

  • Use a high-resolution gel: For a small 19-bp difference, a high-percentage agarose gel (e.g., 3-4%) or a polyacrylamide gel will provide better separation.[4]

  • Run the gel for a longer duration: This will allow for greater separation between the bands.

  • Include controls for all three possible genotypes: Having a clear reference for homozygous insertion, homozygous deletion, and heterozygous samples on the same gel is crucial for accurate interpretation.

Real-Time PCR (TaqMan™) Assays

Q: The allelic discrimination plot does not show distinct clusters for the genotypes.

A: Poor clustering can be due to several factors:

  • Suboptimal Probe/Primer Concentrations: The ratio of probe to primer concentration is critical. You may need to optimize these concentrations according to the manufacturer's guidelines.

  • Poor DNA Quality or Quantity: Inconsistent DNA quality or quantity across samples can lead to scattered data points. Ensure all DNA samples are of high purity and are at a consistent concentration.

  • Incorrect Cycling Conditions: Verify that the annealing and extension temperatures and times are optimal for your specific assay.

  • Background Fluorescence: High background fluorescence can compress the clusters. Ensure you are using the correct master mix and that your probes have not been degraded by excessive freeze-thaw cycles or exposure to light.

Q: One of the alleles is not amplifying (allele dropout). What could be the cause?

A: Allele dropout occurs when one allele is preferentially amplified over the other, leading to mis-genotyping of heterozygotes as homozygotes.

  • SNP in Primer/Probe Binding Site: A single nucleotide polymorphism (SNP) within the primer or probe binding site can prevent efficient binding and amplification of one allele. Check SNP databases for known variations in these regions and consider redesigning your primers or probes if necessary.

  • Suboptimal Annealing Temperature: An annealing temperature that is too stringent may favor the amplification of one allele over the other. Try lowering the annealing temperature.

  • DNA Quality: Degraded DNA can lead to allele dropout. Ensure your DNA is of high quality.

Data Presentation

Table 1: Genotype Frequencies of the DHFR 19-bp Deletion in Various Populations

PopulationInsertion/Insertion (ins/ins)Insertion/Deletion (ins/del)Deletion/Deletion (del/del)Reference
Japanese11.9%40.1%48.0%[7]
IrishNot specifiedNot specifiedNot specified[8]
Iranian (Controls)Not specifiedNot specified25%[9]
Mixed US PopulationNot specifiedNot specified23%[2]

Note: Data availability and reporting formats vary across studies.

Table 2: Impact of DHFR 19-bp Deletion on Antifolate Drug Response

DrugGenotypeEffectReference
Methotrexate-680AA (in linkage with deletion)Higher dose requirement, increased toxicity[5]
PyrimethamineNot directly studied in relation to the 19-bp deletion. Resistance is primarily associated with point mutations in the DHFR coding region.[10]

Experimental Protocols

Protocol 1: PCR and Gel Electrophoresis for DHFR 19-bp Deletion Genotyping

This protocol is a generalized procedure and may require optimization.

1. PCR Amplification:

  • Primers:

    • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[2][6]

    • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[2][6]

  • PCR Reaction Mix (25 µL):

    • 10x PCR Buffer: 2.5 µL

    • dNTPs (10 mM): 0.5 µL

    • Forward Primer (10 µM): 1.0 µL

    • Reverse Primer (10 µM): 1.0 µL

    • Taq DNA Polymerase (5 U/µL): 0.25 µL

    • Template DNA (20-50 ng): 1.0 µL

    • Nuclease-free water: to 25 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60°C for 30 seconds (may require optimization)

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

2. Gel Electrophoresis:

  • Prepare a 3% agarose gel in 1x TBE buffer containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Load 10 µL of each PCR product mixed with 2 µL of 6x loading dye into the wells.

  • Include a DNA ladder to determine the size of the fragments.

  • Run the gel at 100V for 60-90 minutes.

  • Visualize the bands under UV light.

  • Expected Results:

    • Insertion/Insertion (ins/ins): One band at the higher molecular weight.

    • Deletion/Deletion (del/del): One band at the lower molecular weight (19 bp smaller).

    • Insertion/Deletion (ins/del): Two bands, one corresponding to the insertion and one to the deletion allele.

Protocol 2: Real-Time PCR (TaqMan™ Assay) for DHFR 19-bp Deletion Genotyping

This protocol is based on a commonly used TaqMan assay and may need adjustment based on the specific master mix and instrument used.

1. Reagents:

  • Primers:

    • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[2][6]

    • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[2][6]

  • TaqMan™ Probes:

    • Insertion Allele (FAM dye): 5'-(FAM)-ACCTGGGCGGGACGCG-(TAMRA)-3'[6]

    • Deletion Allele (VIC dye): 5'-(VIC)-TGGCCGACTCCCGGCG-(TAMRA)-3'

  • TaqMan™ Genotyping Master Mix

  • Template DNA (10-20 ng)

2. Reaction Setup (20 µL):

  • TaqMan™ Genotyping Master Mix (2x): 10 µL

  • TaqMan™ Assay Mix (20x, containing primers and probes): 1 µL

  • Template DNA: 2 µL

  • Nuclease-free water: 7 µL

3. Real-Time PCR Cycling Conditions:

  • Enzyme Activation: 95°C for 10 minutes

  • 40 cycles of:

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute

  • Data Analysis:

    • Perform an endpoint read and analyze the results using the allelic discrimination plot in your real-time PCR instrument software.

Visualizations

DHFR_Pathway Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR DHFR (Dihydrofolate Reductase) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Synthesis Nucleotide Synthesis THF->Nucleotide Synthesis Amino Acid Metabolism Amino Acid Metabolism THF->Amino Acid Metabolism DHFR->THF Antifolate Drugs\n(e.g., Methotrexate) Antifolate Drugs (e.g., Methotrexate) Antifolate Drugs\n(e.g., Methotrexate)->DHFR inhibition

Caption: The role of DHFR in the folate metabolism pathway.

experimental_workflow cluster_pcr PCR-based Genotyping cluster_qpcr Real-Time PCR (TaqMan) Genotyping pcr_amp PCR Amplification gel Gel Electrophoresis pcr_amp->gel pcr_result Result Interpretation: - ins/ins (1 band, larger) - del/del (1 band, smaller) - ins/del (2 bands) gel->pcr_result qpcr_amp Real-Time PCR with Allele-Specific Probes ad_plot Allelic Discrimination Plot qpcr_amp->ad_plot qpcr_result Result Interpretation: - Clustering of genotypes based on fluorescence ad_plot->qpcr_result start DNA Sample start->pcr_amp start->qpcr_amp troubleshooting_logic cluster_pcr PCR/Gel Issues cluster_qpcr Real-Time PCR Issues start Ambiguous Genotyping Result no_bands No Bands start->no_bands extra_bands Extra Bands/Smear start->extra_bands faint_bands Faint Bands start->faint_bands poor_clustering Poor Clustering start->poor_clustering allele_dropout Allele Dropout start->allele_dropout check_reagents Check Reagents & DNA no_bands->check_reagents optimize_pcr Optimize PCR Conditions (Annealing Temp, Cycles) extra_bands->optimize_pcr faint_bands->optimize_pcr check_probes Check Probe/Primer Conc. poor_clustering->check_probes check_snp Check for SNPs in Primer/Probe Site allele_dropout->check_snp

References

Technical Support Center: Accurate Detection of the DHFR 19-bp Deletion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of the 19-base pair (bp) deletion in the Dihydrofolate Reductase (DHFR) gene. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common detection methods.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the genotyping of the DHFR 19-bp deletion.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting the DHFR 19-bp deletion?

A1: The most frequently used methods are conventional Polymerase Chain Reaction (PCR) followed by gel electrophoresis, Allele-Specific PCR (AS-PCR), and Real-Time PCR using TaqMan probes. Each method has its own advantages and disadvantages in terms of throughput, cost, and sensitivity.

Q2: How can I differentiate between homozygous insertion (Ins/Ins), heterozygous (Ins/Del), and homozygous deletion (Del/Del) genotypes?

A2: This depends on the method used:

  • Conventional PCR: Genotypes are distinguished by the size of the PCR product on an agarose (B213101) or polyacrylamide gel. The insertion allele will produce a larger fragment than the deletion allele. Heterozygotes will show both bands.

  • Allele-Specific PCR: This method uses primers specific to each allele. A reaction with the insertion-specific primer will only amplify the insertion allele, and likewise for the deletion-specific primer. Heterozygotes will show amplification in both allele-specific reactions.

  • Real-Time PCR (TaqMan): This technique uses allele-specific fluorescent probes. The instrument's software will cluster samples into genotype groups (Ins/Ins, Ins/Del, Del/Del) based on the detected fluorescence.

Q3: I am having trouble distinguishing between heterozygous and homozygous deletion genotypes. What could be the cause?

A3: This can be a challenge, particularly with methods that are not optimized. Potential causes include:

  • Preferential amplification: The smaller deletion allele may amplify more efficiently than the larger insertion allele, leading to a weak or absent insertion band in heterozygous samples in conventional PCR.

  • Poorly designed primers/probes: In TaqMan assays, suboptimal probe design can lead to poor clustering and misinterpretation of heterozygous samples.

  • Low DNA quality: Degraded DNA may result in failed amplification of the larger insertion allele.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
No PCR Product (or very weak amplification) 1. Poor DNA quality or low concentration.2. PCR inhibitors present in the DNA sample.3. Suboptimal PCR cycling conditions (e.g., annealing temperature too high).4. Incorrect primer/probe design or degradation.1. Quantify and check the purity of your DNA (A260/A280 ratio).2. Re-purify the DNA sample.3. Optimize the annealing temperature using a gradient PCR.4. Verify primer/probe sequences and check their integrity on a gel.
Non-Specific Bands on Gel 1. Annealing temperature is too low.2. High primer concentration leading to primer-dimers.3. Contamination with other DNA.1. Increase the annealing temperature in increments of 1-2°C.2. Reduce the primer concentration.3. Use appropriate negative controls to check for contamination.
Poorly Defined Clusters in Real-Time PCR 1. Incorrect concentration of primers or probes.2. Suboptimal cycling conditions.3. Issues with the instrument's background subtraction or data analysis settings.1. Titrate primer and probe concentrations to find the optimal ratio.2. Optimize annealing/extension times and temperatures.3. Review the analysis settings and, if necessary, manually re-cluster the data points.
Allele-Specific PCR shows amplification in both reactions for a homozygous sample 1. Non-specific primer binding.2. Annealing temperature is too low.1. Redesign allele-specific primers with higher specificity.2. Increase the annealing temperature to enhance primer binding specificity.

Comparison of Detection Methods

Method Principle Throughput Cost per Sample Key Advantages Key Limitations
Conventional PCR & Gel Electrophoresis Amplification of the target region followed by size separation on a gel.Low to MediumLowSimple setup, low initial investment.Time-consuming, lower sensitivity for detecting mosaicism, risk of contamination.
Allele-Specific PCR (AS-PCR) Uses primers designed to specifically amplify either the insertion or the deletion allele.MediumLow to MediumHigher specificity than conventional PCR.Requires careful primer design and optimization to avoid non-specific amplification.
Real-Time PCR (TaqMan Assay) Uses fluorescently labeled probes that bind specifically to the insertion or deletion sequence.[1][2]HighHighHigh throughput, quantitative, low risk of carryover contamination.Higher initial instrument cost, requires careful probe design and optimization.
DNA Sequencing (Sanger or NGS) Determines the exact nucleotide sequence of the amplified region.Low (Sanger) to Very High (NGS)High (Sanger) to Variable (NGS)"Gold standard" for accuracy, can detect novel variants.Higher cost and complexity, data analysis can be more involved.

Detailed Experimental Protocols

Below are representative protocols for the three main PCR-based methods. Note: These are generalized protocols and may require optimization for your specific laboratory conditions and reagents.

1. Conventional PCR with Gel Electrophoresis

  • Principle: This method amplifies the region containing the 19-bp deletion. The resulting PCR products are then separated by size on an agarose or polyacrylamide gel. The insertion allele will produce a larger DNA fragment than the deletion allele.

  • Primer Sequences:

    • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[1]

    • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[1]

  • PCR Reaction Mix (25 µL total volume):

    • Genomic DNA: 50-100 ng

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • dNTP Mix (10 mM): 0.5 µL

    • Taq DNA Polymerase Buffer (10x): 2.5 µL

    • Taq DNA Polymerase (5 U/µL): 0.2 µL

    • Nuclease-free water: to 25 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 58-62°C for 30 seconds (optimize with gradient PCR)

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

  • Gel Electrophoresis:

    • Run the PCR products on a 3% high-resolution agarose gel or a 6% polyacrylamide gel to resolve the 19-bp difference.

    • Expected Results:

      • Insertion/Insertion (Ins/Ins): One band at the higher molecular weight.

      • Insertion/Deletion (Ins/Del): Two bands.

      • Deletion/Deletion (Del/Del): One band at the lower molecular weight.

2. Real-Time PCR (TaqMan Allelic Discrimination Assay)

  • Principle: This method uses two allele-specific TaqMan probes, each with a different fluorescent reporter dye (e.g., FAM and VIC). The probes bind to the target sequence during the PCR, and the 5' nuclease activity of the polymerase cleaves the reporter dye, resulting in a fluorescent signal.

  • Primer and Probe Sequences:

    • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[1][2]

    • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[1][2]

    • Insertion Allele Probe (FAM): 5′-FAM-ACCTGGGCGGGACGCG-TAMRA-3′[1][2]

    • Deletion Allele Probe (VIC): 5′-VIC-TGGCCGACTCCCGGCG-TAMRA-3′[1]

  • PCR Reaction Mix (20 µL total volume):

    • Genomic DNA: ~3 ng[1]

    • TaqMan Universal PCR Master Mix (2x): 10 µL

    • Forward Primer (950 nM final concentration)[1]

    • Reverse Primer (950 nM final concentration)[1]

    • FAM Probe (250 nM final concentration)[1]

    • VIC Probe (250 nM final concentration)[1]

    • Nuclease-free water: to 20 µL

  • PCR Cycling Conditions (example):

    • Initial Denaturation: 95°C for 10 minutes[1]

    • 50 Cycles:

      • Denaturation: 92°C for 15 seconds[1]

      • Annealing/Extension: 60°C for 1 minute[1]

  • Data Analysis:

    • The results are visualized on an allelic discrimination plot, where each sample is plotted based on the fluorescence of the two reporter dyes. The software will automatically cluster the samples into three genotype groups.

3. Allele-Specific PCR (AS-PCR)

  • Principle: This method involves two separate PCR reactions for each sample, or a single reaction with four primers. Each reaction uses a primer that is specific to one of the alleles (insertion or deletion).

  • Primer Design (Example from Gemmati, et al., as cited in[3]):

    • Common Reverse Primer (R)

    • Forward Primer for Insertion Allele (F1)

    • Forward Primer for Deletion Allele (F2)

  • PCR Reaction Setup:

    • Two separate reactions are typically set up for each DNA sample.

    • Reaction 1: F1 + R

    • Reaction 2: F2 + R

  • PCR Cycling and Analysis:

    • The PCR cycling conditions need to be highly optimized to ensure specific amplification. A high-fidelity, hot-start polymerase is recommended.

    • The products are visualized on an agarose gel.

    • Expected Results:

      • Ins/Ins: Amplification only in Reaction 1.

      • Ins/Del: Amplification in both Reaction 1 and Reaction 2.

      • Del/Del: Amplification only in Reaction 2.

    • To improve accuracy, some studies use a bi-directional PCR allele-specific amplification (bi-PASA) method.[3]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in DHFR 19-bp deletion detection.

DHFR_Genotyping_Workflow cluster_pre_pcr Pre-PCR cluster_pcr PCR Amplification cluster_post_pcr Post-PCR Analysis dna_extraction DNA Extraction (from blood, saliva, etc.) qc DNA Quality & Quantity Check (e.g., NanoDrop, Qubit) dna_extraction->qc method_choice Select Genotyping Method qc->method_choice conventional_pcr Conventional PCR method_choice->conventional_pcr Size Difference as_pcr Allele-Specific PCR method_choice->as_pcr Allele-Specific Primers rt_pcr Real-Time PCR (TaqMan) method_choice->rt_pcr Allele-Specific Probes gel Gel Electrophoresis (Agarose/PAGE) conventional_pcr->gel as_pcr->gel rt_analyzer Real-Time PCR Data Analysis rt_pcr->rt_analyzer genotype_call Genotype Calling (Ins/Ins, Ins/Del, Del/Del) gel->genotype_call rt_analyzer->genotype_call

Caption: Experimental workflow for DHFR 19-bp deletion genotyping.

Troubleshooting_Logic start Unexpected PCR Result no_product No/Weak Product? start->no_product nonspecific Non-Specific Bands? no_product->nonspecific No check_dna Check DNA Quality & Concentration no_product->check_dna Yes optimize_anneal_up Increase Annealing Temperature nonspecific->optimize_anneal_up Yes reduce_primers Reduce Primer Concentration nonspecific->reduce_primers If Primer-Dimers Present check_dna->optimize_anneal_up check_reagents Verify Primers/ Reagents optimize_anneal_up->check_reagents end Re-run Experiment check_reagents->end reduce_primers->end

Caption: Logical flowchart for troubleshooting common PCR issues.

References

dealing with ambiguous results in DHFR genotyping

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the DHFR Genotyping Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting ambiguous results and to offer clear protocols for accurate genotyping of Dihydrofolate Reductase (DHFR).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ambiguous results in DHFR genotyping?

Ambiguous results in DHFR genotyping can arise from several factors, often related to the sample itself or the experimental technique. The most common causes include:

  • Mixed Infections: In the context of pathogens like Plasmodium falciparum, the presence of multiple genetically distinct parasite strains in a single sample is a primary cause of ambiguity. This results in multiple alleles being amplified and detected simultaneously.[1]

  • PCR Artifacts: Non-specific amplification, primer-dimers, and stutter peaks (especially in regions with tandem repeats) can interfere with accurate allele calling.[2][3] Stutter peaks are small, artifactual peaks that typically appear one repeat unit smaller or larger than the true allele peak.[2][3]

  • Poor DNA Quality or Quantity: Degraded DNA or insufficient template can lead to weak amplification, allelic dropout (where one allele fails to amplify in a heterozygote), and an increased signal-to-noise ratio, making interpretation difficult.

  • Pseudogene Amplification: The human genome contains DHFR pseudogenes which share sequence homology with the active DHFR gene. Primers may inadvertently amplify these pseudogenes, leading to confusing results.[4]

  • Technical Errors in Sequencing: Issues with Sanger sequencing, such as dye blobs, baseline noise, and poor peak resolution, can obscure the true genotype.[5][6]

Q2: How can I differentiate between a true heterozygous peak and a PCR artifact in my sequencing electropherogram?

Distinguishing between a true heterozygous call and an artifact requires careful examination of the sequencing data.

  • Peak Characteristics: True heterozygous peaks are typically of similar height (ideally a 50/50 ratio, though some variation is common) and shape.[6][7] Artifacts like stutter peaks are usually significantly smaller than the main peak.[2][3] Dye blobs or other noise will often have a different morphology than the nucleotide peaks.[3]

  • Consistency: A true heterozygous position will show two clear peaks at that specific nucleotide position across multiple independent PCR and sequencing reactions from the same sample. Artifacts are often sporadic and may not be reproducible.

  • Bidirectional Sequencing: Sequencing both the forward and reverse strands can help confirm a heterozygous call. If both reads show a clear double peak at the same position, it is more likely to be a true heterozygote.

Q3: My PCR amplification of the DHFR gene is weak or has failed. What are the likely causes and how can I troubleshoot this?

Weak or failed PCR amplification is a common issue. Here are some troubleshooting steps:

  • Check DNA Quality and Quantity: Ensure your DNA template is of high purity (A260/280 ratio of ~1.8) and is not degraded.[8] Use a standardized amount of template DNA for each reaction.

  • Optimize PCR Conditions:

    • Annealing Temperature: This is a critical parameter. An annealing temperature that is too high can prevent primer binding, while one that is too low can lead to non-specific amplification. It is recommended to perform a gradient PCR to determine the optimal annealing temperature.[9][10]

    • Magnesium Concentration: The concentration of MgCl₂ can significantly impact enzyme activity and primer annealing. Optimal concentrations typically range from 1.5 to 2.0 mM.[8]

    • Primer and dNTP Concentrations: Ensure these reagents are at their optimal concentrations and have not undergone excessive freeze-thaw cycles.[8]

  • Primer Design: Poorly designed primers are a frequent cause of PCR failure. Primers should have a GC content of 40-60%, a melting temperature (Tm) within 3°C of each other, and should not form secondary structures or primer-dimers.[8]

Troubleshooting Guide

Issue 1: Multiple Peaks in Sequencing Electropherogram Suggesting Mixed Infection or Contamination
Possible Cause Recommended Action
Mixed Infection (e.g., multiple P. falciparum strains) 1. Review the electropherogram for clear, overlapping peaks of similar height at known SNP locations. 2. Consider using a more sensitive method like melt-curve analysis or next-generation sequencing (NGS) to resolve the different alleles.[11] 3. If possible, clone the PCR product and sequence individual clones to identify the different haplotypes present.
Cross-Contamination 1. Always include a no-template control (NTC) in your PCR to check for contamination.[9] 2. If the NTC is positive, discard all reagents and decontaminate work surfaces and pipettes. 3. Repeat the PCR with fresh reagents.
Non-specific Primer Binding 1. Increase the annealing temperature in your PCR protocol.[10] 2. Redesign primers to be more specific to the DHFR gene of interest, avoiding regions of homology with other genes or pseudogenes.
Issue 2: Inconsistent Genotyping Results Between Different Methods (e.g., ASPCR vs. Sanger Sequencing)

Discrepancies between genotyping methods can occur, particularly when dealing with samples containing minor alleles.

Observation Potential Explanation Resolution
Allele-Specific PCR (ASPCR) detects a mutant allele, but Sanger sequencing shows only the wild-type. ASPCR can be more sensitive in detecting minor alleles present in a mixed infection, which may be below the limit of detection for Sanger sequencing.[12]1. Trust the more sensitive method (ASPCR) if it is properly validated with controls. 2. Consider using quantitative methods like real-time PCR or digital PCR to determine the relative abundance of the alleles.
Conflicting results for the same sample run on different days. This suggests a lack of reproducibility in the assay.1. Re-optimize the PCR conditions, paying close attention to primer and magnesium concentrations.[8][9] 2. Ensure consistent DNA quality and quantity for all reactions. 3. Always run positive and negative controls for each allele being tested.

Quantitative Data Summary

The prevalence of mixed infections can significantly impact the interpretation of DHFR genotyping results. The following table summarizes data from a study on Plasmodium falciparum.

Infection Type Prevalence 95% Confidence Interval
Simple Infections 61.8%52.6% - 70.4%
Mixed Infections 38.2%29.6% - 47.4%
Data from a study on P. falciparum in four endemic Colombian localities.[1]

Experimental Protocols

Nested PCR for P. falciparum DHFR Gene

This method increases the specificity and sensitivity of amplification, which is particularly useful for samples with low parasite density.

First Round PCR:

  • Template: 1-5 µl of genomic DNA

  • Primers: External forward and reverse primers for the DHFR gene.

  • Reaction Mix:

    • 1x PCR Buffer

    • 1.5 mM MgCl₂

    • 100 µM dNTPs

    • 200 nM of each primer

    • 0.025 U/µl Taq Polymerase

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 5 min

    • 25 Cycles:

      • 94°C for 30 s

      • 55°C for 30 s

      • 68°C for 45 s

    • Final Extension: 68°C for 7 min

Second Round (Nested) PCR:

  • Template: 1-2 µl of the first-round PCR product

  • Primers: Internal forward and reverse primers for the DHFR gene.

  • Reaction Mix: Same as the first round.

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 5 min

    • 30 Cycles:

      • 94°C for 30 s

      • 52°C for 30 s

      • 68°C for 45 s

    • Final Extension: 68°C for 7 min

Note: These are generalized conditions and may require optimization for specific primer sets and thermal cyclers.[11]

Sanger Sequencing of PCR Products
  • PCR Product Purification: Purify the nested PCR product to remove unincorporated dNTPs and primers. Commercially available kits (e.g., spin columns) are commonly used for this purpose.

  • Cycle Sequencing Reaction:

    • Template: 5-20 ng of purified PCR product

    • Primer: 3.2 pmol of either the forward or reverse internal primer

    • Sequencing Mix: Use a commercial sequencing kit (e.g., BigDye™ Terminator).

    • Cycling Conditions: Refer to the manufacturer's instructions for the sequencing kit.

  • Sequencing Product Purification: Remove unincorporated dye terminators. Ethanol/EDTA precipitation or column-based purification are common methods.

  • Capillary Electrophoresis: Resuspend the purified sequencing product in highly deionized formamide (B127407) and run on an automated capillary electrophoresis sequencer.

  • Data Analysis: Analyze the resulting electropherogram using appropriate software. Visually inspect the peaks for quality, heterozygosity, and potential artifacts.[5]

Visualizations

Troubleshooting Workflow for Ambiguous Sequencing Results

G start Ambiguous Sequencing Result (e.g., multiple peaks) check_quality Assess Electropherogram Quality (Signal Strength, Baseline Noise) start->check_quality poor_quality Poor Quality check_quality->poor_quality good_quality Good Quality check_quality->good_quality poor_quality->good_quality No rerun_seq Re-purify and Re-sequence PCR Product poor_quality->rerun_seq Yes check_controls Review Controls (NTC, Positive/Negative Controls) good_quality->check_controls rerun_seq->check_quality re_pcr Repeat PCR with Optimized Conditions re_pcr->check_quality controls_ok Controls OK? check_controls->controls_ok controls_bad Contamination Suspected controls_ok->controls_bad No interpret_mixed Interpret as Potential Mixed Infection/ True Heterozygote controls_ok->interpret_mixed Yes decontaminate Decontaminate & Use Fresh Reagents controls_bad->decontaminate decontaminate->re_pcr confirm Confirm with Alternative Method (e.g., Cloning, NGS, Melt-Curve) interpret_mixed->confirm final Final Genotype Call confirm->final

Caption: Workflow for troubleshooting ambiguous DHFR sequencing results.

Logical Relationship of Factors Causing Ambiguous Genotypes

G cluster_sample Sample-Related Issues cluster_technical Technical Issues ambiguous_result Ambiguous Genotype mixed_infection Mixed Infection mixed_infection->ambiguous_result dna_quality Poor DNA Quality/Quantity dna_quality->ambiguous_result pseudogene Pseudogene Presence pseudogene->ambiguous_result pcr_artifacts PCR Artifacts (Stutter, Non-specific bands) pcr_artifacts->ambiguous_result primer_issues Primer Design Flaws primer_issues->ambiguous_result seq_errors Sequencing Errors (Dye blobs, Noise) seq_errors->ambiguous_result

Caption: Key factors contributing to ambiguous DHFR genotyping results.

References

Technical Support Center: DHFR Expression Studies in Deletion Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Dihydrofolate Reductase (DHFR) expression studies, with a specific focus on deletion mutants. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in overcoming common challenges in your research.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with DHFR deletion mutants.

Question: Why is the expression of my DHFR deletion mutant significantly lower than the wild-type protein?

Answer: Lower expression levels in deletion mutants are a common issue and can be attributed to several factors:

  • mRNA Instability: Deletions within the gene can sometimes introduce sequences that lead to rapid degradation of the messenger RNA (mRNA), resulting in reduced protein translation.

  • Codon Bias: The codon usage of the mutated gene might not be optimal for the expression host (e.g., E. coli). This can lead to translational pausing and premature termination. Consider re-evaluating and optimizing the codon usage of your construct.[1][2][3][4]

  • Protein Instability and Degradation: The deletion may disrupt the proper folding of the protein, making it unstable and a target for cellular proteases.[5][6] Expression at lower temperatures (e.g., 18-25°C) can sometimes mitigate this by slowing down protein synthesis and allowing more time for proper folding.

Question: My DHFR deletion mutant is forming inclusion bodies. How can I improve its solubility?

Answer: Inclusion body formation indicates that the expressed protein is misfolded and aggregating. Here are several strategies to enhance the solubility of your mutant DHFR:

  • Lower Expression Temperature: Reducing the induction temperature (e.g., to 15-20°C) and extending the expression time is a widely used method to improve protein solubility.[7]

  • Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of your DHFR mutant can significantly improve its solubility.

  • Co-expression with Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of your mutant protein and prevent aggregation.

  • Addition of Osmolytes: Supplementing the growth media with osmolytes like sorbitol or glycerol (B35011) can sometimes help stabilize the protein and promote correct folding.[8]

  • Optimize Lysis Conditions: Ensure that your lysis buffer contains appropriate additives such as detergents (e.g., Triton X-100), reducing agents (e.g., DTT or BME), and a sufficient salt concentration to maintain protein stability after cell disruption.

Question: The specific activity of my purified DHFR deletion mutant is much lower than expected. What could be the cause?

Answer: A decrease in specific activity is a common consequence of mutations. Here's what to consider:

  • Disruption of the Active Site or Key Structural Elements: Even if the deletion is distant from the active site, it can cause conformational changes that indirectly affect substrate binding or catalysis.[9] Small deletions in loops far from the active site have been shown to significantly impact DHFR function.[9]

  • Improper Folding: A fraction of your purified protein might be misfolded and inactive, even if it remains soluble. Techniques like size-exclusion chromatography can help separate properly folded protein from aggregates.

  • Cofactor or Substrate Binding Affinity: The deletion may have altered the binding affinity (Km) for dihydrofolate or NADPH.[9] It is crucial to perform detailed kinetic analysis to determine the Km and kcat values for your mutant.

  • Protein Instability During Purification and Storage: Deletion mutants are often less stable than their wild-type counterparts.[9] Ensure you work quickly, keep samples on ice, and use appropriate buffers with stabilizing agents. For long-term storage, consider adding glycerol and flash-freezing in liquid nitrogen.

Question: I am observing high variability in my DHFR activity assay results. What are the potential sources of this inconsistency?

Answer: Variability in enzyme assays can arise from several experimental factors:

  • Reagent Instability: Dihydrofolate (DHF) and NADPH are sensitive to light and oxidation. Prepare fresh solutions for each experiment and keep them on ice and protected from light.[10][11][12]

  • Inaccurate Pipetting: Small volumes of concentrated enzyme or substrates can be difficult to pipette accurately. Use calibrated pipettes and ensure proper mixing.

  • Temperature Fluctuations: DHFR activity is temperature-dependent. Ensure all your reactions are incubated at a consistent and controlled temperature.[10]

  • Non-linear Reaction Rate: Using too high a concentration of the enzyme can lead to a non-linear reaction rate, making accurate measurements difficult.[10] Perform enzyme dilutions to find a linear range for your assay.[10]

  • Inhibitor Precipitation: If you are testing inhibitors, ensure they are fully dissolved in the assay buffer to avoid inaccurate concentration measurements.[10]

Data Presentation

Impact of C-Terminal Deletions on Human DHFR Kinetic Parameters

The following table summarizes the kinetic data from a study on site-directed deletion mutants in the C-terminal region of human DHFR.[9]

MutantDescriptionSpecific Activity (% of Wild-Type)Km (Dihydrofolate)Km (NADPH)
Wild-Type -100%0.5 µM5.0 µM
del-1 1 amino acid deletion and 2 substitutions65%>10-fold increase>10-fold increase
del-2 2 amino acid deletion38%>10-fold increase>10-fold increase
del-4 4 amino acid deletion33%>10-fold increase>10-fold increase
del-6 6 amino acid deletionInactive--

Experimental Protocols

Expression and Purification of His-tagged DHFR Deletion Mutants

This protocol is adapted for the expression of His-tagged DHFR mutants in E. coli and subsequent purification using Nickel-NTA affinity chromatography.

Materials:

  • E. coli BL21(DE3) cells transformed with the pET expression vector containing the DHFR mutant gene.

  • LB Broth and LB agar (B569324) plates with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA Agarose (B213101) resin.

Procedure:

  • Inoculation and Growth: Inoculate a single colony of transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired expression temperature (e.g., 18°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate with shaking for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C or proceed to lysis.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA agarose column and allow the protein to bind.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged DHFR mutant with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column.

DHFR Enzyme Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[11][12][13][14]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • NADPH stock solution (e.g., 10 mM in Assay Buffer).

  • DHF stock solution (e.g., 5 mM in Assay Buffer with a small amount of NaOH to aid dissolution, pH adjusted to 7.5).

  • Purified DHFR enzyme (wild-type or mutant).

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing Assay Buffer, NADPH (final concentration typically 50-100 µM), and the purified DHFR enzyme. The final volume is typically 200 µL.

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding DHF (final concentration typically 10-50 µM).

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The activity of the enzyme is proportional to the rate of NADPH consumption.

Mandatory Visualizations

DHFR_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR THF_Derivatives THF Derivatives THF->THF_Derivatives DHFR Dihydrofolate Reductase (DHFR) NADPH NADPH NADP NADP+ NADPH->NADP One_Carbon_Donors One-Carbon Donors (e.g., Serine, Glycine) One_Carbon_Donors->THF_Derivatives Purine_Synthesis Purine Synthesis THF_Derivatives->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (dTMP) THF_Derivatives->Thymidylate_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Methionine) THF_Derivatives->Amino_Acid_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis DHFR_Workflow Start Start: DHFR Deletion Mutant Construct Transformation Transformation into Expression Host (e.g., E. coli) Start->Transformation Culture_Growth Culture Growth and Induction (e.g., IPTG) Transformation->Culture_Growth Cell_Harvest Cell Harvest by Centrifugation Culture_Growth->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification of Lysate Cell_Lysis->Clarification Purification Affinity Chromatography (e.g., Ni-NTA) Clarification->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis Activity_Assay Enzyme Activity Assay Purification->Activity_Assay End End: Characterized Mutant Protein Analysis->End Data_Analysis Kinetic Data Analysis (Km, kcat) Activity_Assay->Data_Analysis Data_Analysis->End

References

Technical Support Center: DHFR 19-bp Deletion Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during Dihydrofolate Reductase (DHFR) 19-base pair (bp) deletion analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of contamination in DHFR 19-bp deletion PCR analysis?

A1: The most frequent source of contamination is the carryover of PCR products (amplicons) from previous amplifications. These amplicons can form aerosols, which are small droplets that can easily spread throughout the laboratory, contaminating benchtops, equipment, and reagents.[1]

Q2: How can I prevent carryover contamination from previous PCRs?

A2: Implementing a unidirectional workflow is crucial. This involves physically separating the laboratory into at least three distinct areas: a pre-PCR area for reagent and master mix preparation, a sample preparation area for DNA extraction and template addition, and a post-PCR area for amplification and analysis.[2] Equipment and lab coats should be dedicated to each area and never moved from a "dirty" (post-PCR) to a "clean" (pre-PCR) area.[2][3]

Q3: What are the best practices for setting up PCR reactions to minimize contamination?

A3: PCR reactions should be set up in a dedicated clean area, preferably within a laminar flow hood or PCR workstation equipped with a UV lamp for sterilization.[2] Use aerosol-resistant filter tips for all pipetting steps to prevent the formation of aerosols.[1] Always prepare a master mix of reagents to reduce pipetting steps and the risk of contamination.[3]

Q4: How often should I decontaminate my workspace and equipment?

A4: It is recommended to decontaminate work surfaces and equipment both before and after each PCR setup.[3] A routine cleaning schedule should be in place for the entire laboratory.[1]

Q5: What is a No-Template Control (NTC), and why is it important?

A5: A No-Template Control (NTC) is a PCR reaction that includes all the necessary components except for the DNA template, which is replaced with nuclease-free water. The NTC is a critical quality control measure to detect contamination of reagents, consumables, or the environment. If the NTC shows a band on the gel, it indicates the presence of contaminating DNA.

Troubleshooting Guide: Contamination Issues

Observed Problem Potential Cause Recommended Solution
Band of the expected size in the No-Template Control (NTC). Reagent (e.g., water, primers, polymerase) or consumable (e.g., tubes, tips) contamination with template DNA or PCR amplicons.- Discard all current PCR reagents and use fresh, unopened aliquots.- Use a different batch of consumables.- Ensure proper segregation of pre- and post-PCR areas.
Faint bands or a smear in the NTC and/or negative samples. Low-level aerosol contamination of the workspace or equipment.- Thoroughly decontaminate the workspace, pipettes, and centrifuges with a 10-15% bleach solution followed by a rinse with sterile water.[3]- Use a PCR workstation with a UV lamp for sterilization between experiments.
Multiple unexpected bands in all samples, including the NTC. Primer-dimer formation or widespread contamination.- Optimize the PCR annealing temperature.- Redesign primers to have less complementarity.- Review and reinforce strict aseptic techniques and unidirectional workflow.
Correctly sized band in some, but not all, negative control samples. Sporadic contamination during sample or reagent handling.- Review pipetting technique to avoid splashing and aerosol generation.[3]- Change gloves frequently, especially between handling positive controls and other samples.- Aliquot reagents into smaller volumes to minimize the impact of contamination in one tube.

Experimental Protocols

Detailed Protocol for DHFR 19-bp Deletion Genotyping PCR

This protocol is a compilation of methodologies found in the literature for the amplification of the DHFR 19-bp deletion polymorphism from human genomic DNA.

1. DNA Extraction:

  • Extract genomic DNA from whole blood samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

2. PCR Master Mix Preparation (in a dedicated pre-PCR area):

  • In a sterile microcentrifuge tube on ice, prepare a master mix for the desired number of reactions plus 10% extra to account for pipetting errors.

  • For a single 20 µL reaction, the components are as follows:

ComponentConcentrationVolume (µL)
2x TaqMan Universal PCR Master Mix1x10
Forward Primer (5′-TCGCTGTGTCCCAGAACATG-3′)950 nmol/L1.9
Reverse Primer (5′-AGCGCAGACCGCAAGTCTG-3′)950 nmol/L1.9
FAM-labeled probe (Insertion)250 nmol/L0.5
VIC-labeled probe (Deletion)250 nmol/L0.5
Nuclease-free water-2.2
Total Master Mix Volume 17
  • Note: Primer and probe sequences are based on published literature.[4][5]

3. PCR Plate Setup (in a separate sample preparation area):

  • Aliquot 17 µL of the master mix into each well of a PCR plate.

  • Add 3 µL of genomic DNA (at a concentration of 1 ng/µL) to the appropriate wells for a final volume of 20 µL.[4]

  • For the No-Template Control (NTC), add 3 µL of nuclease-free water instead of DNA.

  • Include positive controls for known genotypes (Insertion/Insertion, Insertion/Deletion, Deletion/Deletion) if available.

  • Seal the PCR plate carefully.

4. PCR Amplification (in the post-PCR area):

  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • The thermal cycling conditions are as follows:[4]

    • Denaturation: 95°C for 10 minutes (1 cycle)

    • Cycling: 92°C for 15 seconds, followed by 60°C for 1 minute (50 cycles)

5. Data Analysis:

  • Analyze the results using the real-time PCR system's software to determine the genotype of each sample based on the fluorescence of the FAM and VIC probes.

Quantitative Data Summary

Efficacy of Decontamination Methods

The following table summarizes the reported effectiveness of various common laboratory decontamination methods against DNA contamination.

Decontamination MethodConcentration/DosageContact TimeEfficacy (Log Reduction or % Removal)Reference(s)
Sodium Hypochlorite (Bleach)10-15% solution10-15 minutes>5.6 log10 reduction in bacteria[6]
UV-C Light254 nm20 minutes2.54 - 4.73 log10 reduction in bacteria[6]
Ethanol70%N/AInefficient when used alone (up to 11% DNA recovery)
Ethanol + UV-C Light70% Ethanol, 254 nm UV20 minutesMore efficient than either alone (0.1-0.7% DNA recovery)

Visualizations

Experimental_Workflow cluster_pre_pcr Pre-PCR Area (Clean Room) cluster_sample_prep Sample Preparation Area cluster_post_pcr Post-PCR Area (Dirty Room) reagent_prep Reagent Preparation (Primers, Probes, Master Mix) template_addition Template DNA Addition to Master Mix reagent_prep->template_addition Unidirectional Workflow dna_extraction Genomic DNA Extraction (from blood samples) dna_extraction->template_addition pcr_amplification PCR Amplification (Thermal Cycler) template_addition->pcr_amplification Unidirectional Workflow data_analysis Data Analysis (Genotyping) pcr_amplification->data_analysis

Caption: Unidirectional workflow for DHFR 19-bp deletion analysis to prevent contamination.

Troubleshooting_Contamination cluster_yes cluster_reagents_yes cluster_environment_yes cluster_no start Band in No-Template Control (NTC)? check_reagents Are reagents (water, primers, etc.) a potential source? start->check_reagents check_environment Is environmental contamination (aerosols) likely? start->check_environment proceed Proceed with analysis of experimental samples. start->proceed discard_reagents Discard all reagents. Use fresh aliquots. check_reagents->discard_reagents decontaminate Thoroughly decontaminate workspace and equipment (10% Bleach, UV). check_environment->decontaminate

References

Technical Support Center: Dihydrofolate Reductase (DHFR) Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their DHFR enzymatic assays for an enhanced signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the DHFR enzymatic assay?

The DHFR enzymatic assay is a spectrophotometric method that measures the activity of the Dihydrofolate Reductase (DHFR) enzyme. DHFR is crucial for the synthesis of nucleotides and some amino acids, making it a significant target in drug development.[1] The assay quantifies the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the substrate 7,8-dihydrofolate (DHF) is reduced to 5,6,7,8-tetrahydrofolate (THF).[1][2]

Q2: How should I prepare and store the critical reagents for the DHFR assay?

Proper preparation and storage of reagents are critical for reproducible results. The substrate, dihydrofolate (DHF), is sensitive to light and should be protected from it during experiments.[3][4] Both DHF and the cofactor NADPH solutions should be prepared fresh for each experiment to prevent degradation.[1][3] It is recommended to store stock solutions of inhibitors, such as Methotrexate (MTX), in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]

Q3: What are the essential controls to include in my DHFR assay?

To ensure the validity of your results, several controls are essential:

  • Positive Control: A well-characterized DHFR inhibitor, like Methotrexate (MTX), should be used to confirm the assay can detect inhibition.[3]

  • Negative Control (No Inhibitor): This control should exhibit robust enzyme activity and serves as a baseline for calculating inhibition.[3]

  • Background Control (No Enzyme): This control helps to measure the rate of non-enzymatic NADPH oxidation and this value should be subtracted from all other readings.[1]

  • Solvent Control: It is important to include a control with the solvent (e.g., DMSO) used to dissolve the test compounds to account for any potential effects of the solvent on enzyme activity.[1]

Troubleshooting Guide

Issue 1: High Background Signal or No Change in Absorbance

Q: My assay shows a high background signal, or I'm not observing the expected decrease in absorbance at 340 nm. What are the possible causes and solutions?

A high background or a lack of signal can stem from several factors. Below are common causes and troubleshooting steps.

Potential Cause Troubleshooting Step
Contaminated Reagents Use fresh, high-purity water and reagents. Ensure proper storage conditions for all assay components.[1]
Substrate Instability Dihydrofolate (DHF) is light-sensitive. Protect DHF solutions from light and prepare them fresh for each experiment.[1][4]
Non-enzymatic NADPH Oxidation This can be caused by components in the sample or buffer. Run a background control without the DHFR enzyme to measure the rate of non-enzymatic NADPH oxidation and subtract this from your sample readings.[1]
Incorrect Wavelength Verify that your spectrophotometer is set to measure absorbance at 340 nm.[1]
Inactive Enzyme Ensure the DHFR enzyme has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[4] Test the enzyme activity with a positive control.
Issue 2: Inconsistent Results and High Variability

Q: I am observing significant variability in my results between wells and across different experiments. How can I improve reproducibility?

Inconsistent results are a common challenge and can be addressed by carefully controlling several experimental parameters.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Inaccurate pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and consider preparing a master mix for your reaction components to ensure consistency across wells.[3]
Inconsistent Incubation Times and Temperatures Adhere strictly to the recommended incubation times and temperatures as specified in your protocol. Variations can alter enzyme activity and inhibitor binding.[3]
Variability in Cell Seeding Density (for cell-based assays) Ensure a consistent number of viable cells are seeded in each well for every experiment.[5]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.[7]
Compound Precipitation Visually inspect the assay wells for any signs of compound precipitation. If observed, consider lowering the final concentration or preparing a fresh, more dilute stock solution.[5]
Issue 3: Positive Control Inhibitor Shows No Effect

Q: My positive control inhibitor, such as Methotrexate (MTX), is not showing the expected inhibition of DHFR activity. What should I do?

Failure of the positive control to inhibit the enzyme suggests a fundamental issue with the assay setup or reagents.

Potential Cause Troubleshooting Step
Degraded Inhibitor Verify the purity and integrity of your inhibitor. Prepare fresh dilutions for each experiment.[1][3]
High Substrate Concentration A high concentration of the DHF substrate can compete with the inhibitor, reducing its apparent potency. Optimize the substrate concentration according to the protocol.[1]
Incorrect Inhibitor Concentration Double-check the calculations for your inhibitor dilutions. It is recommended to use MTX at a final concentration of 5–50 nM for inhibition of the supplied DHFR, with total inhibition achieved at 1 µM.[2]
Suboptimal Assay Conditions Double-check all reaction components, their concentrations, and the pH of the assay buffer. The DHFR assay is sensitive to these parameters.[3]

Experimental Protocols

Standard DHFR Inhibition Assay Protocol

This protocol provides a general framework for determining the inhibitory activity of a compound against DHFR.

  • Reagent Preparation:

    • Prepare fresh dilutions of DHF, NADPH, and your test inhibitor in DHFR Assay Buffer.[1] Keep all reagents on ice and protected from light.[3][4]

  • Assay Plate Setup (96-well clear flat-bottom plate):

    • Test Wells: Add Assay Buffer, the test inhibitor at various concentrations, and the DHFR enzyme.

    • Positive Control Wells: Add Assay Buffer, a known inhibitor (e.g., Methotrexate), and the DHFR enzyme.[1]

    • Enzyme Control Wells (Negative Control): Add Assay Buffer, solvent control (e.g., DMSO), and the DHFR enzyme.[1]

    • Background Control Wells (No Enzyme): Add Assay Buffer and NADPH.

  • Pre-incubation:

    • Pre-incubate the plate at the desired temperature (e.g., 22°C or 37°C) for a specified time to allow the inhibitor to bind to the enzyme.[2]

  • Initiate the Reaction:

    • Add DHF to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[2][8]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min) for each well.

    • Subtract the background rate from all other readings.

    • Normalize the activity in the presence of the inhibitor to the enzyme control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.[1]

Visualizations

DHFR Catalytic Cycle

DHFR_Catalytic_Cycle E_NADPH DHFR:NADPH E_NADPH_DHF DHFR:NADPH:DHF E_NADPH->E_NADPH_DHF DHF binds E_NADP_THF DHFR:NADP+:THF E_NADPH_DHF->E_NADP_THF Hydride Transfer (Catalysis) E_NADP DHFR:NADP+ E_NADP_THF->E_NADP THF releases E_NADP->E_NADPH NADP+ releases, NADPH binds

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Experimental Workflow for DHFR Inhibition Assay

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DHF, NADPH, Inhibitor) prep_plate Setup 96-well Plate (Controls & Test Compounds) prep_reagents->prep_plate add_enzyme Add DHFR Enzyme prep_plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_dhf Initiate with DHF pre_incubate->add_dhf read_absorbance Kinetic Read at 340 nm add_dhf->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot IC50 Curve calc_inhibition->plot_ic50

Caption: A typical experimental workflow for a DHFR inhibitor screening assay.

Troubleshooting Decision Tree

Troubleshooting_Tree start Assay Problem high_bg High Background? start->high_bg inconsistent Inconsistent Results? high_bg->inconsistent No check_reagents Check Reagent Purity & Freshness high_bg->check_reagents Yes no_inhibition No Inhibition by Control? inconsistent->no_inhibition No check_pipetting Verify Pipetting Accuracy inconsistent->check_pipetting Yes check_inhibitor Verify Inhibitor Integrity & Concentration no_inhibition->check_inhibitor Yes end Review Protocol no_inhibition->end No check_no_enzyme_ctrl Check 'No Enzyme' Control check_reagents->check_no_enzyme_ctrl check_no_enzyme_ctrl->end check_conditions Standardize Incubation Time & Temperature check_pipetting->check_conditions check_conditions->end check_substrate_conc Optimize Substrate Concentration check_inhibitor->check_substrate_conc check_substrate_conc->end

Caption: A decision tree to guide troubleshooting of common DHFR assay issues.

References

Technical Support Center: Addressing Variability in Cell Culture Models of DHFR Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell culture models of Dihydrofolate Reductase (DHFR) polymorphism. Our goal is to help you identify and mitigate sources of experimental variability to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell culture models studying DHFR polymorphisms?

A1: Variability in these models can stem from several factors, broadly categorized as cellular, experimental, and compound-related. Cellular factors include the specific DHFR polymorphism being studied, endogenous DHFR expression levels, cell line integrity (passage number, mycoplasma contamination), and the potential for genetic drift over time.[1][2][3] Experimental factors encompass inconsistencies in cell seeding density, growth phase at the time of treatment, and assay conditions.[1] Compound-related issues may involve the stability and solubility of DHFR inhibitors in culture media.[4]

Q2: How do DHFR polymorphisms affect experimental outcomes?

A2: DHFR polymorphisms can significantly alter enzyme expression and activity, thereby influencing the sensitivity of cells to antifolate drugs like methotrexate (B535133) (MTX).[5][6] For instance, certain polymorphisms in the promoter or 3'UTR of the DHFR gene can lead to increased DHFR mRNA and protein levels, resulting in higher resistance to MTX.[5][6] Conversely, other mutations within the coding sequence can alter the binding affinity of inhibitors.[7][8] This inherent biological variability is a key aspect to consider when interpreting results.

Q3: Why is cell line authentication crucial for DHFR polymorphism studies?

Q4: What is the role of a DHFR-deficient CHO cell line in these studies?

A4: DHFR-deficient Chinese Hamster Ovary (CHO) cell lines, such as CHO/dhFr- and CHO-DG44, are valuable tools for studying the effects of specific DHFR polymorphisms.[11][12][13][14] These cells lack endogenous DHFR activity and require supplementation with hypoxanthine (B114508) and thymidine (B127349) to grow in standard media.[11][12] This characteristic allows researchers to transfect these cells with a vector carrying a specific human DHFR variant and a gene of interest. By selecting for cells that can grow in a medium lacking these supplements, one can isolate a population of cells expressing the desired DHFR variant, providing a clean background to study its function and response to inhibitors.[14][15]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for a DHFR Inhibitor
Potential Cause Troubleshooting Steps
Inconsistent Cell Health or Passage Number 1. Maintain a consistent cell culture routine, including media changes and splitting schedules.[1] 2. Use cells within a defined low passage number range for all experiments.[1] 3. Regularly test for mycoplasma contamination.[1]
Variability in Cell Seeding Density 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a precise method for cell counting (e.g., automated cell counter). 3. Allow cells to adhere and distribute evenly overnight before adding the inhibitor.
Compound Instability or Precipitation 1. Prepare fresh stock solutions of the inhibitor.[1] 2. Aliquot stock solutions to minimize freeze-thaw cycles.[1][16] 3. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.[16] 4. Determine the stability of the compound in your cell culture medium at 37°C over the course of the experiment.[4]
High Serum Concentration in Media High concentrations of serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Try reducing the serum concentration during the treatment period, if compatible with your cell line.[1]
Issue 2: My Cells are Showing Unexpected Resistance to Methotrexate (MTX)
Potential Cause Troubleshooting Steps
DHFR Gene Amplification 1. Analyze DHFR gene copy number using qPCR or FISH.[8][17] 2. In resistant cell populations, consider that DHFR gene amplification is a common mechanism of acquired resistance to MTX.[5][18]
Expression of Drug Efflux Pumps 1. Check for the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line using Western blot or qPCR.[1]
Genetic Drift of the Cell Line 1. Perform STR profiling to ensure the cell line identity has not changed.[9] 2. If possible, return to an earlier, authenticated passage of the cell line.
Altered DHFR Polymorphism 1. Sequence the DHFR gene in your resistant cell population to check for acquired mutations that may alter MTX binding.[7][8][19]

Quantitative Data Summary

Table 1: Impact of DHFR Mutations on Methotrexate (MTX) Resistance in CHO Cells

DHFR VariantDescriptionFold Increase in MTX Resistance (Compared to Wild-Type)Reference
Wild-TypeStandard human DHFR1x[7]
F31S, F34S, Q35E (Triple Mutant)Combinatorial active-site mutations>4000x[7]
L22YSingle point mutationSignificant increase (colony growth in selective MTX concentration)[19]

Table 2: IC50 Values of Methotrexate (MTX) in Different Cancer Cell Lines

Cell LineCancer TypeMTX IC50 (nM)Reference
AGSGastric6.05 ± 0.81[20]
HCT-116Colon13.56 ± 3.76[20]
MCF-7Breast114.31 ± 5.34[20]
Saos-2Osteosarcoma>1,000[20]

Experimental Protocols

Protocol 1: In Vitro DHFR Enzymatic Assay

This protocol measures the inhibition of DHFR enzyme activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified recombinant DHFR enzyme

  • DHFR Assay Buffer

  • NADPH

  • Dihydrofolate (DHF)

  • Test inhibitor (e.g., Methotrexate as a positive control)

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare fresh dilutions of DHF, NADPH, and your test inhibitor in DHFR Assay Buffer. Keep all reagents on ice.[21]

  • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.[21] Include appropriate controls (no enzyme, no inhibitor).

  • Pre-incubate the enzyme with the inhibitor for a consistent period.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.[1]

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.[21]

Protocol 2: Cellular Proliferation Assay (MTT-based)

This protocol assesses the effect of a DHFR inhibitor on cell proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • Complete cell culture medium

  • DHFR inhibitor stock solution (in DMSO)

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[1][4]

  • Prepare serial dilutions of the DHFR inhibitor in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).[4][16]

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[4][16]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.[4]

Visualizations

DHFR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_folate_cycle Folate Cycle Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Metabolic Conversion Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibition DNA_Synthesis DNA Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase DHFR->THF dTMP dTMP Thymidylate_Synthase->dTMP dTMP->DNA_Synthesis dUMP dUMP dUMP->Thymidylate_Synthase

Caption: The DHFR signaling pathway and the inhibitory action of methotrexate.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Start with Authenticated Low Passage Cell Line Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Adherence 3. Overnight Adherence Seeding->Adherence Inhibitor_Prep 4. Prepare Serial Dilutions of DHFR Inhibitor Adherence->Inhibitor_Prep Treatment_Admin 5. Add Inhibitor to Cells Inhibitor_Prep->Treatment_Admin Incubation 6. Incubate for 24-72h Treatment_Admin->Incubation Viability_Assay 7. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 8. Read Absorbance Viability_Assay->Data_Acquisition Data_Analysis 9. Calculate IC50 Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow for assessing DHFR inhibitor potency.

Troubleshooting_Logic Start Inconsistent Results? Check_Cells Check Cell Health & Passage Number Start->Check_Cells Yes Check_Reagents Check Compound Stability & Reagent Prep Start->Check_Reagents Yes Check_Assay Review Assay Protocol (e.g., incubation times) Start->Check_Assay Yes Check_Contamination Test for Mycoplasma Check_Cells->Check_Contamination Authenticate_Line Perform Cell Line Authentication (STR) Check_Cells->Authenticate_Line Standardize_Culture Standardize Cell Culture Practices Check_Cells->Standardize_Culture Optimize_Assay Optimize Assay Conditions Check_Assay->Optimize_Assay

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

statistical analysis considerations for DHFR polymorphism studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the statistical analysis of Dihydrofolate Reductase (DHFR) polymorphism studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial quality control steps for my genotyping data before statistical analysis?

A1: Before proceeding with association analysis, it is crucial to perform several quality control checks on your genotyping data. The first step is to assess the genotyping call rate for each sample and each single nucleotide polymorphism (SNP). Samples or SNPs with a low call rate (typically < 95%) should be removed. Secondly, you should test for deviations from Hardy-Weinberg Equilibrium (HWE) in your control group.[1][2] A significant deviation may indicate genotyping errors, population stratification, or selection bias. Finally, it is advisable to check for duplicate or related individuals in your sample set and handle them appropriately, as they can inflate test statistics.[3][4]

Q2: How do I address the issue of population stratification in my study?

A2: Population stratification, the presence of systematic differences in allele frequencies between subpopulations, can lead to spurious associations.[5][6][7][8][9] Several methods can be used to mitigate this issue. One common approach is to use genomic control, which adjusts the statistical test statistic by an inflation factor.[5] Another powerful method is principal component analysis (PCA), which can identify and correct for underlying population structure by including the top principal components as covariates in your regression model.[5][6][7] For family-based studies, transmission disequilibrium tests (TDT) are robust to population stratification.

Q3: What is the importance of correcting for multiple testing in DHFR polymorphism studies?

A3: When you test multiple SNPs for association with a trait, the probability of obtaining a false-positive result (a Type I error) increases.[10][11][12] Multiple testing corrections adjust the p-value threshold for statistical significance to account for the number of tests performed. Common methods include the Bonferroni correction, which is simple but can be overly conservative, and methods that control the False Discovery Rate (FDR), such as the Benjamini-Hochberg procedure, which offers a better balance between finding true associations and controlling for false positives.[11][12][13][14]

Q4: When should I consider haplotype analysis, and what are the advantages?

A4: Haplotype analysis is particularly useful when multiple polymorphisms in the DHFR gene are in linkage disequilibrium (LD), meaning they are inherited together more often than expected by chance. Analyzing haplotypes, which are combinations of alleles at different loci on the same chromosome, can provide greater statistical power to detect disease associations than analyzing single SNPs individually.[15] This is because a haplotype may better capture the effect of an ungenotyped causal variant.

Troubleshooting Guides

Problem 1: Significant deviation from Hardy-Weinberg Equilibrium (HWE) in the control group.

  • Possible Cause 1: Genotyping Error.

    • Solution: Re-examine the raw genotyping data for the problematic SNP. Look for ambiguous genotype calls or systematic issues with the assay. It may be necessary to re-genotype the samples for that SNP using a different method.

  • Possible Cause 2: Population Stratification.

    • Solution: If your control group is composed of individuals from different ancestral backgrounds, this can lead to HWE deviation. Apply methods to correct for population stratification, such as principal component analysis (PCA).[5][6][7]

  • Possible Cause 3: Non-random Mating.

    • Solution: While less common in large, population-based studies, non-random mating can affect HWE. This is a factor to consider in the interpretation of your results, though it is not a technical error.

  • Possible Cause 4: Selection Bias in Control Recruitment.

    • Solution: Review your control recruitment strategy to ensure it did not inadvertently enrich for or against certain genotypes.

Problem 2: High rate of missing genotypes for a specific SNP.

  • Possible Cause 1: Poor Assay Performance.

    • Solution: The PCR primers or probe for that specific SNP may be suboptimal. Redesigning the genotyping assay may be necessary.

  • Possible Cause 2: Low DNA Quality.

    • Solution: Degraded or low-concentration DNA can lead to genotyping failure. Assess the quality and quantity of your DNA samples.

  • Statistical Solution: Imputation.

    • Solution: If re-genotyping is not feasible, you can use imputation methods to infer the missing genotypes based on the genotypes of nearby correlated SNPs (haplotype information) from a reference panel.[16][17][18][19][20] This can help to recover some of the information and increase statistical power.

Problem 3: Inconsistent results when replicating a previously reported association.

  • Possible Cause 1: Insufficient Statistical Power.

    • Solution: Your replication study may have a smaller sample size than the original study, leading to insufficient power to detect the association.[21][22][23][24] Conduct a power analysis to determine the required sample size to detect the previously reported effect size.

  • Possible Cause 2: Differences in Population Characteristics.

    • Solution: The genetic background and environmental exposures of your study population may differ from the original study population, leading to different results. This is a biological consideration rather than a statistical error.

  • Possible Cause 3: "Winner's Curse".

    • Solution: The effect size reported in the initial discovery study may be an overestimation. Your replication study may be providing a more accurate, albeit smaller and non-significant, effect size.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from a case-control study investigating the association between a DHFR polymorphism and disease risk.

Table 1: Genotype and Allele Frequencies of DHFR Polymorphism (rsXXXXX)

Genotype/AlleleCases (n=500)Controls (n=500)p-value
Genotype
GG200 (40%)250 (50%)
GA250 (50%)200 (40%)
AA50 (10%)50 (10%)0.02
Allele
G650 (65%)700 (70%)
A350 (35%)300 (30%)0.04

*Statistically significant at p < 0.05

Table 2: Association of DHFR Polymorphism (rsXXXXX) with Disease Risk

GenotypeOdds Ratio (OR)95% Confidence Interval (CI)p-value
GA vs GG1.561.20 - 2.030.001
AA vs GG1.250.78 - 2.000.35
Allelic Model
A vs G1.251.01 - 1.540.04

*Statistically significant at p < 0.05

Experimental Protocols

Protocol 1: DHFR Genotyping using PCR-RFLP

This protocol describes a general workflow for genotyping a known DHFR polymorphism using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

  • DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples using a standard DNA extraction kit.

  • PCR Amplification:

    • Design PCR primers flanking the polymorphic site of interest.

    • Perform PCR to amplify the DNA segment containing the polymorphism. A typical reaction mixture includes DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Use a thermal cycler with an optimized cycling program (denaturation, annealing, and extension temperatures and times).

  • Restriction Enzyme Digestion:

    • Choose a restriction enzyme that specifically recognizes and cuts one of the alleles of the polymorphism.

    • Incubate the PCR product with the chosen restriction enzyme at its optimal temperature for a sufficient duration.

  • Gel Electrophoresis:

    • Separate the digested DNA fragments by size using agarose (B213101) gel electrophoresis.

    • Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Genotype Determination:

    • The pattern of DNA bands will indicate the genotype of each sample. For example, a homozygous individual for the uncuttable allele will show one larger band, a homozygous individual for the cuttable allele will show two smaller bands, and a heterozygous individual will show all three bands.

Visualizations

DHFR_Statistical_Analysis_Workflow cluster_data_prep Data Preparation & QC cluster_analysis Statistical Analysis cluster_results Results & Interpretation Start Genotyping Data QC Quality Control (Call Rate, HWE, Relatedness) Start->QC Clean_Data Clean Genotype Data QC->Clean_Data Single_SNP Single SNP Association (e.g., Chi-square, Logistic Regression) Clean_Data->Single_SNP Haplotype Haplotype Association Analysis Clean_Data->Haplotype Stratification Population Stratification Correction (e.g., PCA) Single_SNP->Stratification Haplotype->Stratification Multiple_Testing Multiple Testing Correction (e.g., Bonferroni, FDR) Stratification->Multiple_Testing Results Association Results (OR, p-value, CI) Multiple_Testing->Results Interpretation Biological Interpretation Results->Interpretation End Conclusion Interpretation->End

Caption: Workflow for statistical analysis of DHFR polymorphism data.

Troubleshooting_HWE Start Significant HWE Deviation in Controls Cause1 Genotyping Error? Start->Cause1 Cause2 Population Stratification? Start->Cause2 Cause3 Other (e.g., Selection)? Start->Cause3 Solution1 Re-check raw data Re-genotype Cause1->Solution1 Solution2 Apply correction methods (e.g., PCA) Cause2->Solution2 Solution3 Interpret with caution Cause3->Solution3

Caption: Troubleshooting guide for Hardy-Weinberg Equilibrium deviations.

References

Validation & Comparative

Unraveling the Functional Consequences of the DHFR 19-bp Deletion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional impact of genetic variations in key drug targets is paramount. The 19-base pair (bp) deletion in the first intron of the dihydrofolate reductase (DHFR) gene is a prevalent polymorphism with implications for folate metabolism and the efficacy of antifolate drugs like methotrexate (B535133). This guide provides a comprehensive comparison of the functional effects of this deletion, supported by available experimental data, to aid in research and development efforts.

The 19-bp deletion (rs70991108) is a non-coding polymorphism that has been associated with altered DHFR expression and a range of physiological consequences. While its precise functional impact is still an active area of investigation, current evidence suggests it plays a significant role in modulating cellular response to folates and antifolates.

Quantitative Comparison of Functional Effects

To facilitate a clear understanding of the functional alterations conferred by the 19-bp deletion, the following table summarizes the key quantitative findings from various studies. It is important to note that direct comparative data for enzyme kinetics and methotrexate cytotoxicity in isogenic cell lines are not yet readily available in the published literature, highlighting an area for future research.

Functional ParameterWild-Type (+/+)Heterozygous (+/-)Homozygous (-/-)Key Findings & Citations
DHFR mRNA Expression BaselineIntermediate IncreaseUp to 4.8-fold increaseStudies have consistently shown a dose-dependent increase in DHFR mRNA levels with the presence of the deletion allele.[1] One study reported a 4.8-fold higher DHFR mRNA level in individuals with the -/- genotype compared to the +/+ genotype.[1] Another study observed a non-significant 1.5-fold increase.
Red Blood Cell (RBC) Folate Levels (Low Folic Acid Intake) HigherIntermediateLowerIn individuals with low folic acid intake (<250 µ g/day ), the -/- genotype is associated with significantly lower RBC folate concentrations compared to the +/+ genotype, suggesting impaired folate metabolism.[2][3]
Unmetabolized Folic Acid in Plasma (High Folic Acid Intake) LowerIntermediateHigherWith high folic acid intake (≥500 µ g/day ), individuals with the -/- genotype have a higher prevalence of unmetabolized folic acid in their plasma, indicating reduced DHFR efficiency in converting synthetic folic acid.[2][3]
DHFR Enzyme Activity (Vmax, Km) Not AvailableNot AvailableNot AvailableWhile the 19-bp deletion is associated with altered DHFR activity, specific comparative data on enzyme kinetic parameters (Vmax and Km) between the different genotypes are not yet available in the reviewed literature. An ongoing clinical trial (NCT03319979) is aimed at determining these values.[4]
Methotrexate (MTX) IC50 Not AvailableNot AvailableNot AvailableThe 19-bp deletion has been implicated in modulating resistance to methotrexate.[5] However, direct comparative studies of MTX IC50 values in cell lines isogenic for the DHFR 19-bp deletion are lacking. One study noted that MTX-sensitive cells had "mutant variants of DHFR," while resistant cells had "wild-type," though it was not specified if the mutation was the 19-bp deletion.[5]

Experimental Methodologies

The following are detailed protocols for key experiments used to validate the functional impact of the DHFR 19-bp deletion.

DHFR 19-bp Deletion Genotyping

This protocol describes a common method for determining the DHFR 19-bp deletion genotype using a TaqMan real-time PCR assay.

  • DNA Isolation: Genomic DNA is extracted from whole blood or cell lines using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

  • Primer and Probe Design:

    • Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[2][6]

    • Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[2][6]

    • Wild-Type (Insertion) Allele Probe (FAM dye): 5'-ACC TGG GCG GGA CGC G-3'[2][6]

    • Deletion Allele Probe (VIC dye): 5'-TGG CCG ACT CCC GGC G-3'[2][6]

  • Real-Time PCR Reaction: The PCR reaction typically contains genomic DNA, forward and reverse primers, allele-specific probes, and a universal PCR master mix.

  • Cycling Conditions:

    • Initial denaturation at 95°C for 10 minutes.

    • 50 cycles of denaturation at 92°C for 15 seconds and annealing/extension at 60°C for 1 minute.[2][6]

  • Genotype Determination: The genotype is determined by analyzing the fluorescence signals from the FAM and VIC dyes.

Quantification of DHFR mRNA Expression

This protocol outlines the use of quantitative real-time PCR (qRT-PCR) to compare DHFR mRNA levels between different genotypes.

  • RNA Isolation: Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qRT-PCR:

    • Primers: Specific primers for the DHFR gene and a reference gene (e.g., GAPDH, ACTB) are used.

    • Reaction Mix: The qRT-PCR reaction includes cDNA, DHFR-specific primers, a reference gene primer pair, and a SYBR Green or TaqMan-based master mix.

    • Cycling Conditions: A standard three-step cycling protocol (denaturation, annealing, extension) is typically used.

  • Data Analysis: The relative expression of DHFR mRNA is calculated using the ΔΔCt method, normalizing the DHFR Ct values to the reference gene Ct values.

Methotrexate Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxic effects of methotrexate on cell lines using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CytoTox-Glo).

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of methotrexate concentrations for a specific duration (e.g., 48-72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT to a purple formazan (B1609692) product, which is then solubilized and measured spectrophotometrically.

    • CytoTox-Glo™ Assay: A luminogenic peptide substrate is added to measure the activity of a dead-cell protease, which is released from cells that have lost membrane integrity. A second reagent is then added to lyse the remaining viable cells and measure their protease activity.

  • Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability at each methotrexate concentration. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then determined by plotting the data and fitting it to a dose-response curve.

Visualizing the Impact: Pathways and Workflows

To provide a clearer conceptual understanding, the following diagrams illustrate the folate pathway, the mechanism of methotrexate, and a typical experimental workflow for validating the functional impact of the DHFR 19-bp deletion.

folate_pathway cluster_dhfr DHFR Action FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF Thymidylate Synthase Serine Serine THF->Serine Purines Purines THF->Purines Glycine Glycine Serine->Glycine dTMP dTMP DNA DNA Synthesis dTMP->DNA dUMP dUMP dUMP->dTMP Thymidylate Synthase Purines->DNA MTX Methotrexate MTX->DHF Inhibits

Figure 1. Simplified folate pathway and the inhibitory action of methotrexate on DHFR.

experimental_workflow start Start: Hypothesis DHFR 19-bp deletion alters function sample Sample Collection (Blood / Cell Lines) start->sample dna_ext Genomic DNA Extraction sample->dna_ext rna_ext Total RNA Extraction sample->rna_ext protein_ext Protein Extraction sample->protein_ext cell_culture Cell Culture (Isogenic lines if available) sample->cell_culture genotyping DHFR 19-bp Deletion Genotyping (PCR) dna_ext->genotyping data_analysis Data Analysis and Comparison genotyping->data_analysis qpc DHFR mRNA Quantification (qRT-PCR) rna_ext->qpc qpc->data_analysis western DHFR Protein Quantification (Western Blot) protein_ext->western western->data_analysis mtx_assay Methotrexate Cytotoxicity Assay (e.g., MTT) cell_culture->mtx_assay mtx_assay->data_analysis conclusion Conclusion: Functional Impact Validated data_analysis->conclusion

Figure 2. Experimental workflow for validating the functional impact of the DHFR 19-bp deletion.

Conclusion

The DHFR 19-bp deletion is a functional polymorphism that significantly impacts DHFR gene expression and folate metabolism. Individuals carrying the deletion, particularly in a homozygous state, exhibit increased DHFR mRNA levels, which may be a compensatory mechanism for a less efficient enzyme or altered protein stability. This alteration in DHFR function has direct consequences for the metabolism of synthetic folic acid and may influence the therapeutic window of antifolate drugs like methotrexate.

While the existing data provides a strong foundation for understanding the functional relevance of this polymorphism, further research is needed to elucidate the precise molecular mechanisms. Specifically, studies employing isogenic cell lines with engineered 19-bp deletions are required to definitively determine the impact on DHFR enzyme kinetics and methotrexate cytotoxicity. Such studies will be invaluable for the development of personalized medicine strategies in oncology and other diseases where folate metabolism is a critical factor.

References

Unraveling the Clinical Significance of the DHFR 19-bp Deletion: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research suggests that a common 19-base pair (bp) deletion polymorphism within the dihydrofolate reductase (DHFR) gene may play a significant role in patient response to certain medications, particularly the antifolate agent methotrexate (B535133). This guide provides a comprehensive comparison of clinical outcomes associated with the DHFR 19-bp deletion, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in this area of pharmacogenetics.

The DHFR enzyme is a critical component of the folate metabolic pathway, essential for DNA synthesis and repair. The 19-bp deletion, located in the first intron of the DHFR gene, has been hypothesized to alter the enzyme's expression, thereby influencing the efficacy and toxicity of drugs that target this pathway.

Comparative Analysis of Clinical Outcomes

The clinical implications of the DHFR 19-bp deletion have been investigated across various diseases, most notably in patients undergoing methotrexate (MTX) therapy. Below is a summary of key findings:

Table 1: Correlation of DHFR 19-bp Deletion with Methotrexate Toxicity in Acute Lymphoblastic Leukemia (ALL)
Patient PopulationGenotypeClinical OutcomeOdds Ratio (95% CI)p-valueReference
Adult ALLHeterozygous (WD)Increased Hepatic Toxicity2.07-[1]
Adult ALLHomozygous (DD)Increased Hepatic Toxicity4.57 (1.01–20.77)<0.05[1]
Pediatric ALL (-680AA genotype in LD with 19-bp del)-680AA vs. CC/CALower Administered MTX DoseMedian: 44.08% vs. 77.98%0.01[2]
Pediatric ALL (-680AA genotype in LD with 19-bp del)-680AA vs. CC/CGMore Treatment Interruptions-0.03[2]
Pediatric ALL (-680AA genotype in LD with 19-bp del)-680AA vs. CC/CGMore Severe Neutropenia-0.04[2]

WD: Wild-type/Deletion; DD: Deletion/Deletion. LD: Linkage Disequilibrium.

In adult patients with Acute Lymphoblastic Leukemia (ALL), the presence of the DHFR 19-bp deletion has been significantly associated with an increased risk of liver toxicity when treated with methotrexate.[1] A gene-dosage effect is suggested, with homozygous carriers of the deletion (DD) having a higher risk than heterozygous carriers (WD).[1] In pediatric ALL, a promoter polymorphism in high linkage disequilibrium with the 19-bp deletion has been linked to a need for lower methotrexate doses and a higher incidence of treatment interruptions and severe neutropenia.[2]

The evidence in rheumatoid arthritis is less conclusive, with some studies reporting no significant association between the 19-bp deletion and methotrexate efficacy or toxicity.

Experimental Protocols

Accurate genotyping of the DHFR 19-bp deletion is fundamental for research in this field. A commonly employed method is a real-time polymerase chain reaction (PCR) based assay.

Genotyping of DHFR 19-bp Deletion

Objective: To determine the presence or absence of the 19-bp deletion in intron 1 of the DHFR gene.

Method: Real-Time PCR using TaqMan probes.

Materials:

  • Genomic DNA extracted from whole blood.

  • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′

  • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′

  • TaqMan Probe for Insertion Allele (FAM-labeled)

  • TaqMan Probe for Deletion Allele (VIC-labeled)

  • TaqMan Universal PCR Master Mix

  • Real-Time PCR instrument

Procedure:

  • Prepare a PCR reaction mix containing the genomic DNA template, forward and reverse primers, FAM- and VIC-labeled probes, and TaqMan Universal PCR Master Mix.

  • Perform the PCR amplification using a real-time PCR system.

  • The assay identifies the DHFR alleles by measuring the change in fluorescence of the dyes associated with the probes.

  • Genotypes are determined based on the amplification of the respective fluorescent signals: only FAM (insertion/insertion), only VIC (deletion/deletion), or both FAM and VIC (insertion/deletion).

Visualization of Molecular Pathways and Workflows

To better understand the interplay between the DHFR 19-bp deletion, folate metabolism, and methotrexate's mechanism of action, the following diagrams are provided.

DHFR_Folate_Pathway cluster_folate_cycle Folate Metabolism cluster_drug_action Methotrexate Action cluster_genetic_variant Genetic Influence Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits DHFR Gene DHFR Gene 19-bp Deletion 19-bp Deletion DHFR Gene->19-bp Deletion DHFR mRNA Expression DHFR mRNA Expression 19-bp Deletion->DHFR mRNA Expression Increases DHFR mRNA Expression->DHFR

Caption: Folate metabolism and methotrexate's mechanism of action.

Caption: Experimental workflow for clinical correlation studies.

Concluding Remarks

The DHFR 19-bp deletion polymorphism is emerging as a potentially valuable biomarker for predicting patient response to methotrexate and other antifolate drugs. The findings, particularly in acute lymphoblastic leukemia, underscore the importance of personalized medicine approaches in optimizing drug therapy. However, the conflicting results in other conditions like rheumatoid arthritis highlight the need for further, larger-scale studies to fully elucidate the clinical utility of this genetic marker. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate and standardize future research in this promising area.

References

Navigating the Folate Pathway: A Comparative Guide to DHFR 19-bp Deletion and MTHFR Polymorphisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic variations that influence folate metabolism is critical for advancing precision medicine and developing targeted therapeutic strategies. Two of the most studied genetic variations in the folate pathway are the Dihydrofolate Reductase (DHFR) 19-base pair (bp) deletion and polymorphisms in the Methylenetetrahydrofolate Reductase (MTHFR) gene. This guide provides an objective comparison of these genetic variants, supported by experimental data and detailed methodologies, to elucidate their distinct roles and clinical implications in folate metabolism.

The folate pathway is essential for numerous cellular processes, including DNA synthesis, repair, and methylation. Genetic variations within this pathway can alter enzyme function, leading to a range of clinical manifestations and influencing the efficacy and toxicity of various drugs, notably antifolates like methotrexate. This guide focuses on a comparative analysis of the DHFR 19-bp deletion and the common MTHFR polymorphisms (C677T and A1298C), offering a comprehensive resource for the scientific community.

At a Glance: DHFR 19-bp Deletion vs. MTHFR Polymorphisms

FeatureDHFR 19-bp DeletionMTHFR Polymorphisms (C677T & A1298C)
Gene Dihydrofolate Reductase (DHFR)Methylenetetrahydrofolate Reductase (MTHFR)
Location Intron 1C677T: Exon 4; A1298C: Exon 7
Primary Function in Folate Pathway Reduces dihydrofolate (DHF) to tetrahydrofolate (THF) and folic acid to DHF.Irreversibly converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.
Functional Impact Controversial; some studies suggest altered DHFR expression and function, while others show no significant effect on folate biomarkers.[1]Well-established reduction in enzyme activity, particularly for the C677T variant.
Key Associated Clinical Outcomes Associations with neural tube defects, cancer risk, and response to antifolate therapy have been reported, but findings are often inconsistent.[2]Associated with hyperhomocysteinemia, cardiovascular disease risk, neural tube defects, and altered response to methotrexate.[3][4]

The Folate Pathway: A Visual Representation

The following diagram illustrates the central roles of DHFR and MTHFR in the folate metabolic cycle.

Folate_Pathway Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF CH2THF->THF MTHF 5-Methyl-THF CH2THF->MTHF MTHFR DNA_Synthesis DNA Synthesis (dTMP) CH2THF->DNA_Synthesis TS MTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-adenosylmethionine (SAM) Methionine->SAM DHFR DHFR MTHFR MTHFR TS Thymidylate Synthase MS Methionine Synthase

Folate metabolism highlighting DHFR and MTHFR.

Quantitative Impact on Biomarkers

The following tables summarize the quantitative effects of the DHFR 19-bp deletion and MTHFR polymorphisms on key folate pathway biomarkers.

Table 1: Impact of DHFR 19-bp Deletion on Folate and Homocysteine Levels

GenotypeEffect on Red Blood Cell (RBC) FolateEffect on Plasma Homocysteine (tHcy)Effect on Unmetabolized Folic Acid (UMFA)
del/delAssociated with lower RBC folate, particularly with low folic acid intake.[5]Conflicting results; some studies report lower tHcy, while others find no significant association.[1][2]Associated with increased plasma UMFA, especially with high folic acid intake.[5][6]
ins/delIntermediate or no significant effect compared to wild-type.Intermediate or no significant effect compared to wild-type.Intermediate or no significant effect compared to wild-type.
ins/ins (Wild-type)Higher RBC folate compared to del/del with low folic acid intake.[5]Baseline for comparison.Baseline for comparison.

Table 2: Impact of MTHFR Polymorphisms on Enzyme Activity and Homocysteine Levels

GenotypeMTHFR Enzyme ActivityEffect on Plasma Homocysteine (tHcy)
C677T
CC (Wild-type)100%Baseline
CT (Heterozygous)~65% of wild-type activity.[7]Mildly elevated
TT (Homozygous)~30% of wild-type activity.[7]Significantly elevated, particularly with low folate status.[8]
A1298C
AA (Wild-type)100%Baseline
AC (Heterozygous)Moderately reduced activity.Not consistently associated with elevated tHcy.[8]
CC (Homozygous)Reduced activity, but to a lesser extent than C677T TT.Not consistently associated with elevated tHcy.[8]
Compound Heterozygous
C677T/A1298CDecreased enzyme activity, comparable to C677T TT.[8]Associated with elevated tHcy.[8]

Experimental Protocols

Detailed and reproducible methodologies are paramount in genetic association studies. Below are representative protocols for genotyping the DHFR 19-bp deletion and MTHFR polymorphisms.

Genotyping of DHFR 19-bp Deletion

A common method for genotyping the DHFR 19-bp deletion is through real-time PCR with allele-specific TaqMan probes.[9]

Workflow Diagram

DHFR_Genotyping_Workflow cluster_0 Sample Preparation cluster_1 Real-Time PCR cluster_2 Data Analysis DNA_Extraction Genomic DNA Extraction (e.g., QIAamp DNA Blood Mini Kit) PCR_Setup Prepare PCR Reaction Mix: - Genomic DNA - Primers (Forward & Reverse) - TaqMan Probes (Insertion & Deletion) - PCR Master Mix DNA_Extraction->PCR_Setup PCR_Amplification Perform Real-Time PCR Amplification (e.g., Applied Biosystems 7300) PCR_Setup->PCR_Amplification Allelic_Discrimination Allelic Discrimination Plot Analysis PCR_Amplification->Allelic_Discrimination Genotype_Calling Genotype Calling (ins/ins, ins/del, del/del) Allelic_Discrimination->Genotype_Calling

DHFR 19-bp deletion genotyping workflow.

Materials:

  • Genomic DNA isolated from whole blood or other appropriate tissue.

  • Real-Time PCR instrument (e.g., Applied Biosystems 7300).

  • Primers and TaqMan probes:

    • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[9]

    • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[9]

    • Insertion Allele Probe (FAM): 5'-ACC TGG GCG GGA CGC G-TAMRA-3'[5]

    • Deletion Allele Probe (VIC): 5'-TGG CCG ACT CCC GGC G-TAMRA-3'[5]

  • TaqMan Universal PCR Master Mix.

Procedure:

  • Reaction Setup: Prepare the PCR reaction mixture containing genomic DNA (e.g., 3 ng), 950 nmol/L of each primer, 250 nmol/L of each probe, and TaqMan Universal PCR Master Mix in a total volume of 20 µL.[5]

  • Thermal Cycling: Perform the real-time PCR with appropriate cycling conditions, typically including an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.

  • Genotype Determination: Analyze the resulting fluorescence data using the allelic discrimination plot feature of the real-time PCR software to determine the genotype of each sample (ins/ins, ins/del, or del/del).

Genotyping of MTHFR C677T and A1298C Polymorphisms

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a widely used and cost-effective method for genotyping MTHFR C677T and A1298C variants.[10]

Workflow Diagram

MTHFR_Genotyping_Workflow cluster_0 Sample Preparation cluster_1 PCR Amplification cluster_2 Restriction Digestion cluster_3 Analysis DNA_Extraction Genomic DNA Extraction PCR_Amplification PCR Amplification of Target MTHFR Region DNA_Extraction->PCR_Amplification Restriction_Digest Digestion of PCR Product with Specific Restriction Enzyme (HinfI for C677T, MboII for A1298C) PCR_Amplification->Restriction_Digest Gel_Electrophoresis Agarose Gel Electrophoresis Restriction_Digest->Gel_Electrophoresis Genotype_Determination Genotype Determination Based on Fragment Sizes Gel_Electrophoresis->Genotype_Determination

MTHFR PCR-RFLP genotyping workflow.

MTHFR C677T Protocol:

  • Primers:

    • Forward: 5′-TGA AGG AGA AGG TGT CTG CGG GA-3′[10]

    • Reverse: 5′-AGG ACG GTG CGG TGA GAG TG-3′[10]

  • PCR Conditions: Initial denaturation at 94°C for 5 minutes; 35 cycles of 94°C for 30 seconds, 61°C for 30 seconds, and 72°C for 30 seconds; final extension at 72°C for 5 minutes.[10] This amplifies a 198 bp product.

  • Restriction Enzyme: HinfI.[10]

  • Fragment Analysis:

    • CC (Wild-type): One band at 198 bp.[10]

    • CT (Heterozygous): Three bands at 198 bp, 175 bp, and 23 bp.[10]

    • TT (Homozygous): Two bands at 175 bp and 23 bp.[10]

MTHFR A1298C Protocol:

  • Primers:

    • Forward: 5′‐CTT TGG GGA GGT GAA GGA CTA CTA C‐3′[10]

    • Reverse: 5′‐CAC TTT GTG AGC ATT CCG GTT TG‐3′[10]

  • PCR Conditions: Similar to C677T protocol.

  • Restriction Enzyme: MboII.[10]

  • Fragment Analysis:

    • AA (Wild-type): Four fragments (176, 30, 28, and 22 bp).[10]

    • AC (Heterozygous): Five fragments (204, 176, 30, 28, and 22 bp).[10]

    • CC (Homozygous): Three fragments (204, 30, and 22 bp).[10]

Conclusion

The DHFR 19-bp deletion and MTHFR polymorphisms represent distinct genetic variations within the folate pathway, each with unique, albeit in the case of DHFR, sometimes debated, functional consequences. MTHFR polymorphisms, particularly C677T, have a well-documented impact on enzyme function and are clearly associated with increased homocysteine levels. The clinical significance of the DHFR 19-bp deletion is less clear, with conflicting reports on its functionality. For researchers and clinicians, a comprehensive understanding of these differences is crucial for interpreting genetic data, designing studies, and ultimately, for developing personalized nutritional and therapeutic interventions. This guide provides a foundational comparison to aid in these endeavors.

References

A Comparative Guide to DHFR Genotyping Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and efficient genotyping of Dihydrofolate Reductase (DHFR) is crucial for applications ranging from monitoring drug resistance in pathogens to pharmacogenetic studies. This guide provides a comparative analysis of common DHFR genotyping methods, including Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP), Sanger Sequencing, and Real-Time PCR-based assays. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Performance Comparison of DHFR Genotyping Methods

The choice of a genotyping method often depends on a balance between throughput, cost, sensitivity, and specificity. The following table summarizes the key performance indicators of the most widely used techniques for DHFR genotyping.

FeaturePCR-RFLPSanger SequencingReal-Time PCR (TaqMan)Real-Time PCR (High-Resolution Melt)
Principle Restriction enzyme digestion of PCR productsDideoxy chain termination sequencingAllele-specific probe hydrolysisMelt curve analysis of PCR products
Primary Application Known SNP detectionGold standard for mutation discovery and validationHigh-throughput known SNP genotypingHigh-throughput known SNP screening and discovery
Sensitivity ModerateHigh (gold standard)[1]HighHigh[2]
Specificity Can be affected by nearby SNPs in the restriction site[3]High[1]High, but probe design is critical[4]High, can distinguish heterozygotes
Concordance with Sequencing Generally high, but discrepancies can occur[3]N/A97.3% (codon 51), 25.6% (codon 59), 25% (codon 108), 94.7% (codon 164) in one study[4]84-100% depending on the SNP[4]
Throughput Low to MediumLowHigh[5]High[4]
Cost per Sample Low[6]High[6]MediumLow to Medium
Turnaround Time ~1-2 days[7]~2 days[2]< 4 hours[4]< 4 hours[4]
Advantages Inexpensive, does not require specialized equipment[6]"Gold standard" for accuracy, discovers novel mutations[6]High throughput, quantitative, closed-tube system[4]High throughput, cost-effective, closed-tube system[4]
Disadvantages Only for known restriction sites, laborious, prone to incomplete digestion[8]Low throughput, high cost, requires post-PCR processing[6]Higher initial setup cost, inflexible for new mutationsRequires specialized real-time PCR machine and software

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the discussed DHFR genotyping methods.

PCR_RFLP_Workflow cluster_0 PCR Amplification cluster_1 RFLP Analysis DNA_Extraction DNA Extraction PCR PCR Amplification of DHFR gene DNA_Extraction->PCR Template DNA Restriction_Digest Restriction Enzyme Digestion PCR->Restriction_Digest PCR Product Gel_Electrophoresis Agarose (B213101) Gel Electrophoresis Restriction_Digest->Gel_Electrophoresis Digested Fragments Analysis Genotype Determination Gel_Electrophoresis->Analysis Fragment Pattern

PCR-RFLP Experimental Workflow

Sanger_Sequencing_Workflow cluster_0 Template Preparation cluster_1 Sequencing & Analysis DNA_Extraction DNA Extraction PCR PCR Amplification of DHFR gene DNA_Extraction->PCR Template DNA PCR_Cleanup PCR Product Cleanup PCR->PCR_Cleanup PCR Product Cycle_Sequencing Cycle Sequencing PCR_Cleanup->Cycle_Sequencing Purified PCR Product Sequencing_Cleanup Sequencing Reaction Cleanup Cycle_Sequencing->Sequencing_Cleanup Labeled Fragments Capillary_Electrophoresis Capillary Electrophoresis Sequencing_Cleanup->Capillary_Electrophoresis Purified Fragments Data_Analysis Sequence Analysis & Genotyping Capillary_Electrophoresis->Data_Analysis Raw Sequence Data

Sanger Sequencing Experimental Workflow

Real_Time_PCR_Workflow cluster_0 Assay Setup cluster_1 Real-Time PCR & Analysis DNA_Extraction DNA Extraction Reaction_Setup Real-Time PCR Reaction Setup DNA_Extraction->Reaction_Setup Template DNA Real_Time_PCR Real-Time PCR Amplification Reaction_Setup->Real_Time_PCR Reaction Mix Data_Analysis Genotyping from Amplification/Melt Curve Real_Time_PCR->Data_Analysis Fluorescence Data

Real-Time PCR Genotyping Workflow

Detailed Experimental Protocols

PCR-RFLP for DHFR Genotyping

This protocol is a general guideline and may require optimization for specific SNPs and restriction enzymes.

a. PCR Amplification:

  • Reaction Mixture (25 µL):

    • 5 µL of 5x PCR Buffer

    • 0.5 µL of 10 mM dNTPs

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 0.25 µL of Taq DNA Polymerase (5 U/µL)

    • 1 µL of Genomic DNA (10-50 ng)

    • 16.25 µL of Nuclease-free water

  • Thermocycler Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

b. Restriction Digestion:

  • Digestion Mixture (20 µL):

    • 10 µL of PCR Product

    • 2 µL of 10x Restriction Enzyme Buffer

    • 1 µL of Restriction Enzyme (10 U/µL)

    • 7 µL of Nuclease-free water

  • Incubation: Incubate at the optimal temperature for the specific restriction enzyme (usually 37°C) for 1-4 hours.

c. Agarose Gel Electrophoresis:

  • Prepare a 2-3% agarose gel containing a fluorescent DNA stain.

  • Load the digested PCR products and a DNA ladder.

  • Run the gel at 100V for 45-60 minutes.

  • Visualize the DNA fragments under UV light and determine the genotype based on the banding pattern.

Sanger Sequencing of DHFR Gene

This protocol outlines the steps for sequencing a PCR-amplified DHFR gene fragment.

a. PCR Amplification and Cleanup:

  • Perform PCR as described in the PCR-RFLP protocol to amplify the DHFR region of interest.

  • Verify the PCR product by running a small amount on an agarose gel.

  • Purify the remaining PCR product using a commercial PCR cleanup kit or enzymatic method to remove primers and dNTPs.[1]

b. Cycle Sequencing:

  • Reaction Mixture (10 µL):

    • 1-3 µL of Purified PCR Product (10-40 ng)

    • 1 µL of 5 µM Sequencing Primer (Forward or Reverse)

    • 2 µL of Sequencing Reaction Mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)

    • Nuclease-free water to 10 µL

  • Thermocycler Conditions:

    • Initial Denaturation: 96°C for 1 minute

    • 25-30 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

c. Sequencing Reaction Cleanup and Analysis:

  • Purify the cycle sequencing product to remove unincorporated ddNTPs using methods like ethanol/EDTA precipitation or column-based kits.

  • Resuspend the purified product in a formamide-based buffer.

  • Denature the sample at 95°C for 5 minutes and immediately place on ice.

  • Load the sample onto a capillary electrophoresis-based genetic analyzer.

  • Analyze the resulting chromatogram using sequencing analysis software to determine the DNA sequence and identify any mutations.

Real-Time PCR for DHFR Genotyping (Asymmetric PCR with High-Resolution Melt)

This protocol is adapted for high-throughput SNP genotyping using HRM analysis.[2]

a. Reaction Setup (20 µL):

  • Master Mix:

    • 10 µL of 2x HRM Master Mix (containing a saturating DNA binding dye)

    • 0.5 µL of 10 µM Forward Primer

    • 0.5 µL of 10 µM Reverse Primer

    • Nuclease-free water to a final volume that accommodates the DNA template.

  • Add 2 µL of genomic DNA (5-20 ng) to each well containing the master mix.

b. Real-Time PCR and HRM Conditions:

  • Thermocycler Program:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 40-45 Cycles:

      • Denaturation: 95°C for 10-30 seconds

      • Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of this step)

    • High-Resolution Melt:

      • Denature: 95°C for 1 minute

      • Anneal: 40°C for 1 minute

      • Melt: Increase temperature from 65°C to 95°C with a ramp rate of 0.1-0.3°C/second, acquiring fluorescence data continuously.

c. Data Analysis:

  • Use the real-time PCR instrument's software to analyze the melt curves.

  • Group samples into genotypes based on the shape and melting temperature (Tm) of their melt curves. Homozygous samples will have a single, sharp melting peak, while heterozygous samples will show a broader peak or a shoulder due to the presence of heteroduplexes.[9]

References

Unraveling the Link: A Comparative Guide to the DHFR 19-bp Deletion and Disease Risk

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the contentious association between a common polymorphism in the Dihydrofolate Reductase gene and susceptibility to various diseases.

The 19-base pair (bp) deletion polymorphism in intron-1 of the Dihydrofolate Reductase (DHFR) gene has been a subject of extensive research, with numerous studies investigating its role as a potential risk factor for a range of diseases. DHFR is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and amino acids.[1][2] The 19-bp deletion has been hypothesized to alter DHFR expression and function, thereby influencing folate metabolism and modulating disease susceptibility. However, the findings across various studies have been inconsistent, painting a complex and often contradictory picture of this genetic variant's impact.

This guide provides a comprehensive comparison of the existing evidence, presenting quantitative data from key studies, detailing experimental methodologies for its detection, and visualizing the underlying biological and experimental frameworks.

Quantitative Data Summary: A Mixed Bag of Associations

The association of the DHFR 19-bp deletion with disease risk has been investigated in various contexts, including neural tube defects (NTDs), cancer, and male infertility. The following tables summarize the quantitative findings from several key studies, highlighting the conflicting nature of the evidence.

Table 1: Association of DHFR 19-bp Deletion with Neural Tube Defects (NTDs)

Study PopulationComparisonOdds Ratio (OR)95% Confidence Interval (CI)p-valueConclusion
Turkish[3][4]Mothers of NTD babies vs. Controls (DD vs. WW+WD)2.41.04 - 5.6-Increased risk in mothers.
Turkish[3][4]Meningomyelocele patients vs. Control newborns (DD vs. WW+WD)2.40.95 - 6.08-Trend towards increased risk in patients.
Indian[5]Anencephaly fetuses vs. Controls (DD vs. WW)3.26-0.020Increased risk for anencephaly.
Indian[5]Mothers of anencephaly fetuses vs. Controls (DD vs. WW)2.66-0.028Increased maternal risk for having an anencephalic fetus.
Irish[6]Mothers of NTD babies vs. Controls---Protective effect suggested.

DD: Homozygous deletion; WD: Heterozygous; WW: Wild-type (insertion)

Table 2: Association of DHFR 19-bp Deletion with Cancer Risk

Cancer TypeStudy PopulationComparisonOdds Ratio (OR)95% Confidence Interval (CI)p-valueConclusion
Breast Cancer[1]Multivitamin users+/- vs. +/+1.260.96 - 1.660.02 (trend)Increased risk in multivitamin users with the deletion allele.
Breast Cancer[1]Multivitamin users-/- vs. +/+1.521.08 - 2.130.02 (trend)Increased risk in multivitamin users with the deletion allele.
Adult Acute Lymphoblastic Leukemia[2]-del allele---Protective role reported.

+/-: Heterozygous; +/+: Wild-type; -/-: Homozygous deletion

Table 3: Association of DHFR 19-bp Deletion with Other Conditions

ConditionStudy PopulationComparisonOdds Ratio (OR) / Effect95% Confidence Interval (CI)p-valueConclusion
Unexplained Male Infertility[7]Algerian---Not SignificantNo significant association.
Down Syndrome (Maternal Risk)[8]Brazilian---0.69Not a maternal risk factor.
Preterm Delivery[9]-Women with deletion allele vs. without3.0 (AOR)1.0 - 8.8< 0.05Increased risk.
Nonsyndromic Cleft Lip with or without Cleft Palate[10]IranianD/D vs. W/W0.330.32 - 0.880.027Protective role.

AOR: Adjusted Odds Ratio

The Functional Impact: A Tale of Contradictory Findings

The functional consequence of the 19-bp deletion remains a point of contention. The deletion is located in the first intron, a region that can contain regulatory elements. Some studies suggest that the deletion allele leads to increased DHFR mRNA expression. For instance, one study reported that individuals with the homozygous deletion genotype (-/-) had 4.8-fold higher DHFR mRNA levels compared to those with the wild-type genotype (+/+)[1]. This increased expression is hypothesized to be a compensatory mechanism or a result of altered transcriptional regulation.

Conversely, other research has indicated that the deletion impairs the assimilation of folic acid. A study on the Framingham Offspring cohort found that individuals with the del/del genotype had a higher prevalence of unmetabolized folic acid in their plasma, particularly with high folic acid intake, and lower red blood cell folate at low folic acid intakes[11][12]. This suggests a reduced efficiency in converting synthetic folic acid to its bioactive form. These conflicting findings highlight the need for further functional studies to elucidate the precise molecular mechanism by which this polymorphism influences folate metabolism.

Experimental Protocols: Detecting the DHFR 19-bp Deletion

Accurate and reliable genotyping is fundamental to association studies. The most common method for determining the DHFR 19-bp deletion genotype is Polymerase Chain Reaction (PCR) followed by gel electrophoresis or real-time PCR with fluorescent probes.

Allele-Specific PCR with Gel Electrophoresis

This method utilizes primers that specifically amplify either the insertion (wild-type) or the deletion allele.

Methodology:

  • DNA Extraction: Genomic DNA is isolated from whole blood samples using standard commercial kits.

  • PCR Amplification: Two separate PCR reactions are typically performed for each sample, one with primers specific for the insertion allele and another with primers for the deletion allele. A common forward primer can be used with two different reverse primers, each specific to one allele.

  • Gel Electrophoresis: The PCR products are then separated by size on a polyacrylamide or agarose (B213101) gel.[4][8] The presence of a band in the insertion-specific reaction indicates the wild-type allele, while a band in the deletion-specific reaction indicates the deletion allele. Heterozygotes will show a band in both reactions.

Real-Time PCR with TaqMan Probes

This high-throughput method uses fluorescently labeled probes to differentiate between the alleles during the PCR process.

Methodology:

  • DNA Extraction: Genomic DNA is extracted as described above.

  • Primer and Probe Design: A forward and a reverse primer are designed to amplify the region containing the 19-bp deletion. Two TaqMan probes, each with a different fluorescent reporter dye (e.g., FAM and VIC), are designed to specifically bind to either the insertion or the deletion sequence.[11][13]

  • Real-Time PCR: The PCR is performed in a real-time thermal cycler. The instrument measures the fluorescence emitted by the reporter dyes in each cycle.

  • Genotype Calling: The software analyzes the fluorescence data to determine the genotype of each sample based on which reporter dye signal is detected.

Visualizing the Frameworks

To better understand the context of the DHFR 19-bp deletion, the following diagrams illustrate the folate metabolism pathway and a typical experimental workflow for genotyping.

Folate_Metabolism_Pathway cluster_DHFR DHFR's Catalytic Role Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF Reduction THF Tetrahydrofolate (THF) DHF:e->THF:w Reduction Methylene_THF 5,10-Methylene-THF THF->Methylene_THF from Serine Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Thymidylate_Synthase Thymidylate Synthase Thymidylate_Synthase->dUMP Thymidylate_Synthase->Methylene_THF Serine Serine Glycine Glycine Methylene_THF->DHF Thymidylate Synthase Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine->Amino_Acid_Metabolism MTHFR MTHFR MTHFR->Methylene_THF Methyl_THF->THF Methionine Synthase

Caption: Folate metabolism pathway highlighting the central role of DHFR.

Genotyping_Workflow Start Blood Sample Collection DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR_Setup PCR Reaction Setup (Primers, Probes, DNA) DNA_Extraction->PCR_Setup Real_Time_PCR Real-Time PCR Amplification & Fluorescence Detection PCR_Setup->Real_Time_PCR Data_Analysis Genotype Calling (Allelic Discrimination Plot) Real_Time_PCR->Data_Analysis Result Genotype Result (WW, WD, or DD) Data_Analysis->Result

Caption: Experimental workflow for DHFR 19-bp deletion genotyping via real-time PCR.

Conclusion: A Complex Interplay Requiring Further Investigation

The association between the DHFR 19-bp deletion and disease risk is far from definitive. The conflicting results across numerous studies suggest a complex interplay of genetic background, environmental factors, and specific disease etiologies. While some studies point towards a significant association, particularly in the context of neural tube defects and breast cancer with high folate intake, others find no correlation or even a protective effect.

For researchers and drug development professionals, these findings underscore the importance of considering this polymorphism in studies involving folate metabolism and in the development of therapies that target this pathway. The contradictory data also highlight the critical need for larger, well-designed studies across diverse populations to clarify the true impact of the DHFR 19-bp deletion. Future research should also focus on elucidating the precise molecular mechanisms by which this intronic deletion influences DHFR expression and function, which will be crucial for understanding its role in health and disease.

References

A Comparative Guide to Heterozygous vs. Homozygous Deletion: Unpacking the Effects on Cellular Signaling and Phenotype

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complete or partial loss of a gene can have profound consequences on cellular function and organismal health. This guide provides a comprehensive comparison of heterozygous and homozygous deletions, focusing on their differential effects on gene expression, cellular signaling, and phenotypic outcomes. We will use the tumor suppressor gene PTEN as a central example to illustrate these concepts with supporting experimental data.

Fundamental Differences: One Allele vs. Two

A heterozygous deletion refers to the loss of one of the two parental alleles of a gene. In this scenario, the cell or organism retains one functional copy of the gene. In contrast, a homozygous deletion involves the loss of both parental alleles, resulting in the complete absence of the gene and its corresponding protein product.[1]

This fundamental difference in gene dosage often leads to a spectrum of phenotypic severities. While homozygous deletions can lead to embryonic lethality or severe disease phenotypes, heterozygous deletions can also have significant, albeit sometimes more subtle, consequences.[2][3] The phenotypic outcome of a heterozygous deletion is often dependent on whether the remaining single allele can produce a sufficient amount of the gene product to maintain normal function, a concept known as haplosufficiency.

Quantitative Comparison of Effects: The Case of PTEN

The PTEN (Phosphatase and Tensin Homolog) gene is a critical tumor suppressor that is frequently deleted in a variety of human cancers, including glioblastoma and prostate cancer.[4][5] The loss of PTEN function leads to the overactivation of the PI3K/Akt signaling pathway, promoting cell growth, proliferation, and survival.[6][7][8]

The following table summarizes the quantitative effects of heterozygous versus homozygous deletion of PTEN based on experimental data from various studies.

FeatureWild-Type (PTEN+/+)Heterozygous Deletion (PTEN+/-)Homozygous Deletion (PTEN-/-)Reference
PTEN Protein Level 100%~50% (Intermediate)0% (Complete absence)[1]
Akt Phosphorylation (p-Akt/Total Akt Ratio) BaselineModerately IncreasedSharply Increased[9]
Cell Proliferation NormalIncreasedSignificantly Increased[9][10]
Tumorigenicity LowIncreased susceptibility and accelerated tumor progressionHigh tumorigenicity[3]
Cell Number (in vitro) 100%Not explicitly quantified in a direct comparisonReduced by 60-70% upon re-expression of PTEN in null cells[10]

Delving into the Molecular Mechanism: The PI3K/Akt Signaling Pathway

PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of phosphoinositide 3-kinase (PI3K). When PTEN is lost, PIP3 accumulates, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth.

PTEN_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | pAkt p-Akt (Active) Akt->pAkt P Downstream Downstream Targets pAkt->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Growth Growth Downstream->Growth GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1. The PTEN-PI3K/Akt Signaling Pathway.

In a heterozygous PTEN deletion , the reduced level of PTEN protein leads to a partial accumulation of PIP3 and a moderate increase in Akt activation. With a homozygous PTEN deletion , the complete absence of PTEN results in a significant accumulation of PIP3 and constitutive, high-level activation of Akt, driving aggressive tumor growth.

Experimental Protocols: Generating and Analyzing Gene Deletions

The generation of cell lines with specific gene deletions is crucial for studying their functional consequences. The CRISPR-Cas9 system has become a powerful and widely used tool for this purpose.

Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout

The following diagram illustrates the typical workflow for generating a gene knockout using CRISPR-Cas9.

CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery cluster_selection 3. Selection & Expansion cluster_validation 4. Validation gRNA_design gRNA Design (e.g., CRISPOR) Vector_construct Cloning gRNA into Cas9 Vector gRNA_design->Vector_construct Transfection Transfection of Cells (e.g., U87MG) Vector_construct->Transfection Selection Antibiotic Selection or FACS Sorting Transfection->Selection Clonal_expansion Single Cell Cloning & Expansion Selection->Clonal_expansion Genomic_validation Genomic DNA Sequencing (Sanger or NGS) Clonal_expansion->Genomic_validation Protein_validation Western Blot for Protein Expression Clonal_expansion->Protein_validation

Figure 2. CRISPR-Cas9 Gene Knockout Workflow.
Detailed Methodology for CRISPR-Cas9 Mediated PTEN Knockout in U87MG Cells

The U87MG glioblastoma cell line is known to have a homozygous deletion of PTEN, making it a PTEN-null model.[6][10][11] To study the effects of PTEN re-expression, one can introduce a wild-type PTEN gene. Conversely, to create a heterozygous or homozygous knockout in a PTEN wild-type cell line, the following protocol can be adapted.

I. gRNA Design and Vector Construction:

  • gRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the PTEN gene using online tools like CRISPOR.[12] Select sgRNAs with high on-target scores and low off-target predictions.

  • Vector Selection: Utilize an "all-in-one" lentiviral vector expressing both Cas9 nuclease and the sgRNA, such as lentiCRISPRv2.[12]

  • Cloning: Synthesize oligonucleotides corresponding to the designed sgRNA sequences and clone them into the lentiCRISPRv2 vector using Golden Gate assembly.[12]

II. Lentivirus Production and Transduction:

  • Lentivirus Packaging: Co-transfect the constructed lentiCRISPRv2 plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells to produce lentiviral particles.

  • Transduction: Infect the target cells (e.g., a PTEN wild-type glioblastoma cell line) with the collected lentivirus.

III. Selection and Clonal Isolation:

  • Selection: Select for transduced cells using an appropriate antibiotic resistance marker present on the vector (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expansion: Expand the single-cell clones into stable cell lines.

IV. Validation of Knockout:

  • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region of the PTEN gene by PCR and sequence the amplicons using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon.

  • Western Blot Analysis: Prepare whole-cell lysates from the validated clones and perform Western blotting using an anti-PTEN antibody to confirm the absence or reduction of PTEN protein expression.[13] Analyze the phosphorylation status of Akt (p-Akt) to assess the functional consequence of PTEN deletion.[13][14]

Cell Proliferation Assay

To quantify the impact of PTEN deletion on cell growth, a proliferation assay can be performed.

  • Cell Seeding: Seed an equal number of wild-type, heterozygous knockout, and homozygous knockout cells into multiple wells of a 96-well plate.

  • Incubation: Incubate the cells under standard culture conditions.

  • Quantification: At various time points (e.g., 0, 24, 48, 72 hours), quantify the number of viable cells using a method such as the MTT assay or by direct cell counting using an automated cell counter.

  • Data Analysis: Plot the cell number against time to generate growth curves for each cell line and compare their proliferation rates.

Conclusion and Implications for Drug Development

The distinction between heterozygous and homozygous deletions is critical for understanding disease mechanisms and for the development of targeted therapies. As demonstrated with PTEN, the gene dosage has a direct and quantifiable impact on the activation of oncogenic signaling pathways and cellular phenotype.

For drug development professionals, this understanding has several key implications:

  • Patient Stratification: The status of a tumor suppressor gene (wild-type, heterozygous loss, or homozygous loss) can be a valuable biomarker for stratifying patients in clinical trials.

  • Targeted Therapy: Tumors with a complete loss of a tumor suppressor may be more sensitive to inhibitors of the downstream pathway that becomes constitutively active. For instance, PTEN-null tumors may show increased sensitivity to PI3K or Akt inhibitors.

  • Synthetic Lethality: Identifying synthetic lethal interactions with heterozygous or homozygous deletions can open up new therapeutic avenues.

By employing precise gene-editing technologies and quantitative analytical methods, researchers can continue to unravel the complex consequences of gene deletions, paving the way for more effective and personalized cancer treatments.

References

Cross-Validation of DHFR 19-bp Deletion: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the dihydrofolate reductase (DHFR) 19-base pair deletion polymorphism across diverse human cohorts reveals both consistent and conflicting associations with various health outcomes. This guide provides a comparative overview of key findings and experimental methodologies to aid researchers and drug development professionals in interpreting and designing future studies.

The DHFR gene encodes a crucial enzyme for folate metabolism, which is essential for DNA synthesis and methylation.[1] A 19-bp insertion/deletion polymorphism within the first intron of the DHFR gene has been extensively studied as a potential modulator of disease risk and treatment response.[1] However, the functional consequences of this polymorphism remain a subject of debate, with different studies reporting conflicting results. This guide synthesizes findings from multiple cohorts to provide a clearer picture of the current state of research.

Comparative Analysis of Genotype Frequencies and Associations

The prevalence of the DHFR 19-bp deletion varies significantly across different populations. The homozygous deletion (del/del) genotype has been reported at frequencies ranging from 10.5% to 48% in various ethnic groups.[2] This variability underscores the importance of considering population-specific differences in genetic association studies.

Below is a summary of key findings from cross-validation studies in different disease contexts:

Health OutcomeCohort(s)Key FindingsReference
Cognitive Function Boston Puerto Rican Health Study, Nutrition, Aging, and Memory in Elders studyCarriers of the del/del genotype with high folate status had significantly worse memory scores.[2][3][4]Philip et al. (2015)[2][3][4]
Pooled data from two randomized B-vitamin trials in subjects with Mild Cognitive Impairment (MCI)Beneficial effects of B-vitamin therapy on cognitive function were only observed in individuals with the ins/ins genotype.[5]Harrison et al. (2022)[5]
Neural Tube Defects (NTDs) Various case-control studiesInconsistent findings: some studies suggest the del/del genotype in mothers increases the risk of spina bifida[1][6], while others report a protective effect[1][7] or no association.[1][6]Multiple sources[1][6][7]
Cancer Risk Long Island Breast Cancer Study ProjectThe 19-bp deletion was not associated with overall breast cancer risk, but an interaction with multivitamin use was observed, suggesting an increased risk for del/del carriers who use multivitamins.[8]Xu et al. (2007)[8]
Iranian population (Nonsyndromic Cleft Lip with or without Cleft Palate)The homozygous D/D (del/del) genotype was associated with a reduced risk of nonsyndromic cleft lip with or without cleft palate.[7]Salimi et al. (2019)[7]
Pregnancy Outcomes Pregnant women in Camden, NJWomen with a deletion allele had a significantly greater risk of preterm delivery.[9]Johnson et al. (2005)[9]
Folate Metabolism Framingham Offspring StudyThe del/del genotype is associated with increased unmetabolized folic acid in plasma and decreased red blood cell folate, particularly with high folic acid intake.[6]Kalmbach et al. (2008)[6]

Experimental Protocols

The primary method for determining the DHFR 19-bp deletion genotype is Polymerase Chain Reaction (PCR) followed by gel electrophoresis or real-time PCR with fluorescent probes.

Genotyping by Allele-Specific PCR

This method was utilized in the Long Island Breast Cancer Study Project.[8]

  • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes.

  • PCR Amplification: Allele-specific PCR is performed to amplify the region containing the 19-bp insertion/deletion.

  • Primer Design: Specific primers are designed to differentiate between the insertion and deletion alleles.

  • Genotype Determination: The presence and size of the PCR products are analyzed to determine the genotype (+/+, +/-, or -/-).

Genotyping by Real-Time PCR with TaqMan Probes

This high-throughput method was employed in the Framingham Offspring Study.[6]

  • DNA Extraction: Genomic DNA is isolated from subject samples.

  • Primer and Probe Design:

    • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[6]

    • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[6]

    • Insertion Allele Probe (FAM dye): ACC TGG GCG GGA CGC G[6]

    • Deletion Allele Probe (VIC dye): TGG CCG ACT CCC GGC G[6]

  • Real-Time PCR Reaction: The PCR reaction contains template DNA, primers, fluorescently labeled probes (FAM and VIC), and TaqMan Universal PCR Master Mix.[6]

  • Thermal Cycling: The samples undergo denaturation, followed by multiple cycles of annealing and extension.[6]

  • Genotype Calling: The genotype is determined by measuring the fluorescence of the FAM and VIC dyes.

Visualizing the Research Workflow

The following diagrams illustrate the key processes in cross-validating genetic association findings.

cluster_cohort Cohort Identification cluster_data Data Collection cluster_lab Laboratory Analysis cluster_analysis Statistical Analysis cluster_validation Cross-Validation C1 Cohort 1 (e.g., Boston Puerto Rican Health Study) DNA DNA Sampling C1->DNA Phenotype Phenotypic Data (e.g., Cognitive Scores, Disease Status) C1->Phenotype C2 Cohort 2 (e.g., Nutrition, Aging, and Memory in Elders study) C2->DNA C2->Phenotype Genotyping DHFR 19-bp Genotyping (e.g., PCR, TaqMan) DNA->Genotyping Assoc Association Analysis (Genotype vs. Phenotype) Phenotype->Assoc Genotyping->Assoc Meta Meta-analysis / Pooled Analysis Assoc->Meta Compare Comparison of Findings (Consistency/Discrepancy) Meta->Compare

Figure 1. Workflow for a cross-sectional pooled analysis of genetic association.

cluster_folate Folate Metabolism Pathway cluster_synthesis Cellular Processes FolicAcid Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF reduction THF Tetrahydrofolate (THF) DHF->THF reduction DNA_Synth DNA Synthesis THF->DNA_Synth Methylation Methylation Cycles THF->Methylation DHFR_Gene DHFR Gene (with 19-bp deletion polymorphism) DHFR_Enzyme DHFR Enzyme DHFR_Gene->DHFR_Enzyme encodes DHFR_Enzyme->DHF catalyzes

Figure 2. Simplified signaling pathway of DHFR in folate metabolism.

References

Predicting Methotrexate Toxicity: A Comparative Guide to DHFR Polymorphisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone therapy for a range of malignancies and autoimmune diseases, exhibits significant inter-individual variability in its therapeutic window and toxicity profile. Genetic variations within the Dihydrofolate Reductase (DHFR) gene, the primary target of MTX, have emerged as key determinants of this variability. This guide provides a comparative analysis of the predictive value of prominent DHFR polymorphisms for MTX-induced toxicity, supported by experimental data and detailed methodologies, to aid in the development of personalized medicine strategies.

Predictive Value of DHFR Polymorphisms for Methotrexate Toxicity: A Quantitative Comparison

The association between DHFR polymorphisms and the risk of developing MTX-related toxicities varies across different patient populations and the specific adverse event being assessed. The following table summarizes the quantitative data from key studies investigating these associations.

DHFR PolymorphismPatient PopulationToxicity AssessedGenotype/Allele of InterestOdds Ratio (OR) [95% Confidence Interval (CI)]p-valueReference(s)
19 bp deletion (rs70991108) Adult Acute Lymphoblastic Leukemia (ALL)Hepatotoxicitydel/del vs. ins/ins + ins/del4.57 [1.01 - 20.77]<0.05[1]
-317G>A (rs408626) Rheumatoid Arthritis (RA)Poor response to MTXAA vs. GG+GA3.12 [1.22 - 7.69]0.017[2]
-680C>A Pediatric Acute Lymphoblastic Leukemia (ALL)Severe NeutropeniaAA vs. CC+CANot explicitly reported, but carriers of the -680AA genotype displayed more episodes of severe neutropenia.0.04[3]
-680C>A Pediatric Acute Lymphoblastic Leukemia (ALL)Treatment InterruptionsAA vs. CC+CANot explicitly reported, but carriers of the -680AA genotype displayed more treatment interruptions.0.03[3]

Key Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the association between DHFR polymorphisms and MTX toxicity.

Patient Cohort and Toxicity Assessment
  • Patient Selection: Studies typically enroll patients with a confirmed diagnosis of diseases like Acute Lymphoblastic Leukemia (ALL) or Rheumatoid Arthritis (RA) who are scheduled to receive or are currently undergoing MTX therapy.[1][2][3]

  • Toxicity Monitoring: Patients are monitored for a range of MTX-related toxicities. Standard laboratory tests are crucial for this assessment.[2][4][5]

    • Hepatotoxicity: Assessed by measuring serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5]

    • Myelosuppression (Hematological Toxicity): Monitored through complete blood counts (CBC) with differential, paying close attention to neutrophil and platelet counts.[4][5]

    • Nephrotoxicity: Evaluated by monitoring serum creatinine (B1669602) and calculating creatinine clearance.[4][5]

  • Toxicity Grading: The severity of adverse events is often graded using standardized criteria such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a scale from Grade 1 (mild) to Grade 5 (death related to adverse event).[6]

Genotyping of DHFR Polymorphisms

Genomic DNA is typically extracted from peripheral blood samples. The genotyping of specific DHFR polymorphisms is then performed using molecular biology techniques.

a) Genotyping of 19 bp Deletion (rs70991108) via Real-Time PCR

This method utilizes the 5' nuclease assay with TaqMan probes to differentiate between the insertion and deletion alleles.

  • Primer and Probe Sequences:

    • Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[7]

    • Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[7]

    • Insertion Allele Probe (FAM): 5'-ACCTGGGCGGGACGCG-3' (with a TAMRA quencher)[8]

    • Deletion Allele Probe (VIC): 5'-TGGCGGACTCCCGGCG-3' (with a TAMRA quencher)[8]

  • Real-Time PCR Cycling Conditions:

    • Initial denaturation at 95°C for 10 minutes.[7]

    • 50 cycles of:

      • Denaturation at 92°C for 15 seconds.[7]

      • Annealing and extension at 60°C for 1 minute.[7]

  • Data Analysis: The genotype is determined by analyzing the fluorescence signals generated by the allele-specific probes.

b) Genotyping of -317G>A (rs408626) and -680C>A

Genotyping for these single nucleotide polymorphisms (SNPs) is also commonly performed using real-time PCR with sequence-specific probes or through PCR-based restriction fragment length polymorphism (PCR-RFLP) analysis. While specific primer and probe sequences for these assays are not always detailed in every publication, the general principle involves designing primers to amplify the region containing the SNP and using probes or restriction enzymes that can differentiate between the two alleles.

Visualizing the Methodologies

To better understand the experimental and logical flows, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_patient Patient Enrollment & Monitoring cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Interpretation patient_selection Patient Selection (e.g., ALL, RA) informed_consent Informed Consent patient_selection->informed_consent baseline_assessment Baseline Assessment (CBC, LFTs, Renal Function) informed_consent->baseline_assessment mtx_treatment Methotrexate Treatment baseline_assessment->mtx_treatment toxicity_monitoring Toxicity Monitoring (Regular Lab Tests) mtx_treatment->toxicity_monitoring blood_sample Blood Sample Collection mtx_treatment->blood_sample toxicity_grading Toxicity Grading (e.g., CTCAE) toxicity_monitoring->toxicity_grading statistical_analysis Statistical Analysis (e.g., Odds Ratio Calculation) toxicity_grading->statistical_analysis dna_extraction Genomic DNA Extraction blood_sample->dna_extraction genotyping DHFR Genotyping (Real-Time PCR) dna_extraction->genotyping genotyping->statistical_analysis correlation Correlate Genotype with Toxicity statistical_analysis->correlation

Caption: Experimental workflow for assessing the predictive value of DHFR polymorphisms.

methotrexate_pathway cluster_folate_cycle Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_synthesis Purine & Pyrimidine Synthesis (DNA) THF->DNA_synthesis MTX Methotrexate (MTX) DHFR DHFR MTX->DHFR Inhibition Polymorphism DHFR Polymorphism (e.g., 19bp del, -317G>A) Polymorphism->DHFR Alters Activity/ Expression

References

Unraveling the Link: A Comparative Guide to DHFR 19-bp Deletion and Cancer Risk

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the dihydrofolate reductase (DHFR) 19-base pair deletion polymorphism reveals a nuanced association with cancer susceptibility, with the most compelling evidence pointing towards an increased risk for breast cancer, particularly among multivitamin users. While research suggests a potential protective role in acute lymphoblastic leukemia, the link to other cancers remains less defined. This guide provides a detailed comparison of the existing evidence, experimental protocols, and the biological pathways involved.

The DHFR gene encodes a crucial enzyme in folate metabolism, a pathway essential for DNA synthesis and repair. The 19-bp deletion polymorphism within the first intron of this gene has been a subject of interest for its potential to modulate cancer risk by altering DHFR expression and, consequently, folate availability.

Quantitative Analysis of Association Studies

To date, the most robust quantitative data on the association between the DHFR 19-bp deletion and cancer risk comes from studies on breast cancer. A significant interaction between the polymorphism and multivitamin intake has been reported.

Cancer TypePopulation/SubgroupGenotype ComparisonOdds Ratio (OR)95% Confidence Interval (CI)p-value for trendStudy
Breast CancerMultivitamin Users+/- vs +/+1.260.96 - 1.660.02Xu et al., 2007[1]
Breast CancerMultivitamin Users-/- vs +/+1.521.08 - 2.130.02Xu et al., 2007[1]
Breast CancerNon-Multivitamin Users+/- and -/- vs +/+Not significantly associated--Xu et al., 2007[1]

Note: +/+ represents the insertion/wild-type genotype, +/- the heterozygous deletion, and -/- the homozygous deletion.

While a comprehensive meta-analysis across multiple cancer types is limited by the available data, existing research points towards a varied role of this polymorphism. A review has suggested a protective effect of the DHFR 19-bp deletion in adult acute lymphoblastic leukemia (ALL).[2] However, specific odds ratios from large-scale studies are not yet available to be included in a comparative table. For other cancers, such as lung, colorectal, and gastric cancer, there is currently a lack of published studies providing quantitative data on the association with the DHFR 19-bp deletion.

Experimental Protocols: Genotyping the DHFR 19-bp Deletion

Accurate genotyping is fundamental to studying the association between the DHFR 19-bp deletion and cancer risk. The most commonly employed methods are Allele-Specific Polymerase Chain Reaction (PCR) and TaqMan probe-based assays.

Allele-Specific PCR

This method utilizes primers that are specific to either the insertion or the deletion allele, allowing for the determination of the genotype based on the amplification products.

Primer Sequences:

  • Forward Primer (common): 5′-TCGCTGTGTCCCAGAACATG-3′[3]

  • Reverse Primer (common): 5′-AGCGCAGACCGCAAGTCTG-3′[3]

The differentiation between the insertion and deletion alleles is typically achieved through the use of allele-specific forward primers that have their 3' end at the polymorphic site.

TaqMan Probe-Based Genotyping Assay

This real-time PCR method uses fluorescently labeled probes to differentiate between the alleles. Each probe is specific to either the insertion or the deletion sequence.

Primer and Probe Sequences:

  • Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[3]

  • Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[3]

  • Insertion Allele Probe (FAM dye): ACCTGGGCGGGACGCG[4]

  • Deletion Allele Probe (VIC dye): TGGCCGACTCCCGGCG[4]

Reaction Conditions: A typical PCR protocol involves an initial denaturation step, followed by multiple cycles of denaturation and annealing/extension. For TaqMan assays, the cycling conditions are generally around 95°C for denaturation and 60°C for annealing and extension.[3]

Visualizing the Biological Context and Research Workflow

To better understand the implications of the DHFR 19-bp deletion, it is essential to visualize its place within the folate metabolism pathway and the typical workflow of a meta-analysis investigating genetic associations with disease risk.

DHFR_Pathway cluster_key Key Folic Acid (supplement) Folic Acid (supplement) Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid (supplement)->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) 5,10-MethyleneTHF 5,10-MethyleneTHF Tetrahydrofolate (THF)->5,10-MethyleneTHF 5-MethylTHF 5-MethylTHF 5,10-MethyleneTHF->5-MethylTHF dUMP dUMP 5,10-MethyleneTHF->dUMP Homocysteine Homocysteine 5-MethylTHF->Homocysteine dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Methionine Methionine Homocysteine->Methionine SAM SAM Methionine->SAM Methylation Methylation SAM->Methylation DHFR DHFR DHFR->Dihydrofolate (DHF) DHFR_del DHFR (19-bp del) DHFR_del->Dihydrofolate (DHF) TS TS TS->dUMP MTHFR MTHFR MTHFR->5,10-MethyleneTHF MS MS MS->Homocysteine Enzyme Enzyme Metabolite Metabolite Process Process Altered Enzyme Altered Enzyme

Caption: Folate metabolism pathway and the role of DHFR.

MetaAnalysis_Workflow A Define Research Question (e.g., DHFR 19-bp del and cancer risk) B Literature Search (PubMed, Embase, etc.) A->B C Study Selection (Inclusion/Exclusion Criteria) B->C D Data Extraction (ORs, CIs, Genotype Frequencies) C->D E Quality Assessment (Bias evaluation) D->E F Statistical Analysis (Heterogeneity, Pooled Effect Size) E->F G Subgroup Analysis (e.g., by cancer type, ethnicity) F->G H Publication of Findings F->H G->H

Caption: Workflow of a meta-analysis for genetic association.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DHFR-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial operational and logistical guidance for the proper disposal of DHFR-IN-19, a potent dihydrofolate reductase inhibitor. As a trusted partner in research and development, we are committed to ensuring the safety of our scientific community by providing essential information that extends beyond the product itself. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on established best practices for the disposal of potent chemical inhibitors and similar compounds, such as Dhfr-IN-2.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to always handle this compound as a hazardous compound.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure all necessary personal protective equipment is worn. This includes, but is not limited to:

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use of a chemical fume hoodMinimizes inhalation of the powdered compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Step-by-Step Disposal Procedures

All materials contaminated with this compound must be treated as hazardous chemical waste. Follow these step-by-step instructions for proper disposal:

1. Unused Solid this compound:

  • Dispose of as hazardous chemical waste.

  • Place the unused solid compound in a clearly labeled, sealed container.

  • Adhere to all institutional and local regulations for hazardous waste disposal.[1]

2. Contaminated Labware (e.g., pipette tips, tubes):

  • Place all contaminated solid labware into a designated hazardous waste container for solids.[1]

  • Do not dispose of these items in the regular trash.[1]

3. Liquid Waste (solutions containing this compound):

  • Collect all liquid waste in a clearly labeled, sealed, and chemically resistant container.[1]

  • Dispose of as hazardous chemical waste.[1]

  • Crucially, do not pour any liquid waste containing this compound down the drain. [1]

4. Contaminated Personal Protective Equipment (PPE):

  • Dispose of all contaminated PPE, including gloves, lab coats, and respirator cartridges, in a designated hazardous waste container.[1]

General Chemical Waste Disposal Guidelines

In the absence of a specific SDS for this compound, the following general best practices for chemical waste management should be strictly followed.[2]

GuidelineProcedure
Segregation Chemical waste must be segregated based on its hazard class. Keep acids, bases, and flammable solvents separate.[2]
Containerization Use containers that are compatible with the chemical waste. Ensure containers are in good condition with tightly fitting caps (B75204) and are kept closed except when adding waste.[2]
Labeling All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. Do not use chemical formulas or abbreviations.[2]
Storage Store hazardous waste in a designated, well-ventilated area, away from incompatible materials. Utilize secondary containment to prevent the spread of spills.[2]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C This compound Waste Generated? B->C D Unused Solid C->D Yes E Contaminated Labware C->E Yes F Liquid Waste C->F Yes G Contaminated PPE C->G Yes K End of Process C->K No H Place in Labeled, Sealed Hazardous Waste Container D->H E->H F->H G->H I Store in Designated Hazardous Waste Area H->I J Arrange for Pickup by EHS or Licensed Waste Contractor I->J J->K

Caption: Workflow for the Safe Disposal of this compound.

This guide is intended to provide essential, immediate safety and logistical information. By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance tailored to your specific facilities and regulations.

References

Essential Safety and Operational Guide for Handling DHFR-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no specific Safety Data Sheet (SDS) publicly available for a compound explicitly named "DHFR-IN-19." The following guidance is based on the general safety protocols for handling potent, powdered chemical compounds and the known hazards of Dihydrofolate Reductase (DHFR) inhibitors, such as Methotrexate. Researchers must consult the manufacturer's specific safety information and perform a risk assessment before handling this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural, step-by-step guidance for safe handling, personal protective equipment (PPE) selection, and disposal.

Personal Protective Equipment (PPE)

Given the potential for this compound to be a potent compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Body Part Personal Protective Equipment Specifications & Best Practices
Respiratory RespiratorAn N95 or higher-rated respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[1]
Hands Double Nitrile GlovesWear two pairs of nitrile gloves for enhanced protection against incidental contact.[2] Change gloves immediately if contaminated.
Eyes Safety GogglesChemical splash goggles are mandatory to protect against airborne particles and splashes.[2]
Body Laboratory CoatA buttoned lab coat should be worn to protect skin and personal clothing.
Face Face ShieldA face shield should be used in conjunction with safety goggles, especially when there is a significant risk of splashes or aerosol generation.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step plan outlines the safe handling of this compound from preparation to post-experiment cleanup.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh_compound Weigh Compound in Fume Hood gather_materials->weigh_compound Proceed to Handling dissolve_compound Dissolve in Appropriate Solvent weigh_compound->dissolve_compound perform_experiment Perform Experiment dissolve_compound->perform_experiment decontaminate_surfaces Decontaminate Work Surfaces perform_experiment->decontaminate_surfaces Experiment Complete dispose_waste Dispose of Waste in Designated Containers decontaminate_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Contaminated Labware: Reusable labware should be decontaminated by soaking in a suitable cleaning solution (e.g., a solution that will degrade the compound or a high pH solution if appropriate) before regular washing. Consult chemical compatibility charts for your labware material.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS office. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating solution. Collect all cleanup materials in a hazardous waste container.

Logical Relationship for Emergency Response

Emergency Response Logic for this compound Exposure exposure Accidental Exposure Occurs assess_type Assess Type of Exposure exposure->assess_type skin_contact Skin Contact assess_type->skin_contact eye_contact Eye Contact assess_type->eye_contact inhalation Inhalation assess_type->inhalation ingestion Ingestion assess_type->ingestion spill Spill assess_type->spill remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes (15 min) eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth evacuate_area Evacuate Area spill->evacuate_area rinse_skin Rinse Skin (15 min) remove_clothing->rinse_skin seek_medical Seek Immediate Medical Attention rinse_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical notify_ehs Notify EHS evacuate_area->notify_ehs cleanup Contain & Clean Spill evacuate_area->cleanup If spill is small & trained

Caption: A flowchart illustrating the decision-making process for responding to different types of accidental exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.